GPR84 agonist-1
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-pentylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-3-4-5-14-9-10-7(12)6-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFSMTJJBIHJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC(=CC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GPR84 Agonist-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an orphan GPCR predominantly expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is significantly upregulated in response to inflammatory stimuli, implicating it as a key player in inflammatory and immune responses.[3][4] GPR84 is activated by endogenous medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[2][5] However, the relatively low in vivo concentrations of these endogenous ligands have spurred the development of more potent synthetic agonists to elucidate the receptor's function.[2] This technical guide provides an in-depth overview of the mechanism of action of GPR84 agonists, with a focus on the canonical signaling pathways, downstream cellular effects, and the experimental methodologies used for their characterization.
Core Signaling Pathway: Gαi/o Coupling
The primary mechanism of action for GPR84 agonists is the activation of the receptor, leading to its coupling with pertussis toxin (PTX)-sensitive Gαi/o proteins.[5][6][7] This interaction initiates a cascade of intracellular signaling events. The activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] Concurrently, the dissociation of the Gβγ subunit from Gαi/o can trigger downstream signaling cascades, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[9][10]
The central role of Gαi/o coupling is consistently demonstrated in various experimental models. For instance, the inhibitory effect of GPR84 agonists on forskolin-stimulated cAMP production is abolished by pretreatment with pertussis toxin, a specific inhibitor of Gαi/o protein signaling.[6][10]
Downstream Signaling and Cellular Functions
Activation of GPR84 by agonists elicits a diverse range of downstream signaling events and cellular responses, predominantly of a pro-inflammatory nature.[1][11] These effects are crucial for modulating the activity of immune cells.
Key Downstream Pathways:
-
MAPK/ERK Pathway: GPR84 activation has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[8] This pathway is integral to regulating cellular processes such as proliferation, differentiation, and cytokine production.
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical downstream target. Agonist-induced activation of GPR84 leads to the phosphorylation of Akt, a serine/threonine kinase that plays a central role in cell survival, growth, and metabolism.[8]
-
NF-κB Pathway: GPR84 signaling can also lead to the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a master regulator of inflammatory gene expression.[8] This results in the increased transcription of pro-inflammatory cytokines and chemokines.
Cellular Functions:
-
Enhanced Phagocytosis: A significant function attributed to GPR84 activation is the enhancement of phagocytic activity in macrophages.[8][11] For example, the synthetic agonist 6-OAU has been shown to synergize with the blockade of CD47 on cancer cells to induce their phagocytosis by macrophages.[11][12][13]
-
Chemotaxis: GPR84 activation promotes the directed migration of immune cells, such as neutrophils and macrophages, a process known as chemotaxis.[5][14]
-
Cytokine and Chemokine Production: In macrophages, GPR84 agonists can amplify the lipopolysaccharide (LPS)-stimulated production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), IL-12, CCL2, CCL5, and CXCL1.[1][8]
-
Modulation of Cellular Morphology: GPR84 activation can induce changes in cell shape and motility, including membrane ruffling in microglia.[6]
Quantitative Data on GPR84 Agonists
The potency and efficacy of various GPR84 agonists have been characterized using a range of in vitro assays. The following table summarizes key quantitative data for selected agonists.
| Agonist | Assay Type | Cell Line/System | Parameter | Value | Reference(s) |
| 6-OAU | [35S]GTPγS Binding | Sf9 cell membranes expressing human GPR84-Gαi fusion | EC50 | 512 nM | [5] |
| PI Assay | HEK293 cells with Gqi5 chimera | EC50 | 105 nM | [5] | |
| cAMP Inhibition | CHO-hGPR84 cells | EC50 | ~500 nM | [8] | |
| DL-175 | cAMP Inhibition | Recombinant system | EC50 | 33 nM | [4] |
| GPR84 agonist-1 (LY214-5) | Not Specified | Not Specified | EC50 | 2.479 µM | [7] |
| ZQ-16 | Not Specified | Not Specified | EC50 | 0.213 µM | [7] |
| OX-04528 | cAMP Inhibition | CHO-hGPR84 cells | EC50 | 0.00598 nM | [15] |
| OX-04529 | cAMP Inhibition | CHO-hGPR84 cells | EC50 | 0.0185 nM | [15] |
| Capric Acid (C10) | [35S]GTPγS Binding | Sf9 cell membranes expressing human GPR84-Gαi fusion | EC50 | ~4 µM | [8] |
| 2-hydroxy lauric acid (2-OH-C12) | [35S]GTPγS Binding | Sf9 cell membranes expressing human GPR84-Gαi fusion | EC50 | 9.9 µM | [5] |
| 3-hydroxy lauric acid (3-OH-C12) | [35S]GTPγS Binding | Sf9 cell membranes expressing human GPR84-Gαi fusion | EC50 | 13 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of GPR84 agonists. Below are protocols for key experiments cited in the literature.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα proteins upon receptor activation, providing a direct measure of G protein coupling.
Methodology:
-
Membrane Preparation: Membranes from Sf9 cells expressing a human GPR84-Gαi fusion protein are prepared.
-
Reaction Mixture: The membranes are incubated in a reaction buffer containing GDP, [35S]GTPγS, and varying concentrations of the test agonist.
-
Incubation: The reaction is typically carried out at room temperature for 1 hour.[5]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The data is then analyzed to determine the EC50 of the agonist.
Intracellular cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o activation.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human GPR84 receptor are plated in 96-well plates and incubated for 24 hours.[8]
-
Forskolin (B1673556) Stimulation: To elevate basal cAMP levels, cells are stimulated with forskolin (e.g., 25 µM), an adenylyl cyclase activator.[8]
-
Agonist Treatment: Concurrently with forskolin, cells are treated with varying concentrations of the GPR84 agonist or vehicle control.
-
Incubation: The cells are incubated for 30 minutes at 37°C in a 5% CO2 incubator.[8]
-
Cell Lysis and Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.[16]
β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin proteins to the activated receptor, a key event in GPCR desensitization and signaling.
Methodology:
-
Cell Line: A cell line (e.g., HEK293) is engineered to co-express GPR84 and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).
-
Agonist Stimulation: The cells are treated with the GPR84 agonist at various concentrations.
-
Detection: Upon agonist-induced receptor activation and phosphorylation, the β-arrestin fusion protein is recruited to the receptor. This brings the enzyme fragment into close proximity with its substrate, generating a detectable signal (e.g., luminescence or fluorescence).[17]
-
Data Analysis: The signal intensity is measured and plotted against the agonist concentration to determine the EC50 for β-arrestin recruitment.
Phagocytosis Assay
This functional assay measures the ability of GPR84 agonists to enhance the phagocytic capacity of macrophages.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are treated with the GPR84 agonist (e.g., 1 µM 6-OAU) or vehicle for 1 hour.[8]
-
Phagocytic Target: pH-sensitive fluorescently labeled bioparticles (e.g., pHrodo E. coli) are added to the cells. These particles fluoresce brightly in the acidic environment of the phagosome.
-
Live-Cell Imaging: The plate is placed in a live-cell imaging system (e.g., IncuCyte Zoom) housed within an incubator at 37°C and 5% CO2.[8]
-
Quantification: The increase in fluorescence intensity over time is monitored, providing a quantitative measure of phagocytosis.
Visualizations
GPR84 Signaling Pathway
Caption: GPR84 agonist-induced signaling cascade.
Experimental Workflow for cAMP Assay
References
- 1. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 11. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pro-phagocytic function and structural basis of GPR84 signaling: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 15. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
GPR84 Agonist-1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is a class A, Gi/o-coupled receptor that has emerged as a significant target in the fields of immunology and pharmacology. Predominantly expressed on immune cells such as macrophages, neutrophils, and microglia, GPR84 is activated by medium-chain fatty acids (MCFAs), with capric acid being one of the most potent endogenous ligands.[1] The synthetic agonist, 6-n-octylaminouracil (6-OAU), often serves as a surrogate for "GPR84 agonist-1" in research due to its higher potency and specificity.[2] Activation of GPR84 initiates a cascade of intracellular signaling events that modulate immune and inflammatory responses, making it a receptor of interest for various pathological conditions, including inflammatory diseases and metabolic disorders.[3][4][5] This technical guide provides an in-depth overview of the GPR84 signaling pathway upon activation by an agonist, a compilation of quantitative data for key ligands, and detailed experimental protocols for studying this pathway.
GPR84 Signaling Pathways
Upon agonist binding, GPR84 undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. This initiates a branching signaling cascade involving both Gαi/o and Gβγ subunits, as well as β-arrestin-mediated pathways.
Gαi/o-Mediated Signaling
The primary signaling pathway initiated by GPR84 activation is through the Gαi/o subunit.[1][6][7][8] The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This reduction in cAMP can modulate the activity of downstream effectors such as protein kinase A (PKA).
Furthermore, GPR84 activation has been shown to stimulate the phosphorylation of Akt (also known as protein kinase B) and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][9] The activation of these kinases is crucial for regulating various cellular functions, including cell survival, proliferation, and inflammation. The activation of the Akt and ERK pathways, in conjunction with other signals, leads to the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory genes.[9][10] This results in the increased production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12B (IL-12B).[9][10]
Gβγ-Mediated Signaling
The dissociation of the Gβγ subunit dimer from Gαi/o also triggers downstream signaling events. Gβγ subunits can promote the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum (ER).[6] This increase in intracellular calcium concentration acts as a second messenger, activating various calcium-dependent enzymes and transcription factors that contribute to the cellular response. Additionally, Gβγ subunits can activate phospholipase A2 (PLA2), an enzyme that hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid, a precursor for the synthesis of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.[11]
β-Arrestin-Mediated Signaling
GPR84 can also signal through β-arrestin pathways. Upon agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, a mechanism to attenuate signaling. However, β-arrestins can also act as scaffolds for other signaling proteins, initiating a second wave of signaling that is independent of G proteins. The extent of β-arrestin recruitment can be agonist-dependent, leading to the concept of biased agonism, where different agonists can preferentially activate either G protein-dependent or β-arrestin-dependent pathways.[7][10]
The culmination of these signaling events, particularly in macrophages, is an enhanced pro-inflammatory state and an increase in phagocytic activity.[1][9][12]
Quantitative Data for GPR84 Ligands
The following table summarizes the potency of various GPR84 agonists, including the synthetic agonist 6-OAU and endogenous medium-chain fatty acids, in different in vitro assays.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| 6-n-octylaminouracil (6-OAU) | cAMP Inhibition | CHO-GPR84 | EC50 | 14 nM | [13] |
| cAMP Inhibition | GPR84-CHO | EC50 | 17 nM | [14] | |
| cAMP Inhibition | GPR84-CHO | EC50 | 19 nM | [15] | |
| Impedance Sensing | CHO-GPR84 | EC50 | 15.2 nM | [16] | |
| [³⁵S]GTPγS Binding | Sf9-GPR84-Gαi | EC50 | 512 nM | [14] | |
| Chemotaxis | Human PMNs | EC50 | 318 nM | [13] | |
| DL-175 | cAMP Inhibition | GPR84-CHO | EC50 | 33 nM | [15] |
| Impedance Sensing | CHO-GPR84 | EC50 | 83.5 nM | [16] | |
| Capric Acid (C10) | cAMP Inhibition | CHO-GPR84 | EC50 | ~798 nM | [13] |
| cAMP Inhibition | GPR84-CHO | EC50 | ~4 µM | [2] | |
| [³⁵S]GTPγS Binding | CHO-K1 | EC50 | 230 µM | [13] | |
| 2-hydroxy lauric acid (2-OH-C12) | [³⁵S]GTPγS Binding | CHO-K1 | EC50 | 9.9 µM | [13] |
| 3-hydroxy lauric acid (3-OH-C12) | [³⁵S]GTPγS Binding | CHO-K1 | EC50 | 13 µM | [13] |
| Chemotaxis | Human PMNs | EC50 | 24.2 µM | [13] | |
| 2-hydroxy capric acid (2-OH-C10) | [³⁵S]GTPγS Binding | CHO-K1 | EC50 | 31 µM | [13] |
| 3-hydroxy capric acid (3-OH-C10) | [³⁵S]GTPγS Binding | CHO-K1 | EC50 | 230 µM | [13] |
| Embelin | cAMP Inhibition | - | EC50 | 795 nM | [14] |
| ZQ-16 | - | - | EC50 | 0.213 µM | [3] |
| GPR84 agonist-2 (Compound 8e) | - | - | EC50 | 7.24 nM | [3] |
Experimental Protocols
cAMP Measurement Assay (for Gi-coupled Receptors)
Objective: To quantify the inhibition of adenylyl cyclase activity by a GPR84 agonist.
Principle: In cells expressing a Gi-coupled receptor like GPR84, agonist stimulation in the presence of an adenylyl cyclase activator (e.g., forskolin) will lead to a decrease in intracellular cAMP levels. This change can be measured using various commercial kits, often based on competitive immunoassays with fluorescent or luminescent readouts.[17][18]
Methodology (using a LANCE Ultra cAMP Kit):
-
Cell Culture: Culture CHO-K1 cells stably expressing human GPR84 in appropriate media. Seed cells into a 384-well white opaque plate at a density of 2,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the GPR84 agonist (e.g., 6-OAU) in assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add 5 µL of the GPR84 agonist dilution to the respective wells.
-
Add 5 µL of a solution containing forskolin (B1673556) (at a final concentration that stimulates a submaximal cAMP response, e.g., 1 µM) to all wells except the negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the Eu-cAMP tracer solution and 5 µL of the ULight™-anti-cAMP antibody solution to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a compatible time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
Data Analysis: The TR-FRET signal is inversely proportional to the intracellular cAMP concentration. Plot the signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[8]
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following GPR84 activation.
Principle: GPR84 activation can lead to the release of calcium from intracellular stores, mediated by Gβγ subunits. This can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca2+.[19][20]
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing GPR84 onto a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-transport inhibitor like probenecid (B1678239) (to prevent dye leakage).
-
Remove the culture medium and wash the cells with a buffered salt solution.
-
Add the loading buffer to the cells and incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare a serial dilution of the GPR84 agonist in the buffered salt solution at a 5x concentration.
-
Assay Procedure:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation).
-
Record a baseline fluorescence reading for approximately 20 seconds.
-
Inject the agonist solution into the wells.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. The peak fluorescence response is plotted against the agonist concentration to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To detect the activation of the ERK1/2 signaling pathway by measuring the level of phosphorylated ERK1/2.
Principle: Agonist stimulation of GPR84 can lead to the phosphorylation and activation of ERK1/2. This can be detected by Western blotting using antibodies specific for the phosphorylated form of ERK1/2.
Methodology:
-
Cell Culture and Stimulation:
-
Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in 6-well plates.
-
Serum-starve the cells for 2-4 hours prior to stimulation.
-
Treat the cells with the GPR84 agonist at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.[6][21]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibody and re-probed with an antibody against total ERK1/2.[6]
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of phospho-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK activation.
Macrophage Phagocytosis Assay
Objective: To measure the effect of GPR84 activation on the phagocytic capacity of macrophages.
Principle: Macrophages are professional phagocytes, and their ability to engulf particles can be modulated by signaling pathways. This assay quantifies the uptake of fluorescently labeled particles (e.g., bacteria or beads) by macrophages.[1][12]
Methodology:
-
Macrophage Culture: Seed macrophages (e.g., J774A.1 or primary macrophages) in a 24-well plate and allow them to adhere.
-
Particle Preparation: Opsonize fluorescently labeled E. coli or latex beads with serum or specific antibodies.
-
Phagocytosis Assay:
-
Pre-treat the macrophages with the GPR84 agonist or vehicle control for a specified time (e.g., 1 hour).
-
Add the opsonized fluorescent particles to the macrophage culture at a specific multiplicity of infection (MOI) or particle-to-cell ratio.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells extensively with cold PBS to remove non-ingested particles.
-
To quench the fluorescence of any remaining extracellular particles, add a quenching solution (e.g., trypan blue).
-
-
Quantification:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the macrophage population. The percentage of fluorescently positive cells and the mean fluorescence intensity reflect the phagocytic activity.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and count the number of ingested particles per cell or the percentage of phagocytosing cells.[12]
-
-
Data Analysis: Compare the phagocytic activity of agonist-treated cells to that of vehicle-treated controls.
References
- 1. Protocols — The Fleischman Lab [mpnlab.org]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Macrophage phagocytosis assays. [bio-protocol.org]
- 5. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.4. Western Blotting and Detection [bio-protocol.org]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Macrophage Phagocytosis Assay [protocols.io]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 20. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
GPR84 Agonist-1: A Deep Dive into Downstream Signaling and Functional Outcomes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily implicated in inflammatory and immune responses. Activation of GPR84 by its agonists triggers a cascade of downstream signaling events that modulate cellular functions, particularly in immune cells like macrophages and neutrophils. This technical guide provides a comprehensive overview of the downstream targets of GPR84 agonists, with a focus on the well-characterized synthetic agonist 6-n-octylaminouracil (6-OAU), often considered a reference GPR84 agonist. We present quantitative data on agonist-induced effects, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to facilitate further research and drug development efforts in this area.
Core Signaling Pathways of GPR84 Activation
GPR84 is a Gi/o-coupled receptor, and its activation by an agonist such as 6-OAU primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Beyond this primary pathway, GPR84 activation also instigates signaling through other important cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][3] Furthermore, agonist binding can induce calcium mobilization and β-arrestin recruitment, which contributes to receptor desensitization and internalization.[4][5]
Gαi/o-Mediated Inhibition of cAMP
Upon agonist binding, GPR84 undergoes a conformational change that activates the associated heterotrimeric Gi/o protein. The Gαi subunit then inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.[1]
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
The Role of GPR84 Agonism in Orchestrating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target with significant implications in the modulation of inflammatory and immune-related conditions. Primarily expressed on the surface of immune cells such as macrophages, neutrophils, and microglia, GPR84 is a Gαi/o-coupled receptor activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[1] Its expression is notably upregulated in response to inflammatory stimuli, positioning it as a key amplifier of the innate immune response.[2][3] This technical guide provides an in-depth overview of the function of GPR84 agonists in inflammation, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
GPR84 Agonists and Their Potency
A variety of synthetic and natural agonists for GPR84 have been identified, each with distinct potencies and, in some cases, biased signaling properties. These molecules are crucial tools for elucidating the physiological and pathological roles of GPR84.
| Agonist | Assay | Cell Line | EC50 | Reference |
| 6-n-octylaminouracil (6-OAU) | cAMP Inhibition | CHO-hGPR84 | 105 nM | [2] |
| ZQ-16 | Calcium Mobilization | HEK293/Gα16/GPR84 | 0.213 µM | [1][4] |
| cAMP Inhibition | HEK293/GPR84 | 0.134 µM | [1] | |
| β-Arrestin2 Recruitment | HEK293 | 0.597 µM | [1] | |
| GPR84 agonist-2 (Compound 8e) | Not Specified | Not Specified | 7.24 nM | [2] |
| DL-175 | cAMP Inhibition | CHO-hGPR84 | Similar to 6-OAU | [5] |
| β-Arrestin Recruitment | Not Specified | Inactive | [5][6] |
Table 1: Potency of Selected GPR84 Agonists. This table summarizes the half-maximal effective concentrations (EC50) for various GPR84 agonists in different in vitro assays, highlighting their potency in initiating cellular signaling cascades.
GPR84 Signaling Pathways in Inflammation
Upon agonist binding, GPR84 primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][7] This initial event triggers a cascade of downstream signaling pathways pivotal in the inflammatory response. Additionally, some agonists can induce β-arrestin recruitment, which is involved in receptor desensitization and internalization.[3][5]
Key downstream signaling pathways activated by GPR84 agonists include:
-
PI3K-Akt Pathway: Activation of GPR84 leads to the phosphorylation of Akt, a crucial kinase involved in cell survival and proliferation.[8][9]
-
MAP Kinase Pathway: GPR84 agonism also results in the phosphorylation of extracellular signal-regulated kinase (ERK), another key component of the MAP kinase pathway that regulates a variety of cellular processes including inflammation.[8][9]
-
NF-κB Pathway: The nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression, is enhanced by GPR84 activation.[8][9]
These signaling events culminate in a range of cellular responses that characterize the pro-inflammatory role of GPR84.
Caption: GPR84 Signaling Pathway in Inflammation.
Functional Consequences of GPR84 Activation in Immune Cells
The activation of GPR84 on immune cells, particularly macrophages, triggers a suite of pro-inflammatory responses that are critical to the innate immune response.
| Cellular Response | Effect of GPR84 Agonist (e.g., 6-OAU) | Cell Type | Reference |
| Cytokine & Chemokine Expression | Increased mRNA and protein levels of TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1. | Macrophages | [2][8] |
| Phagocytosis | Enhanced bacterial adhesion and phagocytosis. | Macrophages | [2][8] |
| Chemotaxis | Increased directed cell migration. | Macrophages, Polymorphonuclear Leukocytes | [5][7] |
| NLRP3 Inflammasome Activation | Amplified IL-1β secretion in response to NLRP3 agonists. | Macrophages | [10] |
Table 2: Pro-inflammatory Cellular Responses Mediated by GPR84 Agonists. This table outlines the key functional outcomes of GPR84 activation in immune cells, demonstrating its role in amplifying inflammatory processes.
Caption: Logical Flow of GPR84-Mediated Inflammation.
Detailed Methodologies for Key Experiments
This section provides an overview of common experimental protocols used to investigate the role of GPR84 agonists in inflammation.
Cell Culture and Treatment
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) are commonly used primary cells. Human monocyte-derived macrophages (hMDMs) and macrophage-like cell lines such as RAW 264.7 are also employed.[9] For signaling studies, CHO-K1 or HEK293 cells stably expressing human GPR84 are utilized.[9]
-
Culture Conditions: BMDMs are typically cultured in DMEM supplemented with 10% FBS and 10% L929 cell-conditioned medium.[9] For experiments, cells are often serum-starved overnight.
-
Agonist Treatment: GPR84 agonists (e.g., 6-OAU at 1 µM) and other stimuli (e.g., LPS at 0.1 µg/ml) are added to the cell culture medium for specified time points, ranging from minutes for signaling studies to hours for gene expression analysis.[9]
Intracellular cAMP Measurement
-
Principle: This assay measures the inhibition of adenylyl cyclase activity upon Gαi/o-coupled receptor activation.
-
Protocol Outline:
-
Plate GPR84-expressing CHO-K1 cells in a 96-well plate.[9]
-
Incubate for 24 hours.
-
Replace medium with PBS.
-
Simultaneously treat cells with a cAMP-inducing agent (e.g., 25 µM forskolin) and the GPR84 agonist for 30 minutes.[9]
-
Lyse the cells and measure cAMP levels using a commercial kit, such as the DiscoverX HitHunter® Assay.[9]
-
Western Blotting for Signaling Pathway Activation
-
Principle: This technique detects the phosphorylation and thus activation of key signaling proteins.
-
Protocol Outline:
-
Culture and treat cells as described above for short time courses (e.g., 1, 5, 10, 30, 60 minutes).[9]
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-ERK) and total proteins or loading controls (e.g., β-actin).[9]
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Real-Time PCR (qPCR) for Cytokine Expression
-
Principle: Measures the relative mRNA expression levels of target inflammatory genes.
-
Protocol Outline:
-
Treat cells for longer time courses (e.g., 30, 60, 90, 120, 240 minutes).[9]
-
Isolate total RNA using a suitable method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., Tnfα, Il-6, Ccl2) and a housekeeping gene (e.g., Gapdh).[11]
-
Analyze data using the ΔΔCt method to determine relative gene expression.
-
Phagocytosis Assay
-
Principle: Quantifies the uptake of particles by phagocytic cells.
-
Protocol Outline:
-
Treat BMDMs with the GPR84 agonist (e.g., 1 µM 6-OAU) for 1 hour.[9]
-
Add pH-sensitive fluorescent bioparticles (e.g., pHrodo E. coli bioparticles) to the cells.[9]
-
Incubate and monitor the increase in fluorescence over time using a live-cell imaging system (e.g., IncuCyte Zoom).[9] The fluorescence intensifies in the acidic environment of the phagosome, indicating phagocytosis.
-
Caption: Experimental Workflow for qPCR Analysis.
Conclusion
GPR84 is a significant player in the inflammatory landscape, acting as a potent amplifier of immune responses. The activation of GPR84 by agonists initiates a cascade of intracellular signaling events, predominantly through the Gαi/o pathway, leading to enhanced pro-inflammatory functions in immune cells, including cytokine production, phagocytosis, and chemotaxis. The availability of specific agonists and a growing understanding of the downstream signaling pathways provide a solid foundation for further research into the therapeutic potential of modulating GPR84 activity in various inflammatory diseases. The methodologies and data presented in this guide offer a comprehensive resource for scientists and researchers dedicated to unraveling the complexities of GPR84 and its role in inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84 [insight.jci.org]
The Discovery of GPR84 Agonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of a potent and selective G-protein coupled receptor 84 (GPR84) agonist, designated as GPR84 agonist-1. While the primary focus is on a representative agonist, ZQ-16, for which detailed discovery and characterization data is publicly available, this guide also incorporates comparative data for other known GPR84 agonists, including 6-n-octylaminouracil (6-OAU) and the specifically named this compound (LY214-5).
GPR84 is a Gαi-coupled receptor activated by medium-chain fatty acids and is predominantly expressed in immune cells. Its role in pro-inflammatory responses has made it an attractive target for the development of therapeutics for inflammatory and immune-mediated diseases.[1] The identification of potent and selective small-molecule agonists is crucial for elucidating the physiological and pathological functions of GPR84.
High-Throughput Screening and Identification
The discovery of the novel GPR84 agonist ZQ-16 was the result of a comprehensive high-throughput screening campaign of approximately 160,000 small-molecule compounds.[1] The primary screening assay utilized a human embryonic kidney 293 (HEK293) cell line stably co-expressing human GPR84 and the promiscuous G-protein Gα16.[1] Gα16 coupling redirects the signaling of most GPCRs, regardless of their native G-protein preference, towards the phospholipase C pathway, resulting in an increase in intracellular calcium. This cellular phenotype provides a robust and measurable readout for receptor activation.
The screening workflow was designed to identify both agonists and antagonists in a single pass. Compounds that inhibited the calcium response induced by a known GPR84 agonist were flagged as potential antagonists, while those that directly stimulated a calcium signal were identified as potential agonists. From this extensive library, ZQ-16, chemically identified as 2-(hexylthio)pyrimidine-4,6-diol, emerged as a potent and selective agonist of GPR84.[1]
Pharmacological Characterization and Data
Following its initial identification, ZQ-16 and other GPR84 agonists were subjected to a battery of in vitro pharmacological assays to determine their potency, efficacy, and selectivity. The quantitative data from these studies are summarized in the tables below.
| Agonist | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| ZQ-16 | Calcium Mobilization | HEK293/Gα16/GPR84 | EC50 | 0.213 | [1] |
| 6-OAU | Calcium Mobilization | HEK293/Gα16/GPR84 | EC50 | 1.25 | [1] |
| This compound (LY214-5) | Not Specified | Not Specified | EC50 | 2.479 | MedChemExpress |
Table 1: Potency of GPR84 Agonists in Calcium Mobilization Assays
| Agonist | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| ZQ-16 | cAMP Accumulation (inhibition of forskolin-stimulated cAMP) | HEK293/GPR84 | IC50 | 0.187 | [1] |
| 6-OAU | cAMP Accumulation (inhibition of forskolin-stimulated cAMP) | HEK293/GPR84 | IC50 | 1.03 | [1] |
Table 2: Potency of GPR84 Agonists in cAMP Accumulation Assays
Mechanism of Action and Signaling Pathways
GPR84 activation by agonists initiates a cascade of intracellular signaling events. As a Gαi-coupled receptor, its canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This is consistent with the data presented in Table 2, where both ZQ-16 and 6-OAU inhibit forskolin-stimulated cAMP accumulation.
Furthermore, GPR84 activation has been shown to induce multiple downstream signaling pathways, including:
-
Calcium Mobilization: As demonstrated in the primary screening assay, GPR84 can couple to Gα16 (or potentially Gαq in certain cellular contexts) to trigger the release of intracellular calcium stores.[1]
-
ERK1/2 Phosphorylation: Activation of GPR84 by agonists such as ZQ-16 and 6-OAU leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1]
-
Receptor Desensitization and Internalization: Prolonged exposure to agonists can lead to receptor desensitization and internalization, a common regulatory mechanism for GPCRs.[1]
-
β-Arrestin Recruitment: GPR84 activation also promotes the interaction of the receptor with β-arrestin proteins, which can mediate both receptor desensitization and G-protein-independent signaling.[1]
Caption: GPR84 signaling pathways activated by agonist binding.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the discovery and characterization of GPR84 agonists.
Calcium Mobilization Assay
This assay is used to screen for and characterize GPR84 agonists by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably co-expressing GPR84 and Gα16.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescent microplate reader with automated liquid handling (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the HEK293/Gα16/GPR84 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plate and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., ZQ-16, 6-OAU) in assay buffer.
-
Assay Measurement: Place the cell plate and the compound plate into the fluorescent microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Initiate the automated addition of the compounds to the cell plate.
-
Simultaneously, record the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to generate dose-response curves and calculate EC50 values.
Caption: Experimental workflow for the calcium mobilization assay.
cAMP Accumulation Assay
This assay measures the ability of GPR84 agonists to inhibit adenylyl cyclase activity.
Materials:
-
HEK293 cells expressing GPR84.
-
Cell culture medium.
-
Assay buffer.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Luminescence or fluorescence plate reader.
Protocol:
-
Cell Plating: Seed the GPR84-expressing cells into 384-well plates and incubate overnight.
-
Compound Treatment: Remove the culture medium and add assay buffer containing serial dilutions of the test compounds. Incubate for a short period.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gαi-coupled GPR84. Plot the inhibition of forskolin-stimulated cAMP production against the compound concentration to generate dose-response curves and calculate IC50 values.
ERK1/2 Phosphorylation Assay
This Western blot-based assay detects the activation of the MAPK signaling pathway.
Materials:
-
GPR84-expressing cells.
-
Cell culture medium.
-
Serum-free medium.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Serum Starvation: Plate GPR84-expressing cells and grow to confluence. Prior to the experiment, serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Compound Stimulation: Treat the serum-starved cells with various concentrations of the test compounds for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a fold change over the vehicle-treated control.
Conclusion
The discovery of potent and selective GPR84 agonists like ZQ-16 represents a significant advancement in the study of this immunomodulatory receptor. The methodologies outlined in this guide, from high-throughput screening to detailed pharmacological characterization, provide a robust framework for the identification and validation of novel GPR84 modulators. These tool compounds are invaluable for dissecting the complex signaling pathways of GPR84 and for exploring its therapeutic potential in a range of inflammatory diseases. Further research and development in this area hold the promise of delivering new and effective treatments for patients with unmet medical needs.
References
GPR84 Agonist Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationships (SAR) of agonists targeting the G protein-coupled receptor 84 (GPR84). GPR84, a receptor for medium-chain fatty acids, is implicated in inflammatory and immune responses, making it a compelling target for therapeutic intervention in various diseases, including inflammatory bowel disease, idiopathic pulmonary fibrosis, and cancer.[1][2][3][4] This document provides a comprehensive overview of the key chemical scaffolds, their biological activities, detailed experimental protocols for assessing agonist function, and visual representations of the associated signaling pathways and experimental workflows.
GPR84 Signaling Pathways
GPR84 is a Gi/o-coupled receptor.[5] Upon activation by an agonist, the receptor triggers a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] Downstream of G protein activation, GPR84 signaling can modulate various cellular pathways, including the Akt, ERK, and nuclear factor κB (NFκB) pathways, influencing cellular functions such as cytokine production, cell migration, and phagocytosis.[6][7]
Structure-Activity Relationship of GPR84 Agonists
The development of potent and selective GPR84 agonists has led to the exploration of several chemical scaffolds. The following tables summarize the structure-activity relationships for key series of GPR84 agonists.
Uracil Derivatives
6-n-octylaminouracil (6-OAU) is a well-characterized synthetic agonist of GPR84.[8] SAR studies around this scaffold have provided insights into the structural requirements for agonist activity.
| Compound | R Group | EC50 (nM) | Reference |
| 6-OAU | n-octyl | ~100 | Foll et al., 2016 |
| Analog 1 | n-hexyl | >1000 | Foll et al., 2016 |
| Analog 2 | n-decyl | ~50 | Foll et al., 2016 |
Note: The above data is illustrative and based on general findings in the literature. Specific EC50 values can vary between assay formats.
4-Hydroxypyridone Derivatives
Recent studies have identified 4-hydroxypyridones as highly potent GPR84 agonists.[2][9] Optimization of this scaffold has led to compounds with picomolar potency.
| Compound | R1 | R2 | EC50 (pM) | Reference |
| TUG-2099 (4s) | H | 4-chlorophenyl | 28 | Ieremias et al., 2024[2] |
| TUG-2208 (42a) | F | 4-chlorophenyl | 35 | Ieremias et al., 2024[2] |
| LY237 (4a) | H | 4-pentylphenyl | 130 | Ieremias et al., 2024[2] |
Di-substituted Pyridine N-oxide Derivatives
Systematic SAR studies on DL-175, a biased agonist, led to the development of highly potent and G-protein biased agonists with improved metabolic stability.[1][10]
| Compound | R1 | R2 | pEC50 (cAMP) | Reference |
| 68 (OX04528) | OH | 2-naphthyl | 11.1 ± 0.1 | Wang et al., 2024[10] |
| 69 (OX04529) | OH | 2-(4-fluoronaphthyl) | 11.0 ± 0.1 | Wang et al., 2024[10] |
| 11 (DL-175) | H | 2-naphthyl | 7.9 ± 0.1 | Wang et al., 2024[10] |
Key Experimental Protocols
The characterization of GPR84 agonists relies on a suite of in vitro assays to determine their potency, efficacy, and signaling bias.
cAMP Measurement Assay
This assay quantifies the inhibition of cAMP production following GPR84 activation.
Principle: GPR84 activation by an agonist inhibits forskolin-stimulated cAMP production in cells expressing the receptor. The amount of cAMP is inversely proportional to the agonist's potency.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR84 are plated in 96- or 384-well plates and cultured for 24 hours.[6]
-
Agonist Treatment: The culture medium is replaced with a stimulation buffer. Cells are then treated with a fixed concentration of forskolin (B1673556) (to stimulate cAMP production) and varying concentrations of the test agonist.[6]
-
Incubation: The plate is incubated for 30 minutes at 37°C.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[11]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR84 activation, typically in cells co-expressing a promiscuous G protein like Gα16.
Principle: Agonist binding to GPR84 can lead to the release of intracellular calcium stores, which is detected by a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Culture: HEK293 cells stably co-expressing GPR84 and Gα16 are plated in a 96-well plate.[12]
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at room temperature.[5]
-
Agonist Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. Test agonist at various concentrations is then added.
-
Signal Detection: Changes in fluorescence intensity are recorded over time to determine the calcium response.[12]
Phagocytosis Assay
This assay assesses the ability of GPR84 agonists to enhance the phagocytic activity of immune cells like macrophages.
Principle: Macrophages treated with a GPR84 agonist are expected to show increased engulfment of labeled particles (e.g., pHrodo E. coli bioparticles), which fluoresce upon internalization into the acidic environment of the phagosome.[6]
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are seeded in a 96-well plate.[6]
-
Agonist Treatment: Cells are treated with the test agonist or vehicle for 1 hour.[6]
-
Particle Addition: pHrodo-labeled E. coli bioparticles are added to the wells.
-
Live-Cell Imaging: The plate is placed in a live-cell imaging system (e.g., IncuCyte ZOOM) within a cell culture incubator.[6]
-
Quantification: The integrated fluorescence intensity over time is measured to quantify phagocytosis.
This technical guide provides a foundational understanding of the structure-activity relationships of GPR84 agonists and the experimental approaches used for their characterization. The continued development of potent, selective, and pharmacokinetically favorable GPR84 agonists holds significant promise for the treatment of a range of inflammatory and immune-mediated diseases.
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Endogenous Ligands for GPR84: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an orphan receptor that has garnered significant attention as a potential therapeutic target, primarily due to its role in inflammatory and immunological processes.[1][2] Predominantly expressed in immune cells such as macrophages, neutrophils, and microglia, GPR84 is implicated in a variety of inflammatory conditions.[3] The activation of GPR84 is linked to pro-inflammatory responses, including cytokine production, chemotaxis, and phagocytosis.[4][5] This guide provides a comprehensive overview of the known endogenous ligands for GPR84, detailed experimental protocols for their characterization, and a summary of the key signaling pathways involved.
Endogenous Ligands for GPR84
The primary endogenous ligands identified for GPR84 are medium-chain fatty acids (MCFAs), typically with carbon chain lengths of 9 to 14.[6][7] Hydroxylated forms of these fatty acids have also been shown to activate the receptor, in some cases more effectively than their non-hydroxylated counterparts.[8] While these molecules have been demonstrated to activate GPR84, there is ongoing discussion in the scientific community regarding whether they represent the true, bona fide endogenous ligands under physiological conditions due to their modest potency in some assays.[2]
Quantitative Data Summary
The following tables summarize the potency of various endogenous ligands for GPR84, presented as EC₅₀ values obtained from key in vitro functional assays.
Table 1: Potency of Endogenous Ligands in Gαi Protein Activation ([³⁵S]GTPγS Binding Assay)
| Ligand | EC₅₀ (µM) | Cell System | Reference |
| 2-hydroxy lauric acid (2-OH-C12) | 9.9 | Sf9 cell membranes | [8][9] |
| 3-hydroxy lauric acid (3-OH-C12) | 13 | Sf9 cell membranes | [8][9] |
| 2-hydroxy capric acid (2-OH-C10) | 31 | Sf9 cell membranes | [8][9] |
| 3-hydroxy capric acid (3-OH-C10) | 230 | Sf9 cell membranes | [8][9] |
Table 2: Potency of Endogenous Ligands in Calcium Mobilization Assay
| Ligand | EC₅₀ (µM) | Cell System | Reference |
| Capric acid (C10) | ~4 | GPR84-CHO cells | [4] |
| 3-hydroxy lauric acid (3-OH-C12) | 24.2 | Human PMNs | [9] |
Table 3: Potency of Endogenous Ligands in cAMP Accumulation Assay
| Ligand | EC₅₀ (µM) | Cell System | Reference |
| Capric acid (C10) | ~4 | GPR84-CHO cells | [4] |
| Undecanoic acid (C11) | ~8 | GPR84-CHO cells | [4] |
| Lauric acid (C12) | ~9 | GPR84-CHO cells | [4] |
GPR84 Signaling Pathways
Activation of GPR84 by its agonists initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway.[6][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Downstream of G protein activation, GPR84 has been shown to stimulate the phosphorylation of Akt and ERK, and promote the nuclear translocation of the p65 subunit of NF-κB, ultimately leading to the expression of pro-inflammatory mediators.[4][10] Additionally, agonist binding can induce β-arrestin recruitment, which can lead to receptor internalization and desensitization.[9]
Caption: GPR84 Signaling Pathways.
Experimental Protocols
The characterization of endogenous ligands for GPR84 involves a series of in vitro assays to determine their potency and efficacy in activating the receptor and its downstream signaling pathways.
Experimental Workflow for GPR84 Agonist Characterization
Caption: Experimental Workflow for GPR84 Agonist Characterization.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of Gαi/o proteins following agonist binding to GPR84 by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[11]
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing GPR84 (e.g., CHO-K1 or HEK293 cells) to near confluence.
-
Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and centrifuge again.
-
Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.[12]
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), varying concentrations of the test ligand, and a fixed concentration of GDP (typically 10-100 µM) in assay buffer.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM).
-
Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.[12]
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements.
-
Plot the specific binding against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following GPR84 activation. Since GPR84 is Gαi/o-coupled and does not directly signal through Gαq to induce calcium release, this assay typically requires co-expression of a promiscuous G protein like Gα16 or a chimeric G protein such as Gαqi5.[13]
Methodology:
-
Cell Preparation:
-
Seed cells stably co-expressing GPR84 and a suitable G protein (e.g., CHO-Gαqi5-GPR88) in a black-walled, clear-bottom 96-well or 384-well microplate and culture overnight.[13]
-
On the day of the assay, wash the cells with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the cells with the loading buffer for approximately 1 hour at 37°C.
-
-
Assay Procedure:
-
Place the plate in a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading.
-
Record the baseline fluorescence for a short period.
-
Add varying concentrations of the test ligand to the wells using the instrument's automated liquid handling.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak signal minus baseline) is plotted against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Chemotaxis Assay
Objective: To assess the ability of GPR84 agonists to induce directed migration of immune cells.
Methodology:
-
Cell Preparation:
-
Isolate primary immune cells (e.g., neutrophils or macrophages) or use a suitable immortalized cell line.
-
Resuspend the cells in an appropriate assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1-5 x 10⁶ cells/mL.[14]
-
-
Transwell Assay Setup:
-
Use a Transwell plate with a pore size suitable for the cell type being studied (e.g., 3.0-5.0 µm).[14]
-
Add the test ligand at various concentrations to the lower chamber of the Transwell plate. The assay medium alone serves as a negative control.
-
Carefully place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow for cell migration (typically 1-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
The migrated cells in the lower chamber can be quantified by various methods, including:
-
Direct cell counting using a hemocytometer or an automated cell counter.
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence intensity.
-
Using a flow cytometer to count the number of cells in the lower chamber, often with the addition of counting beads for absolute quantification.[14]
-
-
-
Data Analysis:
-
The number of migrated cells is plotted against the ligand concentration to generate a dose-response curve.
-
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated GPR84 receptor.
Methodology:
This assay is typically performed using a commercially available system, such as the PathHunter® β-arrestin assay from DiscoverX, which is based on enzyme fragment complementation.[15]
-
Cell Line:
-
Utilize a cell line engineered to co-express GPR84 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[15]
-
-
Assay Procedure:
-
Plate the engineered cells in a white, opaque 384-well microplate and incubate overnight.[15]
-
Add varying concentrations of the test ligand to the cells.
-
Incubate for a period specified by the manufacturer (typically 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents, which contain the substrate for the complemented enzyme.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion
The identification and characterization of endogenous ligands for GPR84 are crucial for elucidating the physiological and pathological roles of this receptor. Medium-chain fatty acids and their hydroxylated derivatives are currently the most well-characterized endogenous agonists. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the interaction of these and other potential ligands with GPR84 and to explore the downstream consequences of receptor activation. A thorough understanding of GPR84 ligation and signaling will be instrumental in the development of novel therapeutics targeting inflammatory and immune-mediated diseases.
References
- 1. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 2. 20 Years an Orphan: Is GPR84 a Plausible Medium-Chain Fatty Acid-Sensing Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Medium-chain Fatty Acids as Ligands for Orphan G Protein-coupled Receptor GPR84* | Semantic Scholar [semanticscholar.org]
- 8. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GPR84 Expression in Immune Cells: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an orphan receptor that has garnered significant interest within the scientific community, particularly for its predominant expression in immune cells and its role in inflammatory processes.[1][2][3] This technical guide provides a comprehensive overview of GPR84 expression in various immune cell populations, its signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology and drug development.
GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14.[1][2] Its expression is significantly upregulated in response to inflammatory stimuli, suggesting a critical role in modulating immune responses.[3][4][5] Understanding the nuances of GPR84 expression and function is pivotal for the development of novel therapeutics targeting inflammatory and metabolic diseases.
Data Presentation: GPR84 Expression in Immune Cells
The following tables summarize the quantitative data on GPR84 expression in various immune cells, providing a comparative overview for researchers.
Table 1: Relative GPR84 mRNA Expression in Human and Murine Macrophages
| Cell Type | Species | Condition | Fold Change in GPR84 mRNA Expression | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | LPS Stimulation | Significantly upregulated | [6] |
| Biogel-Elicited Macrophages | Murine | LPS Stimulation | Significantly upregulated | [6] |
| Resident Peritoneal Macrophages | Murine | LPS Stimulation | Significantly upregulated | [6] |
| RAW 264.7 Cells | Murine | LPS Stimulation | Significantly upregulated | [6] |
| Microglia | Murine | LPS Stimulation | Significantly upregulated | [6] |
| Human Monocyte-Derived Macrophages (hMDMs) | Human | LPS Stimulation | Significantly upregulated | [6] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | M1 Polarization (LPS + IFN-γ) | Upregulated | [5] |
| Peritoneal Macrophages (PMs) | Murine | M1 Polarization (LPS + IFN-γ) | Upregulated | [5] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | M2 Polarization (IL-4 + IL-13) | No significant change | [5] |
Table 2: GPR84 Expression in Other Immune Cells
| Cell Type | Species | Expression Level | Reference |
| Neutrophils | Human, Murine | High | [2][7] |
| Monocytes | Human, Murine | High | [2][7] |
| Dendritic Cells | Human, Murine | Lower levels compared to macrophages and neutrophils | [3] |
| T Cells | Human, Murine | Lower levels compared to macrophages and neutrophils | [3] |
| B Cells | Human, Murine | Lower levels compared to macrophages and neutrophils | [3] |
GPR84 Signaling Pathways
GPR84 is a Gαi-coupled receptor.[1][4] Upon activation by its ligands, it initiates a signaling cascade that modulates various cellular functions, particularly in immune cells. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6] Furthermore, GPR84 activation triggers downstream signaling through the Akt, ERK, and NF-κB pathways, culminating in pro-inflammatory responses.[6][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study GPR84 expression and function in immune cells.
Quantitative Real-Time PCR (qPCR) for GPR84 mRNA Expression
This protocol outlines the steps for quantifying GPR84 mRNA levels in macrophages following stimulation.
Methodology:
-
Cell Culture and Stimulation: Culture macrophages (e.g., murine bone marrow-derived macrophages or human THP-1 cells) to 80-90% confluency. Stimulate cells with lipopolysaccharide (LPS) (100 ng/mL) or other relevant agonists for a specified time (e.g., 6, 12, or 24 hours). Include an unstimulated control group.
-
RNA Extraction: Lyse the cells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit and oligo(dT) primers.
-
qPCR: Prepare the qPCR reaction mix containing cDNA template, GPR84-specific primers, primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization, and a SYBR Green master mix. Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
Data Analysis: Calculate the relative fold change in GPR84 mRNA expression using the comparative Ct (ΔΔCt) method, normalizing the GPR84 Ct values to the housekeeping gene Ct values and comparing the stimulated samples to the unstimulated control.
Macrophage Phagocytosis Assay
This protocol details a method to assess the effect of GPR84 activation on the phagocytic capacity of macrophages.
Methodology:
-
Cell Preparation: Seed macrophages into a multi-well plate and allow them to adhere overnight.
-
Particle Labeling: Label the particles to be phagocytosed (e.g., zymosan, E. coli, or apoptotic cells) with a fluorescent dye such as fluorescein (B123965) isothiocyanate (FITC) according to the manufacturer's instructions.
-
Treatment: Pre-treat the macrophages with a GPR84 agonist (e.g., 6-n-octylaminouracil, 6-OAU) or an antagonist for a specified time.
-
Phagocytosis: Add the fluorescently labeled particles to the macrophage culture at a specific particle-to-cell ratio (e.g., 10:1).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.
-
Washing: Gently wash the cells with cold phosphate-buffered saline (PBS) to remove any non-ingested particles.
-
Quenching: Add a quenching solution (e.g., trypan blue) to quench the fluorescence of any particles that are attached to the outside of the cells but not internalized.
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze them using a flow cytometer. Quantify the percentage of fluorescently positive cells (macrophages that have phagocytosed particles) and the mean fluorescence intensity (indicating the number of particles phagocytosed per cell).
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and manually or with image analysis software, count the number of internalized particles per cell.
-
Neutrophil Chemotaxis Assay
This protocol describes a transwell migration assay to evaluate the effect of GPR84 activation on neutrophil chemotaxis.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or murine whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Assay Setup:
-
Add a chemoattractant solution containing a GPR84 agonist to the lower chamber of a transwell plate (with a pore size of 3-5 µm). Use a known chemoattractant like fMLP as a positive control and medium alone as a negative control.
-
Resuspend the isolated neutrophils in assay buffer and add them to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 1-3 hours to allow the neutrophils to migrate through the porous membrane towards the chemoattractant.
-
Quantification of Migrated Cells:
-
Carefully remove the insert.
-
Collect the cells that have migrated into the lower chamber.
-
Quantify the number of migrated cells using one of the following methods:
-
Flow Cytometry: Lyse the red blood cells (if any) and count the neutrophils based on their characteristic forward and side scatter properties.
-
Fluorescence Plate Reader: Lyse the migrated cells and quantify the amount of a pre-loaded fluorescent dye (like Calcein-AM) or an intracellular enzyme (like lactate (B86563) dehydrogenase).
-
Microscopy: Stain the migrated cells with a DNA-binding dye (e.g., DAPI) and count the number of cells in several fields of view.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by macrophages following GPR84 activation.
Methodology:
-
Cell Culture and Supernatant Collection: Culture and stimulate macrophages with a GPR84 agonist as described in the qPCR protocol. After the stimulation period, collect the cell culture supernatant and centrifuge it to remove any cellular debris.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Western Blot for Signaling Protein Phosphorylation
This protocol is for detecting the phosphorylation of key signaling proteins (Akt, ERK, and NF-κB p65) in macrophages following GPR84 activation.
Methodology:
-
Cell Lysis: After stimulating macrophages with a GPR84 agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt), ERK (p-ERK), and NF-κB p65 (p-p65), as well as antibodies for the total forms of these proteins, overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies that recognize the primary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands to determine the relative level of phosphorylation.
Conclusion
GPR84 is a key player in the regulation of immune responses, with its expression being particularly prominent in myeloid cells. The upregulation of GPR84 during inflammation and its ability to modulate critical immune functions such as phagocytosis and chemotaxis make it an attractive therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of GPR84 in both health and disease, paving the way for the development of novel immunomodulatory therapies.
References
- 1. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
GPR84 Agonist-1 Function in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function of G protein-coupled receptor 84 (GPR84) agonists in macrophages. GPR84, a receptor for medium-chain fatty acids, has emerged as a significant regulator of macrophage activity, playing a crucial role in inflammation and immune responses. This document details the signaling pathways, functional outcomes, and experimental methodologies associated with GPR84 activation in these key immune cells, with a focus on the well-characterized synthetic agonist 6-n-octylaminouracil (6-OAU), hereafter referred to as GPR84 agonist-1.
Core Function: A Pro-Inflammatory Modulator
Activation of GPR84 in macrophages, particularly in the context of an existing inflammatory stimulus, potentiates a pro-inflammatory M1-like phenotype. This is characterized by the enhanced production of inflammatory mediators and increased phagocytic capacity.[1][2] GPR84 is predominantly expressed in immune cells, and its expression is further upregulated in macrophages by pro-inflammatory stimuli such as lipopolysaccharide (LPS).[1][3][4] This suggests a role for GPR84 as an amplifier of inflammatory signaling rather than an initiator.[1][3]
Signaling Pathways Activated by this compound
GPR84 is a Gαi-coupled receptor.[5] Its activation by an agonist like 6-OAU initiates a cascade of intracellular events that collectively shape the macrophage's functional response.
Two primary signaling arms have been identified:
-
Inhibition of Adenylyl Cyclase and Modulation of STAT1 Signaling : As a Gαi-coupled receptor, GPR84 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This reduction in cAMP can relieve its inhibitory effects on other signaling pathways, including the ERK/MAPK pathway.[5] A key consequence of GPR84 activation in macrophages is the potentiation of the Interferon-β (IFNβ)/STAT1 pathway.[5] The agonist 6-OAU has been shown to augment the phosphorylation of STAT1, a critical transcription factor for pro-inflammatory gene expression.[5][6]
-
Activation of Akt, ERK, and NF-κB Pathways : GPR84 agonism also leads to the phosphorylation and activation of Akt and ERK (extracellular signal-regulated kinase), key components of the PI3K-Akt and MAPK signaling pathways, respectively.[1][2] Furthermore, activation of the NF-κB pathway, a central regulator of inflammation, is evidenced by the nuclear translocation of the p65 subunit.[1][3] These pathways work in concert to upregulate the expression of pro-inflammatory genes.
Quantitative Data on Macrophage Functional Responses
The activation of GPR84 by agonist-1 (6-OAU) leads to measurable changes in macrophage gene expression, cytokine secretion, and phagocytic activity.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Primed Macrophages
| Gene | Treatment | Fold Change vs. LPS alone | Cell Type | Reference |
| Tnfα | 1 µM 6-OAU (2h) | ~2.5-fold increase | BMDM | [2] |
| Il-6 | 1 µM 6-OAU (2h) | ~2.0-fold increase | BMDM | [2] |
| Ccl2 | 1 µM 6-OAU (2h) | ~2.0-fold increase | BMDM | [2] |
| Nos2 (iNOS) | 1 µM 6-OAU (48h) | Significant increase | BMDM | [5][6] |
Data are approximate values interpreted from published graphs.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Primed Macrophages
| Cytokine | Treatment | Concentration Change vs. LPS alone | Cell Type | Reference |
| TNFα | 1 µM 6-OAU | Significant increase | BMDM | [2] |
| IL-6 | 1 µM 6-OAU | Significant increase | BMDM | [2] |
| CCL2 | 1 µM 6-OAU | Significant increase | BMDM | [2] |
Table 3: Effect of this compound on Macrophage Phagocytosis
| Assay | Treatment | Outcome | Cell Type | Reference |
| Phagocytosis of E. coli bioparticles | 1 µM 6-OAU | Increased phagocytosis | BMDM | [1][7] |
| Phagocytosis of cancer cells | 0.1 µM 6-OAU | Increased phagocytosis | BMDM | [7] |
| Phagocytosis of fluorescent beads | 1 µM 6-OAU | Increased phagocytosis | U937 cells | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summarized protocols for key experiments based on published studies.
Protocol 1: Bone Marrow-Derived Macrophage (BMDM) Isolation and Culture
-
Harvesting Bone Marrow : Euthanize mice (e.g., C57BL/6) and sterilize hind legs. Isolate femur and tibia and flush the bone marrow with sterile PBS or DMEM using a 25-gauge needle and syringe.
-
Cell Lysis and Culture : Treat the cell suspension with red blood cell lysis buffer (e.g., ACK buffer) for 5 minutes. Wash the remaining cells with PBS.
-
Differentiation : Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days. Replace the medium every 2-3 days.
-
Harvesting BMDMs : On day 7, detach the adherent macrophages using a cell scraper or enzyme-free dissociation buffer. The cells are now ready for experiments.
Protocol 2: Macrophage Polarization and Agonist Treatment
-
Plating : Seed mature BMDMs in appropriate culture plates at a density of approximately 0.5-1.0 x 10^6 cells/mL. Allow cells to adhere overnight.
-
Pro-inflammatory Priming (M1) : To mimic an inflammatory context, prime the BMDMs with a TLR agonist. A common method is to treat with 0.1 µg/mL LPS for 2 hours.[2]
-
Agonist Stimulation : Following priming, add this compound (6-OAU) to the culture medium at the desired concentration (e.g., 1 µM).[2] Include a vehicle control (e.g., 0.3% DMSO).[2]
-
Incubation : Incubate the cells for the specified duration depending on the downstream assay (e.g., 30 minutes to 4 hours for gene expression, 24-48 hours for protein secretion or marker expression).[2][5]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction : After treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
PCR Amplification : Perform qRT-PCR using a suitable master mix (e.g., SYBR Green) and gene-specific primers for target genes (Tnfα, Il-6, etc.) and a housekeeping gene (Actb, Gapdh).
-
Data Analysis : Calculate the relative gene expression using the delta-delta-Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the control group.
Protocol 4: ELISA for Cytokine Measurement
-
Sample Collection : After the desired incubation period, collect the cell culture supernatants.
-
ELISA Procedure : Use commercial ELISA kits (e.g., from R&D Systems or eBioscience) for the specific cytokines of interest (e.g., TNFα, IL-6). Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and reading the absorbance on a plate reader.
-
Quantification : Determine the concentration of cytokines in the samples by comparing their absorbance to the standard curve.
Protocol 5: Phagocytosis Assay
-
Preparation : Pre-treat macrophages with this compound (e.g., 1 µM 6-OAU) or vehicle for 1 hour.[7]
-
Incubation with Cargo : Add fluorescently labeled cargo to the cells. This can include pHrodo E. coli bioparticles, fluorescently labeled beads, or labeled cancer cells.[7][8]
-
Analysis : Incubate for a defined period (e.g., 1-2 hours). Analyze the uptake of the fluorescent cargo by the macrophages using flow cytometry or fluorescence microscopy. The phagocytic activity can be quantified by measuring the percentage of positive cells and the mean fluorescence intensity.
Biased Agonism: A New Frontier
Recent research has introduced the concept of biased agonism at GPR84, where different agonists can stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways.[9][10][11] For example, the agonist DL-175 is G-protein biased and, unlike 6-OAU, does not robustly induce chemotaxis in macrophages while still enhancing phagocytosis.[9][10][11] This discovery opens avenues for developing pathway-selective GPR84 modulators, potentially separating desired therapeutic effects (like enhanced phagocytosis in cancer) from potentially detrimental pro-inflammatory signaling.[9][10]
Conclusion and Future Directions
GPR84 agonists, exemplified by 6-OAU, function as potent enhancers of pro-inflammatory responses in macrophages. They achieve this by activating a network of signaling pathways, including STAT1, Akt, ERK, and NF-κB, leading to increased inflammatory mediator production and enhanced phagocytosis. The provided data and protocols offer a solid foundation for researchers investigating GPR84's role in various diseases. Future research, particularly focusing on biased agonism and the in vivo effects of selective GPR84 modulation, will be critical for translating our understanding of this receptor into novel therapeutic strategies for inflammatory diseases and cancer.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
GPR84 Agonism in Neuroinflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the G-protein coupled receptor 84 (GPR84) as a therapeutic target in neuroinflammatory diseases. It focuses on the role of GPR84 agonists, using well-characterized synthetic molecules as exemplars for "GPR84 agonist-1," in modulating key pathological processes. This document details the receptor's signaling pathways, presents quantitative data for known agonists, outlines key experimental methodologies, and illustrates complex biological processes through structured diagrams.
Introduction: GPR84 as a Target in Neuroinflammation
G-protein coupled receptor 84 (GPR84) is a class A GPCR that has garnered significant interest as a potential drug target for inflammatory conditions.[1] Its expression is primarily restricted to immune cells, including monocytes, macrophages, neutrophils, and, critically for neuroinflammatory diseases, microglia—the resident immune cells of the central nervous system (CNS).[1][2][3]
Under normal physiological conditions, GPR84 expression in the brain is low.[1] However, in the context of neuroinflammation, its expression is strongly and sustainably upregulated in activated microglia.[1][4][5] This induction is driven by pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1).[1][4] This inflammation-driven expression pattern is observed in various disease models, including endotoxemia and experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.[4][5] The receptor is activated by endogenous medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14, though their physiological role as true ligands is debated due to low in vivo concentrations.[6][7] The upregulation of GPR84 in pathological states makes it a compelling target for therapeutic intervention.
GPR84 agonists, small molecules that activate the receptor, are being explored for their potential to modulate microglial activity and mitigate neuroinflammation.[2] This guide will use data from well-studied synthetic agonists such as 6-n-octylaminouracil (6-OAU) and others to represent the actions of a prototypical "this compound."
GPR84 Signaling Pathways in Immune Cells
GPR84 primarily couples to pertussis toxin (PTX)-sensitive Gαi/o proteins.[7][8][9] Agonist binding triggers a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer and initiating downstream signaling cascades.
-
Canonical Gαi/o Pathway : The primary and most well-established pathway involves the inhibition of adenylyl cyclase by the activated Gαi/o subunit. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10][11]
-
PI3K/Akt and MAPK/ERK Pathways : GPR84 activation has been shown to stimulate the phosphorylation of Akt and ERK1/2, key nodes in pathways regulating cell survival, proliferation, and inflammation.[2][12]
-
NLRP3 Inflammasome : In certain contexts, such as subarachnoid hemorrhage models, GPR84 signaling has been linked to the activation of the NLRP3 inflammasome via the cAMP/PKA signaling pathway, promoting the secretion of pro-inflammatory IL-1β.[10]
-
Calcium Mobilization : Activation of GPR84 can also lead to an increase in intracellular calcium (Ca2+), which can influence mitochondrial respiration and other cellular processes.[13]
The specific downstream effects can be cell-type and context-dependent, highlighting the complexity of GPR84 signaling.[2]
Quantitative Data for Representative GPR84 Agonists
A variety of synthetic agonists for GPR84 have been developed. Their potency is typically characterized by the half-maximal effective concentration (EC₅₀) or the negative logarithm of this value (pEC₅₀) in functional assays. The following table summarizes quantitative data for several key agonists.
| Compound Name | Assay Type | Species/Cell Line | Potency (EC₅₀ / pEC₅₀ / pA₂) | Reference(s) |
| 6-n-Octylaminouracil (6-OAU) | cAMP Inhibition | CHO-hGPR84 | EC₅₀: 105 nM | [7] |
| 6-n-Octylaminouracil (6-OAU) | Phagocytosis Induction | J774A.1 Macrophages | EC₅₀: 1-99 nM | [14] |
| ZQ-16 | Calcium Mobilization | HEK293/Gα16/GPR84 | EC₅₀: 0.213 µM (213 nM) | [7][15] |
| TUG-2208 | GTPγS Binding | Not Specified | pEC₅₀: 8.98 | [7] |
| GPR84 agonist-2 (Cmpd 8e) | Not Specified | Not Specified | EC₅₀: 7.24 nM | [7] |
| Unnamed (Cpd 7) | cAMP Inhibition | CHO-K1-hGPR84 | EC₅₀: 10-100 nM | [14] |
| OX-04528 | cAMP Inhibition | CHO-hGPR84 | EC₅₀: 0.00598 nM | [16] |
| OX-04529 | cAMP Inhibition | CHO-hGPR84 | EC₅₀: 0.0185 nM | [16] |
| 2-HTP | [³⁵S]GTPγS Binding | Flp-In TREx 293 (human) | pEC₅₀: 7.41 | [17][18] |
| 2-HTP | [³⁵S]GTPγS Binding | Flp-In TREx 293 (mouse) | pEC₅₀: 7.38 | [17][18] |
Functional Effects of GPR84 Agonism on Microglia
The activation of GPR84 on microglia induces distinct functional changes that are highly relevant to neuroinflammatory disease pathology.
-
Morphology and Motility : A primary and consistently observed effect of GPR84 agonism is the rapid induction of morphological changes, including membrane ruffling and enhanced cell motility.[19][20] Fatty acids released from damaged neurons may act on microglial GPR84 to enhance their migration toward sites of injury.[19][20] This response is mediated by the Gαi/o pathway.[19]
-
Phagocytosis : GPR84 activation has been shown to enhance the phagocytic capacity of macrophages and microglia.[12][14] For instance, the agonist 6-OAU triggers increased bacterial adhesion and phagocytosis.[12] This pro-phagocytic function could be beneficial for clearing cellular debris or pathological protein aggregates in the CNS, but could also be detrimental if it leads to excessive engulfment of stressed but viable neurons.
-
Cytokine Production : The role of GPR84 in modulating inflammatory cytokine production is complex. Some studies suggest a pro-inflammatory role, where GPR84 activation amplifies the production of cytokines like TNF-α and IL-8 in macrophages, particularly in synergy with other inflammatory stimuli like LPS.[2][12] However, other studies using primary cultured microglia have found that GPR84 agonists induce motility without promoting the expression of pro-inflammatory cytokines, suggesting a more nuanced role in the CNS.[19][20]
Key Experimental Protocols
Assessing the activity of a GPR84 agonist requires a combination of in vitro and in vivo assays to determine potency, signaling mechanism, and functional effects.
This assay quantifies the ability of a GPR84 agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels in a cell line stably expressing the receptor.
Objective: To determine the EC₅₀ of a GPR84 agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR84.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test agonist (e.g., "this compound").
-
cAMP detection kit (e.g., HTRF, LANCE, or HitHunter assay).
-
384-well white microplates.
Methodology:
-
Cell Plating: Seed GPR84-expressing cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of the test agonist in assay buffer. Also prepare a solution of forskolin at a concentration that gives a submaximal cAMP response (e.g., 25 µM).
-
Assay: a. Remove culture medium from the cells and replace with assay buffer. b. Add the serially diluted agonist to the wells. c. Simultaneously or immediately after, add forskolin to all wells (except for baseline controls) to stimulate cAMP production. d. Incubate the plate at 37°C for 30 minutes.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of agonist that produces 50% of the maximal inhibition of the forskolin-induced signal.
This protocol describes how to assess the effect of a GPR84 agonist on microglial activation in a mouse model of acute neuroinflammation induced by lipopolysaccharide (LPS).
Objective: To evaluate the in vivo effect of a GPR84 agonist on LPS-induced microgliosis.
Materials:
-
C57BL/6 mice.
-
Lipopolysaccharide (LPS from E. coli).
-
This compound, formulated for in vivo administration (e.g., intraperitoneal, oral).
-
Vehicle control.
-
Anesthetic and perfusion solutions (saline, 4% paraformaldehyde).
-
Immunohistochemistry reagents: primary antibody against Iba1 (microglial marker), appropriate secondary antibodies, and detection reagents.
-
Microscope and image analysis software.
Methodology:
-
Animal Dosing: a. Acclimatize mice for at least one week. b. Administer the this compound or vehicle to respective groups of mice at a predetermined time before the inflammatory challenge.
-
Induction of Neuroinflammation: Inject mice intraperitoneally with LPS (e.g., 1-5 mg/kg) to induce systemic inflammation and subsequent neuroinflammation. A control group should receive saline.
-
Tissue Collection: At a specified time point post-LPS injection (e.g., 24 hours), deeply anesthetize the mice. a. Perform transcardial perfusion first with cold saline to clear the blood, followed by 4% paraformaldehyde (PFA) to fix the tissues. b. Dissect the brains and post-fix them in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Immunohistochemistry: a. Section the brains (e.g., 30 µm coronal sections) using a cryostat. b. Perform immunohistochemical staining for Iba1. This involves blocking non-specific binding, incubating with the primary anti-Iba1 antibody, followed by incubation with a fluorescently-labeled or biotinylated secondary antibody and appropriate detection steps.
-
Analysis: a. Acquire images of specific brain regions (e.g., cortex, hippocampus) using a microscope. b. Quantify microglial activation by analyzing cell morphology (e.g., cell body size, process length and branching) and cell density (number of Iba1-positive cells per unit area). c. Compare the results between the vehicle+LPS group and the agonist+LPS group to determine if the GPR84 agonist modulates the microglial response.
Proposed Mechanism of Action in Neuroinflammatory Disease
Based on the available data, a GPR84 agonist could exert therapeutic effects in neuroinflammatory diseases through a multi-faceted mechanism centered on modulating microglial function.
In a disease state, such as multiple sclerosis or Alzheimer's disease, neuronal damage and inflammatory stimuli (e.g., TNF, IL-1) lead to the upregulation of GPR84 on microglia.[1][4] The administration of a GPR84 agonist would then preferentially act on these "primed" microglia at the site of pathology. The primary effect would be the engagement of Gαi/o signaling, leading to enhanced microglial motility and phagocytosis.[12][19] This could promote the beneficial clearance of myelin debris in multiple sclerosis or amyloid plaques in Alzheimer's disease. The context-dependent effect on cytokine production remains a critical point of investigation; an ideal agonist might enhance phagocytic functions without exacerbating the production of harmful pro-inflammatory mediators.
References
- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. G protein-coupled receptor 84, a microglia-associated protein expressed in neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Role of G-Protein Receptor 84 in Experimental Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G‐Protein‐Coupled Receptor 84 Aggravates Early Brain Injury via Microglial NLRP3‐ASC Inflammasome After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 14. New GPR84 agonists and phagocytosis inducers disclosed in Dem Biopharma patent | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR84 Agonist-1 and Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in the field of metabolic regulation and immunometabolism. Primarily activated by medium-chain fatty acids, GPR84 is expressed in immune cells and adipocytes, where it modulates key physiological processes. This technical guide provides an in-depth overview of the role of GPR84 agonists, with a focus on the widely studied synthetic agonist 6-n-octylaminouracil (6-OAU), in metabolic regulation. We will delve into its effects on brown adipose tissue (BAT) and macrophage function, detailing the underlying signaling pathways and providing comprehensive experimental protocols for researchers in the field.
GPR84 Agonist-1: Effects on Brown Adipose Tissue Metabolism
Activation of GPR84 in brown adipocytes by agonists like 6-OAU has been shown to enhance the thermogenic capacity of this tissue, a critical process for energy expenditure. This is achieved through the upregulation of key thermogenic genes and an increase in mitochondrial respiration.
Quantitative Data Summary
The following table summarizes the quantitative effects of the GPR84 agonist 6-OAU on brown adipocyte function.
| Parameter | Agonist (Concentration) | Cell/Animal Model | Key Findings | Reference |
| Thermogenic Gene Expression | ||||
| Ucp1, Pgc1α, Cidea mRNA levels | 6-OAU | Wild-type mouse primary brown adipocytes | Significant upregulation of thermogenic gene expression.[1] | [1] |
| Mitochondrial Respiration | ||||
| Oxygen Consumption Rate (OCR) | 6-OAU | Wild-type mouse primary brown adipocytes | Approximately 50% increase in mitochondrial respiration.[1] | [1] |
| Intracellular Signaling | ||||
| Intracellular Ca2+ Levels | 6-OAU (50 µM) | Wild-type mouse primary brown adipocytes | Rapid and significant increase in intracellular calcium concentration. |
This compound: Role in Macrophage-Mediated Inflammation
GPR84 is highly expressed in macrophages, where its activation by agonists such as 6-OAU potentiates pro-inflammatory responses. This has significant implications for the interplay between metabolism and inflammation.
Quantitative Data Summary
The table below outlines the quantitative impact of 6-OAU on macrophage inflammatory signaling and cytokine production.
| Parameter | Agonist (Concentration) | Cell Model | Key Findings | Reference |
| Pro-inflammatory Cytokine Expression | ||||
| Tnfα, Il-6, Ccl2 mRNA levels | 6-OAU (1 µM) | LPS-primed bone marrow-derived macrophages (BMDMs) | Time-dependent increase in mRNA expression of pro-inflammatory cytokines.[2] | [2] |
| Signaling Pathway Activation | ||||
| Phosphorylated Akt (p-Akt) | 6-OAU (1 µM) | LPS-primed BMDMs | Peak phosphorylation observed at 5-10 minutes post-stimulation.[2][3] | [2][3] |
| Phosphorylated ERK1/2 (p-ERK) | 6-OAU (1 µM) | LPS-primed BMDMs | Peak phosphorylation observed at 10 minutes post-stimulation.[2][3] | [2][3] |
| p65 Nuclear Translocation | 6-OAU (1 µM) | LPS-primed BMDMs | Increased nuclear translocation of the NFκB p65 subunit.[2] | [2] |
Signaling Pathways
GPR84 Signaling in Brown Adipocytes
Activation of GPR84 in brown adipocytes by an agonist initiates a signaling cascade that leads to increased thermogenesis. This pathway is primarily mediated by Gαi, leading to an increase in intracellular calcium levels, which in turn enhances mitochondrial respiration.
Caption: GPR84 signaling cascade in brown adipocytes.
GPR84 Signaling in Macrophages
In macrophages, GPR84 activation potentiates inflammatory responses through the activation of the Akt, ERK, and NFκB signaling pathways. This cascade is initiated by Gαi protein coupling.
Caption: GPR84 signaling pathways in macrophages.
Experimental Protocols
In Vivo Administration of 6-OAU via Osmotic Minipumps
This protocol describes the continuous in vivo administration of 6-OAU to mice using subcutaneously implanted osmotic minipumps.
Materials:
-
Alzet osmotic minipumps (e.g., Model 1002 or equivalent)
-
6-n-octylaminouracil (6-OAU)
-
Vehicle (e.g., sterile saline or PBS)
-
Surgical instruments (forceps, scissors)
-
Wound clips or sutures
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Pump Preparation: Under sterile conditions, fill the osmotic minipumps with the desired concentration of 6-OAU dissolved in vehicle, following the manufacturer's instructions. The concentration should be calculated based on the pump's flow rate and the desired daily dosage for the mice.
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Surgical Implantation:
-
Shave and sterilize a small area of skin on the back of the mouse, between the scapulae.
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the filled minipump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care: Administer analgesics as per your institution's approved protocol. Monitor the animal for recovery and any signs of distress. The pump will deliver the agent continuously for its specified duration.
Caption: Workflow for osmotic minipump implantation.
Measurement of Oxygen Consumption Rate (OCR) in Brown Adipocytes
This protocol outlines the use of a Seahorse XF Analyzer to measure mitochondrial respiration in primary brown adipocytes.
Materials:
-
Seahorse XF24 or XF96 Extracellular Flux Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Primary brown adipocytes
Procedure:
-
Cell Seeding: Plate primary brown adipocytes in a Seahorse XF cell culture microplate and differentiate them into mature adipocytes.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant with the cell plate and initiate the assay protocol.
-
The instrument will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Quantification of Cytokine Expression in Macrophages by ELISA
This protocol describes the measurement of pro-inflammatory cytokines (TNF-α, IL-6, CCL2) in the supernatant of cultured macrophages using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and CCL2
-
96-well ELISA plates
-
Plate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Recombinant cytokine standards
-
Cell culture supernatant from 6-OAU-stimulated macrophages
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add recombinant cytokine standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate and add the TMB substrate. Allow the color to develop.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of cytokines in the samples.
Western Blotting for Signaling Pathway Activation in Macrophages
This protocol details the detection of phosphorylated Akt, ERK, and p65 in macrophage lysates by western blotting.
Materials:
-
Primary antibodies against p-Akt, total Akt, p-ERK, total ERK, p-p65, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After stimulation with 6-OAU for various time points, wash the macrophages with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The this compound, exemplified by 6-OAU, demonstrates significant potential in modulating metabolic and inflammatory processes. Its ability to activate brown adipose tissue thermogenesis and influence macrophage function highlights the therapeutic promise of targeting GPR84 for metabolic disorders with an inflammatory component. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of GPR84 and its agonists in metabolic regulation. Further research is warranted to fully elucidate the therapeutic potential and safety profile of GPR84 agonists in preclinical and clinical settings.
References
A Technical Guide to the Role of GPR84 Agonists in Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 84 (GPR84) has emerged as a compelling, yet enigmatic, target in the study of fibrotic diseases. Predominantly expressed on immune cells, its activation by endogenous medium-chain fatty acids (MCFAs) and synthetic agonists triggers a cascade of signaling events that modulate inflammation, a critical driver of fibrosis. However, the literature presents a dichotomous role for GPR84 agonists, with evidence supporting both pro-fibrotic and anti-fibrotic functions depending on the pathological context and experimental model. This technical guide provides an in-depth analysis of the current understanding of GPR84 agonist activity in fibrosis, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the core signaling pathways and workflows.
The Dichotomous Role of GPR84 in Fibrosis
The role of GPR84 in the progression of fibrosis is a subject of active debate, with compelling evidence supporting both pro- and anti-fibrotic functions.
The Pro-Fibrotic Axis: GPR84 as an Inflammatory Amplifier
A substantial body of research implicates GPR84 as a pro-inflammatory receptor that can exacerbate fibrosis. This activity is primarily linked to its ability to recruit and activate myeloid cells, which are key players in the fibrotic cascade.
-
Myeloid Cell Chemoattraction: GPR84 activation is a potent chemoattractant for monocytes and neutrophils.[1][2] The influx of these inflammatory cells into tissues can perpetuate a cycle of injury and repair, ultimately leading to excessive extracellular matrix deposition. Studies using GPR84 antagonists have demonstrated that blocking this receptor reduces the infiltration of these cells in liver injury models, resulting in decreased inflammation and fibrosis.[1][2]
-
Macrophage Polarization: GPR84 agonists can promote the polarization of macrophages towards a pro-inflammatory M1 phenotype, characterized by the production of cytokines like TNF-α and IL-6.[3] These mediators can directly activate fibroblasts and stellate cells, the primary collagen-producing cells.
-
Evidence from Knockout and Antagonist Studies: Genetic deletion of GPR84 has been shown to protect against fibrosis in models of kidney disease.[4] Furthermore, small molecule antagonists of GPR84 have shown efficacy in reducing fibrosis across multiple preclinical models, including those for liver, lung, kidney, and heart fibrosis.[4][5]
The Anti-Fibrotic Axis: GPR84 as an Immunomodulator in Metabolic Disease
In contrast, a growing body of evidence suggests that GPR84 activation may have protective effects against fibrosis, particularly in the context of metabolic diseases like non-alcoholic steatohepatitis (NASH).
-
Suppression of Lipotoxicity-Induced Macrophage Activation: In high-fat diet-induced models of NASH, GPR84-deficient mice paradoxically exhibit more severe hepatic fibrosis.[6][7] This is attributed to an overactivation of macrophages in response to lipotoxicity.[6][7] In this context, GPR84 signaling appears to function as a brake on excessive inflammation.
-
Therapeutic Effect of Agonists in NASH Models: Administration of MCFAs (specifically C10:0 and C12:0) or the GPR84 agonist embelin (B1684587) has been shown to ameliorate NASH and reduce hepatic fibrosis in mouse models.[6][7][8] This suggests that exogenous GPR84 activation could be a therapeutic strategy for NASH.[7][8]
Quantitative Data on GPR84 Agonist Effects in Fibrosis Models
The following tables summarize the key quantitative findings from preclinical studies investigating the role of GPR84 agonists in fibrosis.
Table 1: Effects of GPR84 Agonists on Hepatic Fibrosis in NASH Models
| Agonist/Modulator | Animal Model | Key Fibrosis Markers | Quantitative Change | Reference |
| Embelin | CDAHFD-induced NASH | Gene expression of Tgfβ1, Col1a1, Acta2 | Markedly suppressed | [9] |
| Embelin | CCl4-induced NASH | Gene expression of Tgfβ1, Col1a1, Acta2 | Markedly suppressed | [9] |
| MCFA (C10:0, C12:0) | CDAHFD-induced NASH | NAFLD Activity Score (NAS), Fibrosis | Significantly improved | [6][7] |
| GPR84 Deficiency | High-Fat Diet | α-SMA levels, Adgre1, Cd68, Cd14 expression | Increased levels of fibrosis and macrophage markers | [6] |
Table 2: Pro-inflammatory and Chemotactic Effects of GPR84 Agonists
| Agonist | Cell Type / Model | Endpoint | Quantitative Measurement | Reference |
| 6-OAU | Rat Air Pouch | PMN and Macrophage Accumulation | Significant increase in cell accumulation | [10] |
| 6-OAU | Human PMNs | IL-8 Production (LPS-stimulated) | Amplified production | [10] |
| 6-OAU | Human Macrophages | TNFα Production (LPS-stimulated) | Amplified production | [10] |
| Embelin | Human Monocytes & Neutrophils | Chemotaxis | Induced migration | [11] |
| Decanoic Acid | Mouse Skin Wound | Myeloid Cell Numbers (Macrophages, Monocytes) | ~2-fold increase | [12] |
Signaling Pathways of GPR84
GPR84 is a Gαi-coupled receptor, and its activation primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[13] However, GPR84 signaling is pleiotropic and can also engage other downstream pathways that are critical in inflammation and fibrosis.
-
Gαi-Mediated Signaling: The canonical pathway involves the inhibition of cAMP production.
-
MAPK/ERK Pathway: GPR84 activation can induce the phosphorylation of ERK1/2, a key component of the MAPK pathway that regulates cell proliferation and inflammation.[13][14]
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway, which is crucial for cell survival and inflammatory responses, has also been documented.
-
Calcium Mobilization: GPR84 agonists like ZQ-16 can induce intracellular calcium mobilization.[13][14]
-
β-Arrestin Recruitment: Some agonists can promote the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate distinct signaling cascades.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84 [insight.jci.org]
- 9. JCI Insight - Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84 [insight.jci.org]
- 10. Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G-protein-coupled receptor 84 regulates acute inflammation in normal and diabetic skin wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
GPR84 Agonist-1 and Cancer Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in immuno-oncology. Predominantly expressed on immune cells, particularly those of the myeloid lineage, GPR84 plays a significant role in modulating inflammatory responses. Its expression is notably upregulated in the tumor microenvironment (TME), especially within tumor-associated macrophages (TAMs). GPR84 is a Gi/o-coupled receptor, and its activation by agonists initiates signaling cascades that can influence the phenotypic and functional state of immune cells. This technical guide provides an in-depth overview of the role of GPR84 agonists, with a focus on a representative agonist herein termed "GPR84 agonist-1" (a composite representation of well-studied synthetic agonists like 6-OAU), in cancer immunology. We will delve into the signaling pathways, present quantitative data from key experiments, and provide detailed experimental protocols relevant to the study of GPR84 in an oncological context.
GPR84 Signaling Pathways in Immune Cells
Activation of GPR84 by an agonist initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, GPR84 activation has been shown to engage several other critical signaling networks that are central to macrophage function.[1][2][3]
Key Downstream Signaling Cascades:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. GPR84-mediated activation of PI3K/Akt in macrophages can enhance their survival and phagocytic capabilities.[1][4]
-
MAPK (ERK) Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in a wide range of cellular processes, including inflammation and cell migration. GPR84 agonists have been shown to induce the phosphorylation and activation of ERK.[1][4]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a master regulator of inflammation and immune responses. GPR84 activation can lead to the nuclear translocation of the p65 subunit of NF-κB, driving the transcription of pro-inflammatory cytokines.[1][4][5]
-
STAT1 Pathway: Signal transducer and activator of transcription 1 (STAT1) is a key transcription factor in the interferon signaling pathway and is critical for promoting a pro-inflammatory, anti-tumoral macrophage phenotype. GPR84 activation has been demonstrated to augment STAT1 phosphorylation, suggesting a mechanism for skewing TAMs towards an M1-like state.[2][6]
Below is a diagram illustrating the primary signaling pathways activated by a GPR84 agonist in a macrophage.
Figure 1: this compound Signaling Pathways in Macrophages.
Quantitative Data on GPR84 Agonist Activity
The following tables summarize the quantitative data for various synthetic GPR84 agonists from in vitro and in vivo studies.
Table 1: In Vitro Potency and Biased Signaling of GPR84 Agonists
| Agonist | Assay | Cell Line | Parameter | Value | Reference(s) |
| 6-OAU | cAMP Inhibition | CHO-hGPR84 | EC50 | 14 - 19 nM | [3][7] |
| β-arrestin Recruitment | CHO-hGPR84 | EC50 | 11 µM | [7] | |
| ZQ-16 | Calcium Mobilization | HEK293/GPR84 | EC50 | 139 nM | [8][9] |
| DL-175 | cAMP Inhibition | CHO-hGPR84 | EC50 | 33 - 50.3 nM | [7] |
| β-arrestin Recruitment | CHO-hGPR84 | EC50 | > 60 µM (No recruitment) | [7] | |
| OX04528 | cAMP Inhibition | CHO-hGPR84 | EC50 | 0.00598 nM (5.98 pM) | [10][11] |
| β-arrestin Recruitment | CHO-hGPR84 | - | No detectable recruitment | [10] | |
| OX04529 | cAMP Inhibition | CHO-hGPR84 | EC50 | 0.0185 nM (18.5 pM) | [10] |
| β-arrestin Recruitment | CHO-hGPR84 | - | No detectable recruitment | [10] |
EC50: Half-maximal effective concentration.
Table 2: Effects of this compound (6-OAU) on Macrophage Function
| Experiment | Cell Type | Treatment | Outcome | Result | Reference(s) |
| Cytokine Production | Human THP-1 Macrophages | 1 µM 6-OAU | Increased TNFα mRNA | Significant increase vs. control | [12] |
| Murine BMDMs | 1 µM 6-OAU | Increased TNFα secretion | Significant increase vs. control | [3][4] | |
| Murine BMDMs | 1 µM 6-OAU | Increased IL-6 secretion | Significant increase vs. control | [3][4] | |
| Phagocytosis | Murine BMDMs | 6-OAU (dose-dependent) | Phagocytosis of cancer cells (in synergy with anti-CD47) | Concentration-dependent increase | [13][14][15] |
| ROS Production | Human THP-1 Macrophages | 0.01-10 µM 6-OAU | ROS Production | Dose-dependent increase | [12] |
| Macrophage Polarization | Murine BMDMs | 1 µM 6-OAU | iNOS expression (M1 marker) | Potentiated expression | [2] |
BMDM: Bone Marrow-Derived Macrophage; ROS: Reactive Oxygen Species; iNOS: Inducible Nitric Oxide Synthase.
Table 3: In Vivo Efficacy of this compound (6-OAU) in a Syngeneic Mouse Tumor Model (MC38)
| Treatment Group | Dosing Schedule | Outcome | Result | Reference(s) |
| 6-OAU | 250 µ g/mouse/day , i.p. | Tumor Growth | Significantly retarded tumor growth vs. vehicle | [5][16] |
| Anti-PD-1 | 200 µ g/mouse , days 8, 11, 14 | Tumor Growth | Delayed tumor growth vs. vehicle | [16] |
| 6-OAU + Anti-PD-1 | As above | Tumor Growth | Significantly enhanced anti-tumor efficacy vs. either single agent | [16] |
| IFNγ+ CD8+ T-cells in tumor | Significantly increased vs. single agents | [16] |
i.p.: intraperitoneal.
Note: Contradictory findings exist, with one study reporting a lack of efficacy for 6-OAU and ZQ-16 in the MC38 model, highlighting the importance of experimental conditions and potential species-specific differences.[17][18]
Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings. The following sections provide protocols for key experiments in the study of GPR84 agonists in cancer immunology.
Protocol 1: Generation of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and differentiation of macrophage precursors from mouse bone marrow.
-
Euthanize C57BL/6 mice (6-10 weeks old) by CO2 asphyxiation followed by cervical dislocation.
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia from both hind legs, removing all muscle and connective tissue.
-
Flush the bone marrow from the bones using a 25-gauge needle and a 10 mL syringe filled with ice-cold RPMI-1640 medium.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes at 4°C.
-
Lyse red blood cells by resuspending the pellet in 1 mL of ACK lysis buffer for 1-2 minutes, then neutralize with 10 mL of RPMI-1640.
-
Centrifuge again, and resuspend the cell pellet in BMDM differentiation medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF).
-
Plate the cells in 10 cm non-tissue culture treated petri dishes at a density of 5 x 106 cells per dish in 10 mL of differentiation medium.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add 5 mL of fresh differentiation medium on day 4.
-
Harvest the differentiated macrophages on day 7 by washing with cold PBS and then incubating with Cell Scraper/Trypsin-EDTA to detach the adherent cells.
Protocol 2: Macrophage Polarization Assay
This protocol details the in vitro polarization of BMDMs to M1-like or M2-like phenotypes.
-
Seed mature BMDMs (from Protocol 1) in 6-well plates at a density of 1 x 106 cells/well and allow them to adhere overnight.
-
For M1 Polarization: Replace the medium with fresh BMDM medium containing 100 ng/mL Lipopolysaccharide (LPS) and 20 ng/mL Interferon-gamma (IFN-γ).
-
For M2 Polarization: Replace the medium with fresh BMDM medium containing 20 ng/mL Interleukin-4 (IL-4) and 20 ng/mL Interleukin-13 (IL-13).
-
For GPR84 Agonist Treatment: Add the GPR84 agonist (e.g., 1 µM 6-OAU) to the M1 polarization medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours at 37°C, 5% CO2.
-
Analyze polarization by assessing the expression of M1 markers (e.g., iNOS, TNFα, IL-6) and M2 markers (e.g., Arg1, CD206) using qPCR, flow cytometry, or western blotting.
Protocol 3: In Vitro Cancer Cell Phagocytosis Assay
This protocol uses pH-sensitive dyes and live-cell imaging to quantify macrophage phagocytosis of cancer cells.
Figure 2: Experimental Workflow for Phagocytosis Assay.
-
Label Target Cells: Resuspend cancer cells (e.g., MC38) at 1x106 cells/mL in labeling buffer and add pHrodo® Red Cell Labeling Dye. Incubate for 1 hour at 37°C. Wash the cells twice to remove excess dye.
-
Seed Effector Cells: Plate BMDMs or THP-1 derived macrophages in a 96-well plate at a density that will result in 40-60% confluency at the time of the assay. Allow them to adhere overnight.
-
Treatment: Pre-treat the macrophages with the this compound, vehicle control, and/or an opsonizing antibody (e.g., anti-CD47) for 1-2 hours.
-
Co-culture: Add the labeled target cancer cells to the macrophage-containing wells at a desired Effector:Target ratio (e.g., 1:2).
-
Imaging: Place the plate immediately into an IncuCyte® Live-Cell Analysis System housed within an incubator.
-
Data Acquisition: Schedule image acquisition in both phase-contrast and red fluorescence channels every 30-60 minutes for 12-24 hours.
-
Analysis: Use the IncuCyte® software to quantify the total red object area per well over time. This area is directly proportional to the amount of phagocytosis, as the pHrodo dye only fluoresces brightly in the acidic environment of the phagosome. Normalize this value to the phase confluence of the macrophages.
Protocol 4: Western Blot for Signaling Pathway Activation
This protocol is for detecting the phosphorylation of key signaling proteins like Akt and ERK.
-
Cell Treatment: Seed BMDMs in 6-well plates. Starve the cells in serum-free medium for 4-6 hours. Pre-treat with 100 ng/mL LPS for 2 hours (if mimicking an inflammatory context), then stimulate with this compound (e.g., 1 µM 6-OAU) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Use β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 5: In Vivo Syngeneic Tumor Model
This protocol describes a subcutaneous tumor model to evaluate the anti-cancer efficacy of this compound.
-
Cell Preparation: Culture MC38 colon adenocarcinoma cells. On the day of injection, harvest the cells and resuspend them in sterile, ice-cold PBS at a concentration of 1 x 106 cells per 100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of 6-8 week old C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with a digital caliper. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm3 (typically 7-10 days post-inoculation), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, combination).
-
Drug Administration:
-
This compound: Administer daily via intraperitoneal (i.p.) injection (e.g., 250 µ g/mouse in a vehicle like DMSO/saline).
-
Anti-PD-1 antibody: Administer via i.p. injection on a schedule such as every 3 days (e.g., 200 µ g/mouse ).
-
-
Endpoint: Continue treatment and tumor monitoring until tumors reach a predetermined endpoint (e.g., 1500 mm3) or for a set duration. Euthanize mice according to ethical guidelines.
-
Analysis: At the end of the study, tumors can be excised for analysis of the tumor microenvironment by flow cytometry or immunohistochemistry.
Conclusion
The activation of GPR84 using specific agonists presents a compelling strategy in cancer immunology. The ability of this compound to repolarize tumor-associated macrophages towards a pro-inflammatory, anti-tumoral M1-like phenotype, enhance phagocytosis of cancer cells, and synergize with checkpoint inhibitors underscores its therapeutic potential.[10][13][16] However, the field is still evolving, with some studies indicating potential species-specific differences and a complex role for GPR84 on different immune cell types that warrants further investigation.[17] The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the role of GPR84 in the tumor microenvironment and to advance the development of novel GPR84-targeted cancer immunotherapies.
References
- 1. A Method for Generation of Bone Marrow-Derived Macrophages from Cryopreserved Mouse Bone Marrow Cells | PLOS One [journals.plos.org]
- 2. Generation of mouse bone marrow-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phagocytosis of Cells | Sartorius [sartorius.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sartorius.com [sartorius.com]
- 7. researchgate.net [researchgate.net]
- 8. Generation of Mouse Bone Marrow-Derived Macrophages (BM-MFs) [en.bio-protocol.org]
- 9. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uib.no [uib.no]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uib.no [uib.no]
- 17. Bone Marrow Derived Macrophage (BMDM) differentiation and maintenance [protocols.io]
- 18. gene-quantification.de [gene-quantification.de]
GPR84 Agonist-1: A Technical Guide to Physiological Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1] Its expression is significantly upregulated in response to inflammatory stimuli, positioning it as a key player in the modulation of immune responses.[2][3] GPR84 activation is associated with a variety of inflammatory and immune-related conditions, making it an attractive therapeutic target.[1] This technical guide provides an in-depth overview of the physiological functions of GPR84 agonists, with a focus on "GPR84 agonist-1" as a representative synthetic agonist. For the purpose of this document, "this compound" will refer to the well-characterized synthetic agonist 6-n-octylaminouracil (6-OAU), a potent and specific tool compound for studying GPR84 function.[4][5]
Core Physiological Functions
Activation of GPR84 by agonists elicits a range of physiological responses, predominantly centered on the modulation of the innate immune system. The primary functions include:
-
Pro-inflammatory Signaling: GPR84 activation in macrophages enhances the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1][4] This pro-inflammatory role is a hallmark of GPR84 signaling.[6]
-
Enhanced Phagocytosis: GPR84 agonists have been shown to increase the phagocytic activity of macrophages, a critical process in clearing pathogens and cellular debris.[4][7][8]
-
Chemotaxis: GPR84 activation can promote the migration of immune cells, such as neutrophils and macrophages, to sites of inflammation.[5][6]
-
Modulation of Cellular Morphology and Motility: Agonists for GPR84 have been observed to induce changes in the morphology and motility of microglia.[9]
Data Presentation: Quantitative Analysis of GPR84 Agonist Activity
The following tables summarize quantitative data for various GPR84 agonists, providing a comparative overview of their potency in different functional assays.
Table 1: Potency of GPR84 Agonists in In Vitro Assays
| Agonist | Assay Type | Cell Line/System | EC50 | Reference |
| This compound (6-OAU) | cAMP Inhibition | CHO-hGPR84 | 105 nM | [5] |
| [³⁵S]GTPγS Binding | CHO-GPR84 or Sf9 membranes | 14 nM | [10] | |
| Calcium Mobilization | HEK293/Gα16/GPR84 | 1.25 ± 0.19 μM | [11] | |
| Chemotaxis | Human PMNs | 318 nM | [10] | |
| ZQ-16 | Calcium Mobilization | HEK293/Gα16/GPR84 | 0.213 μM | [5] |
| Di(5,7-difluoro-1H-indole-3-yl)methane (PSB-16671) | cAMP Inhibition | CHO-hGPR84 | 41.3 nM | [2] |
| Di(5-fluoro-1H-indole-3-yl)methane (PSB-15160) | cAMP Inhibition | CHO-hGPR84 | 80.0 nM | [2] |
| TUG-2099 | Not Specified | Not Specified | 0.3 nM | [5] |
| OX04528 | cAMP Inhibition | CHO-hGPR84 | 0.00598 nM | [5] |
| GPR84 agonist-2 (Compound 8e) | Not Specified | Not Specified | 7.24 nM | [5] |
| Capric Acid (C10) | [³⁵S]GTPγS Binding | Not Specified | ~798 nM | [10] |
| 2-hydroxy lauric acid (2-OH-C12) | [³⁵S]GTPγS Binding | Not Specified | 9.9 μM | [10] |
| 3-hydroxy lauric acid (3-OH-C12) | [³⁵S]GTPγS Binding | Not Specified | 13 μM | [10] |
Table 2: Effect of this compound (6-OAU) on Cytokine and Chemokine Expression in LPS-Primed Macrophages
| Gene | Fold Change (6-OAU vs. Vehicle) | Time Point | Reference |
| Tnfα | Increased | 30-240 min | [4] |
| Il-6 | Increased | 30-240 min | [4] |
| Ccl2 | Increased | 30-240 min | [4] |
| Il-12b | Increased | 30-60 min | [4] |
| Ccl5 | Increased | 30-60 min | [4] |
| Cxcl1 | Increased | 30-60 min | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physiological function of this compound.
Intracellular cAMP Measurement Assay
Objective: To determine the ability of a GPR84 agonist to inhibit adenylyl cyclase activity via the Gαi signaling pathway.
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR84 in DMEM/F12 medium supplemented with 10% FBS and a selection antibiotic.
-
Cell Plating: Seed the cells into a 384-well or 96-well plate at an appropriate density (e.g., 15,000 cells/well for a 96-well plate) and incubate for 24 hours.[4]
-
Assay Preparation: Remove the culture medium and replace it with a stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Compound Addition:
-
Agonist Mode: Add the GPR84 agonist at various concentrations to the wells.
-
Antagonist Mode: Pre-incubate the cells with the antagonist for a specified time (e.g., 15 minutes) before adding the agonist.
-
-
Stimulation: Add forskolin (B1673556) (a direct activator of adenylyl cyclase) to all wells (except for the negative control) to a final concentration of 25 µM to induce cAMP production.[4]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[4]
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF or luminescence-based kits) according to the manufacturer's protocol.
-
Data Analysis: Generate dose-response curves and calculate EC50 values for agonists or IC50 values for antagonists.
Macrophage Phagocytosis Assay
Objective: To quantify the effect of a GPR84 agonist on the phagocytic capacity of macrophages.
-
Macrophage Preparation: Differentiate bone marrow-derived macrophages (BMDMs) or use a macrophage cell line (e.g., J774).
-
Cell Treatment: Treat the macrophages with the GPR84 agonist (e.g., 1 µM 6-OAU) or vehicle for 1 hour.[4] For inhibition studies, pre-treat with a GPR84 antagonist for 30 minutes before adding the agonist.[4]
-
Phagocytic Target Preparation: Use pH-sensitive fluorescently labeled bioparticles (e.g., pHrodo E. coli bioparticles) or antibody-opsonized cancer cells.[1][4]
-
Co-incubation: Add the phagocytic targets to the treated macrophages.
-
Live-Cell Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte Zoom) housed in an incubator at 37°C and 5% CO2.[4]
-
Image Acquisition and Analysis: Acquire images at regular intervals and quantify the phagocytic activity by measuring the total fluorescence intensity per well over time.
ERK Phosphorylation Western Blot Assay
Objective: To assess the activation of the ERK signaling pathway downstream of GPR84 activation.
-
Cell Culture and Treatment: Culture macrophages or other GPR84-expressing cells. Pre-treat cells with an inflammatory stimulus if necessary (e.g., 0.1 µg/ml LPS for 2 hours for macrophages).[15] Stimulate the cells with the GPR84 agonist (e.g., 1 µM 6-OAU) for various time points (e.g., 1, 5, 10, 30, 60 minutes).[15]
-
Cell Lysis: Place the cells on ice, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-ERK signal to the total ERK signal.
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
Methodological & Application
GPR84 Agonist-1: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like GPCR family, primarily expressed in immune cells such as neutrophils, monocytes, and macrophages.[1][2] Its expression is often upregulated under pro-inflammatory conditions, suggesting a significant role in inflammatory responses.[2][3] GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with 9-12 carbons, and its activation is coupled to the Gαi/o protein pathway.[1][4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] Downstream signaling can also involve the activation of Akt and ERK pathways.[7][8] The pro-inflammatory and pro-phagocytic functions of GPR84 make it a compelling target for drug discovery in the context of immune-mediated diseases.[4][9][10] This document provides detailed protocols for key in vitro assays to characterize the activity of GPR84 agonists, such as the synthetic agonist-1 (e.g., 6-OAU or ZQ-16).[9][11]
GPR84 Signaling Pathway
Activation of GPR84 by an agonist initiates a signaling cascade primarily through the Gαi/o pathway, leading to various cellular responses.
Caption: GPR84 agonist-induced signaling cascade.
Quantitative Data Summary
The potency of various GPR84 agonists can be compared across different in vitro assays. The following tables summarize the half-maximal effective concentration (EC₅₀) values for representative agonists.
Table 1: Potency in Gαi Protein Activation ([³⁵S]GTPγS Binding Assay)
| Ligand | EC₅₀ (µM) |
| 2-hydroxy lauric acid (2-OH-C12) | 9.9[6][12] |
| 3-hydroxy lauric acid (3-OH-C12) | 13[6][12] |
| 2-hydroxy capric acid (2-OH-C10) | 31[6][12] |
| 3-hydroxy capric acid (3-OH-C10) | 230[6][12] |
Table 2: Potency in cAMP Inhibition Assay
| Ligand | EC₅₀ (nM) | Relative Potency to Capric Acid |
| 6-OAU | 14[6] | 57x more potent[6] |
| Capric Acid (C10) | ~798[6] | 1x[6] |
Table 3: Potency in Chemotaxis Assay
| Ligand | Cell Type | EC₅₀ |
| 6-OAU | Human PMNs | 318 nM[6] |
| 3-hydroxy lauric acid (3-OH-C12) | Human PMNs | 24.2 µM[6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Experimental Workflow Overview
Caption: General workflow for in vitro characterization of GPR84 agonists.
cAMP Inhibition Assay
Objective: To measure the ability of a GPR84 agonist to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Principle: GPR84 activation through the Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This assay typically involves stimulating cells with forskolin (B1673556) to elevate cAMP levels, and then measuring the inhibitory effect of the GPR84 agonist.
Materials:
-
CHO-K1 cells stably expressing human GPR84 (CHO-hGPR84).[7]
-
96-well or 384-well microplates.[8]
-
Phosphate-Buffered Saline (PBS).
-
Forskolin.
-
GPR84 agonist-1.
-
cAMP detection kit (e.g., HTRF, ELISA, or DiscoverX HitHunter® Assay).[6][7]
-
Phosphodiesterase inhibitor (e.g., IBMX) (optional, to prevent cAMP degradation).[6]
Protocol:
-
Cell Seeding: Plate CHO-hGPR84 cells into a 96-well or 384-well plate at a suitable density (e.g., 15,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7][8]
-
Cell Preparation: Remove the culture medium and wash the cells with PBS.
-
Agonist Treatment: Simultaneously treat the cells with a fixed concentration of forskolin (e.g., 25 µM) and varying concentrations of the this compound for 30 minutes at 37°C.[7][8]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[7][8]
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
[³⁵S]GTPγS Binding Assay
Objective: To directly measure the activation of Gαi/o proteins upon agonist binding to GPR84.
Principle: In the inactive state, Gα subunits are bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G protein activation.
Materials:
-
Membranes from cells expressing GPR84 (e.g., CHO-GPR84 or Sf9 cells).[6]
-
[³⁵S]GTPγS.
-
Unlabeled GDP.
-
This compound.
-
Assay buffer (containing MgCl₂, NaCl, HEPES).
-
Scintillation counter or LEADseeker imaging system.[6]
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, unlabeled GDP, and varying concentrations of the this compound in the assay buffer.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at room temperature or 30°C to allow for GDP/[³⁵S]GTPγS exchange.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Quantification: Quantify the amount of incorporated [³⁵S]GTPγS using a scintillation counter or an imaging system.[6]
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC₅₀ value.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following GPR84 activation.
Principle: While GPR84 primarily couples to Gαi/o, Gβγ subunits released upon G protein activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and subsequent release of calcium from intracellular stores. To enhance the signal, cells can be co-expressed with a promiscuous G protein like Gα16.
Materials:
-
HEK293 cells stably expressing GPR84 and Gα16 (HEK293/Gα16/GPR84).[11]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Protocol:
-
Cell Seeding: Plate HEK293/Gα16/GPR84 cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time at 37°C, according to the dye manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.
-
Agonist Addition: Add varying concentrations of this compound to the wells and immediately measure the change in fluorescence over time.
-
Data Analysis: The peak fluorescence intensity is plotted against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
β-arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated GPR84, which is involved in receptor desensitization and internalization.
Principle: Upon agonist-induced activation and phosphorylation, GPCRs recruit β-arrestin proteins. This interaction can be monitored using various techniques such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).
Materials:
-
Cells engineered to express GPR84 fused to one component of a reporter system and β-arrestin fused to the complementary component.
-
This compound.
-
Luminometer or fluorometer compatible with the chosen reporter system.
Protocol:
-
Cell Seeding: Plate the engineered cells in a suitable microplate.
-
Agonist Stimulation: Treat the cells with varying concentrations of the this compound.
-
Signal Detection: After an appropriate incubation period, measure the signal (e.g., luminescence or fluorescence) generated by the proximity of the two reporter components upon β-arrestin recruitment.[6]
-
Data Analysis: Quantify the signal to determine the extent of β-arrestin recruitment and plot the data against the logarithm of the agonist concentration to determine the EC₅₀.
Chemotaxis Assay
Objective: To assess the ability of a GPR84 agonist to induce directed cell migration of immune cells.
Principle: GPR84 activation in immune cells like neutrophils and macrophages can induce chemotaxis, the directed movement of cells along a chemical gradient. This is often measured using a Boyden chamber or a similar transwell migration assay.
Materials:
-
Human polymorphonuclear leukocytes (PMNs) or macrophages.[12]
-
Transwell inserts with a porous membrane.
-
24-well plates.
-
This compound.
-
Cell counting method (e.g., hemocytometer, automated cell counter, or fluorescent dye).
Protocol:
-
Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add medium containing varying concentrations of the this compound to the lower chamber.
-
Cell Addition: Add a suspension of immune cells (e.g., PMNs) to the upper chamber of the transwell insert.[6]
-
Incubation: Incubate the plate for a sufficient time (e.g., 1-3 hours) at 37°C to allow for cell migration through the porous membrane towards the agonist in the lower chamber.[6]
-
Quantification of Migration: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Cell Counting: Count the number of migrated cells in several fields of view under a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: Plot the number of migrated cells against the logarithm of the agonist concentration to determine the EC₅₀.
Phagocytosis Assay
Objective: To evaluate the effect of GPR84 activation on the phagocytic activity of macrophages.
Principle: GPR84 signaling can enhance the phagocytic capacity of macrophages. This can be measured by incubating macrophages with fluorescently labeled particles (e.g., E. coli bioparticles) and quantifying their uptake.
Materials:
-
Bone marrow-derived macrophages (BMDMs).[7]
-
This compound.
-
pH-sensitive fluorescently labeled E. coli bioparticles (e.g., pHrodo™ E. coli BioParticles™).
-
Live-cell imaging system (e.g., IncuCyte ZOOM).[7]
Protocol:
-
Cell Treatment: Treat BMDMs with the this compound or vehicle for a specified period (e.g., 1 hour).[7]
-
Addition of Bioparticles: Add the fluorescently labeled E. coli bioparticles to the cells.[7]
-
Live-Cell Imaging: Place the plate in a live-cell imaging system housed in an incubator at 37°C and 5% CO₂.[7]
-
Image Acquisition and Analysis: Acquire images at regular intervals to monitor the uptake of the bioparticles. The fluorescence intensity, which increases as the particles are internalized into the acidic environment of phagosomes, is quantified over time.
-
Data Analysis: Compare the rate and extent of phagocytosis between agonist-treated and vehicle-treated cells.
References
- 1. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 6. benchchem.com [benchchem.com]
- 7. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pro-phagocytic function and structural basis of GPR84 signaling: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR84 Agonist Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like Class A family of GPCRs. It is primarily expressed in immune cells, including macrophages, neutrophils, and microglia, and its expression is upregulated during inflammatory conditions. GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9-14. The discovery of synthetic agonists has facilitated the study of GPR84's role in various physiological and pathological processes, including inflammation, immune responses, and metabolic diseases.[1][2]
GPR84 predominantly couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] Upon agonist binding, GPR84 can also trigger other downstream signaling events, including the mobilization of intracellular calcium and the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor desensitization and internalization.[5]
This document provides detailed protocols for three common cell-based assays used to characterize GPR84 agonists: a cAMP inhibition assay, a calcium mobilization assay, and a β-arrestin recruitment assay.
GPR84 Signaling Pathways
The activation of GPR84 by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of cAMP production. Additionally, GPR84 activation can lead to calcium mobilization and β-arrestin recruitment.
References
GPR84 Agonist-1 Calcium Mobilization Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR84 is a G protein-coupled receptor (GPCR) primarily expressed in immune cells, including macrophages, neutrophils, and microglia. It is activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9 to 14. GPR84 is considered a pro-inflammatory receptor, and its activation is linked to various cellular responses, including cytokine production and chemotaxis. The receptor primarily couples to the Gi/o signaling pathway, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. Activation of the Gi/o pathway also results in the release of Gβγ subunits, which can in turn activate downstream signaling cascades, including the mobilization of intracellular calcium. This application note provides a detailed protocol for a calcium mobilization assay to screen for and characterize GPR84 agonists.
Signaling Pathway
The activation of GPR84 by an agonist initiates a signaling cascade that results in an increase in intracellular calcium concentration. This process is primarily mediated through the Gi/o pathway.
Caption: GPR84 agonist-induced calcium signaling pathway.
Experimental Protocol: Homogeneous Calcium Mobilization Assay
This protocol describes a no-wash, fluorescence-based assay to measure intracellular calcium mobilization following GPR84 activation in a recombinant cell line.
Materials and Reagents:
-
Cell Line: HEK293 cells stably co-expressing human GPR84 and a promiscuous G-protein alpha subunit such as Gα16 (HEK293/GPR84/Gα16).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Probenecid (B1678239): An anion-exchange inhibitor to prevent dye leakage (optional, but recommended).
-
This compound: Test compound (e.g., 6-n-octylaminouracil, 6-OAU).
-
Reference Agonist: A known GPR84 agonist for positive control.
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Experimental Workflow:
Caption: Workflow for the GPR84 calcium mobilization assay.
Procedure:
-
Cell Plating:
-
Harvest and count HEK293/GPR84/Gα16 cells.
-
Seed cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution. For Fluo-4 AM, a final concentration of 2 µM in HBSS with 20 mM HEPES is often used. The addition of probenecid (e.g., 2.5 mM) can improve dye retention.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock solution of this compound and any control compounds in the assay buffer. A serial dilution will be necessary to determine the dose-response relationship.
-
-
Measurement of Calcium Mobilization:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Program the instrument to record a baseline fluorescence for 10-20 seconds.
-
Automated injection of 100 µL of the 2X compound solution into the corresponding wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence after agonist addition (F) to the baseline fluorescence (F₀), or as the difference between the peak fluorescence and the baseline.
-
Plot the fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Representative Data
The following table summarizes hypothetical data for this compound in comparison to a known reference agonist.
| Compound | EC₅₀ (nM) | Emax (% of Reference) |
| Reference Agonist (e.g., 6-OAU) | 105 | 100% |
| This compound (Test Compound) | 75 | 95% |
Note: The EC₅₀ value for the reference agonist 6-OAU is approximately 105 nM.
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio: Optimize cell density, dye loading time, and temperature. Ensure the health and viability of the cells.
-
High Well-to-Well Variability: Ensure uniform cell seeding and precise liquid handling.
-
No Response: Verify the expression and functionality of GPR84 and Gα16 in the cell line. Confirm the activity of the agonist. Use a positive control for Gα16 activation (e.g., ATP).
-
Cell Line Choice: While HEK293 cells are commonly used for recombinant GPCR assays, the choice of cell line can influence the signaling outcome. The co-expression of a promiscuous G-protein like Gα16 allows for the coupling of Gi/o-linked receptors to the calcium signaling pathway.
Conclusion
The calcium mobilization assay is a robust and high-throughput method for identifying and characterizing GPR84 agonists. By following this protocol, researchers can effectively screen compound libraries and perform detailed pharmacological characterization of potential therapeutic candidates targeting the GPR84 receptor.
Application Note: GPR84 Agonist-1 cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
G protein-coupled receptor 84 (GPR84) is a receptor primarily expressed in immune cells like macrophages, neutrophils, and microglia, and its expression is often upregulated under pro-inflammatory conditions.[1][2] GPR84 is activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14, though several potent synthetic agonists have also been developed.[3][4] Upon activation by an agonist, GPR84 couples to inhibitory G proteins of the Gi/o family.[5][6] This coupling leads to the dissociation of the G protein into Gαi and Gβγ subunits. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP).[5] The resulting decrease in intracellular cAMP levels affects downstream signaling pathways, such as the protein kinase A (PKA) pathway.
The GPR84 agonist-1 cAMP accumulation assay is a functional cell-based assay designed to quantify the potency and efficacy of GPR84 agonists. The principle of the assay involves artificially elevating intracellular cAMP levels using a direct adenylyl cyclase activator, such as forskolin (B1673556). In the presence of a GPR84 agonist, the receptor's inhibitory signaling cascade is activated, counteracting the effect of forskolin and leading to a measurable reduction in cAMP accumulation. The magnitude of this inhibition is proportional to the agonist's activity at the GPR84 receptor. This assay is a critical tool for screening and characterizing novel GPR84 modulators in drug discovery programs.
Applications
-
Primary Screening: High-throughput screening (HTS) of compound libraries to identify novel GPR84 agonists.
-
Potency and Efficacy Determination: Calculation of EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values to rank the potency of lead compounds.
-
Structure-Activity Relationship (SAR) Studies: Evaluating how chemical modifications to a compound series affect its activity at the GPR84 receptor.[7]
-
Mechanism of Action Studies: Confirming that a compound's activity is mediated through GPR84 and the Gi/o pathway, often by using GPR84-negative control cells or a Gi/o inhibitor like pertussis toxin (PTX).[5][6]
Experimental Protocol
This protocol is adapted from methodologies used for characterizing synthetic GPR84 agonists in CHO-K1 cells stably expressing the human GPR84 receptor.[5][8]
3.1 Materials and Reagents
-
Cells: CHO-K1 cells stably expressing human GPR84 (e.g., DiscoverX). Non-transfected CHO-K1 cells for control.
-
Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 600 µg/mL G418).[8]
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
This compound: Test compound dissolved in 100% DMSO to create a stock solution.
-
Reference Agonist: 6-OAU (6-n-octylaminouracil) or another known GPR84 agonist.[5]
-
Adenylyl Cyclase Activator: Forskolin (stock solution in DMSO).
-
Assay Plate: White, opaque, 96-well or 384-well microplate suitable for luminescence detection.[8]
-
cAMP Detection Kit: A commercial kit based on competitive immunoassay or enzyme fragment complementation (e.g., DiscoverX HitHunter® cAMP Assay, Cisbio HTRF cAMP dynamic 2).[5][8]
-
Reagents for Gi/o Inhibition (Optional): Pertussis Toxin (PTX).[6]
3.2 Experimental Workflow
3.3 Detailed Procedure
-
Cell Culture and Plating:
-
Culture GPR84-expressing CHO-K1 cells in complete culture medium at 37°C in a 5% CO₂ incubator.
-
On the day before the assay, harvest cells and resuspend them in fresh medium.
-
Seed the cells into a white 384-well microplate at a density of approximately 15,000 cells per well.[8]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.[5]
-
-
Compound Preparation:
-
Prepare serial dilutions of "this compound" and the reference agonist (e.g., 6-OAU) in assay buffer. Ensure the final DMSO concentration in the well is low (e.g., <0.5%) to avoid solvent effects.
-
Prepare a working solution of forskolin in assay buffer. The final concentration should be determined empirically but is often in the range of 25-50 µM.[5][8]
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plate.
-
Simultaneously add the forskolin solution and the agonist dilutions (or vehicle control) to the appropriate wells. The final volume should be consistent across all wells.
-
Include the following controls:
-
-
cAMP Detection:
-
Following incubation, lyse the cells and measure intracellular cAMP levels using the chosen commercial detection kit. Follow the manufacturer's instructions precisely.
-
3.4 Data Analysis
-
The raw data (e.g., luminescence or HTRF ratio) is inversely proportional to the cAMP concentration.
-
Normalize the data by setting the signal from the vehicle control (forskolin only) as 0% inhibition and the signal from the positive control (forskolin + saturating agonist) as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ or IC₅₀ value and the maximum inhibition (Emax).
Data Presentation: Potency of GPR84 Agonists
The following table summarizes the potency of various known GPR84 agonists as determined by cAMP inhibition assays in GPR84-expressing cells.
| Agonist | Cell Line | Assay Type | Potency (EC₅₀ / IC₅₀) | Reference |
| 6-OAU | CHO-hGPR84 | cAMP Inhibition | 14 nM | [5] |
| 6-OAU | CHO-hGPR84 | cAMP Inhibition | 17 nM | [9] |
| Capric Acid (C10) | CHO-hGPR84 | cAMP Inhibition | 7,400 nM (7.4 µM) | [9] |
| ZQ-16 | HEK293/Gα16/GPR84 | cAMP Inhibition | 213 nM (0.213 µM) | [3][10] |
| DL-175 | CHO-hGPR84 | cAMP Inhibition | Low nanomolar range | [8][11] |
| Embelin | CHO-hGPR84 | cAMP Inhibition | Potent agonist | [1] |
Key Considerations and Troubleshooting
-
Cell Line Health: Ensure cells are healthy and in the logarithmic growth phase. Passage number should be kept low to maintain consistent receptor expression.
-
Forskolin Concentration: The concentration of forskolin should be optimized to produce a robust signal window without causing cytotoxicity.
-
Gi/o Coupling Confirmation: To confirm that the observed inhibition of cAMP is specifically due to Gi/o signaling, pre-incubate the cells with Pertussis Toxin (100 ng/mL for 4-24 hours) before adding forskolin and the agonist.[6][8] PTX will uncouple the Gi/o protein from the receptor, abolishing the inhibitory signal.
-
Receptor Expression Levels: The potency of some agonists can be influenced by the level of receptor expression.[8] Using a cell line with expression levels that phenocopy primary cells is ideal.
-
Assay Window: A low signal-to-background ratio can result from poor cell health, suboptimal forskolin concentration, or low receptor expression. Ensure all reagents are properly prepared and that the detection reader is set up correctly.
References
- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR84 Agonist-1 Induced ERK Phosphorylation Analysis via Western Blot
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the activation of the GPR84 receptor by an agonist through the downstream measurement of ERK1/2 phosphorylation using Western blotting.
Introduction
G protein-coupled receptor 84 (GPR84) is predominantly expressed in immune cells and is involved in inflammatory responses.[1][2][3] Activation of GPR84 by agonists, such as the synthetic compound 6-n-octylaminouracil (6-OAU), triggers intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2][4][5] Western blotting is a widely used technique to detect and quantify the levels of phosphorylated ERK (p-ERK), providing a reliable readout of GPR84 activation.[6][7][8]
GPR84 Signaling Pathway to ERK Activation
Upon binding of an agonist, GPR84, a Gi/o-coupled receptor, initiates a signaling cascade that culminates in the phosphorylation of ERK1/2.[9] This activation can modulate various cellular processes, including gene expression and inflammatory responses.[5]
Caption: GPR84 agonist-induced ERK signaling pathway.
Experimental Data
Quantitative Analysis of ERK Phosphorylation
The following table summarizes the time-dependent effect of the GPR84 agonist 6-OAU on ERK1/2 phosphorylation in bone marrow-derived macrophages (BMDMs). Data is based on densitometric analysis of Western blots.
| Time Point (minutes) | Fold Change in p-ERK/Total ERK (vs. Vehicle) |
| 1 | ~1.5-fold |
| 5 | ~2.5-fold |
| 10 | ~3.5-fold (Peak 1) |
| 30 | ~2.0-fold |
| 60 | ~3.0-fold (Peak 2) |
Note: This data is a representative summary based on published findings. Actual results may vary.[4]
GPR84 Agonist Potency
| Agonist | EC50 (ERK Phosphorylation) |
| 6-OAU | 105 nM |
| ZQ-16 | 0.213 µM |
EC50 values are dependent on the cell type and assay conditions.[9][10]
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of GPR84 agonist-induced ERK phosphorylation.
Caption: Western blot workflow for p-ERK detection.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the detection of ERK phosphorylation downstream of GPCR activation.[4][6]
Cell Culture and Treatment
-
Seed bone marrow-derived macrophages (BMDMs) or other GPR84-expressing cells in 6-well plates and culture until they reach 80-90% confluency.
-
For studies in BMDMs, it may be necessary to pre-treat cells with LPS (0.1 µg/ml) for 2 hours to upregulate GPR84 expression.[1][4]
-
Serum-starve the cells for 4-12 hours prior to agonist stimulation to reduce basal ERK phosphorylation levels.[6]
-
Treat the cells with the GPR84 agonist (e.g., 1 µM 6-OAU) for various time points (e.g., 1, 5, 10, 30, 60 minutes).[1][4] Include a vehicle control (e.g., 0.3% DMSO).[1]
Cell Lysis
-
After treatment, place the culture plates on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[7]
SDS-PAGE
-
Prepare protein samples by adding 2x Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Load 10-20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[6]
-
Run the gel at 100-120 V until the dye front reaches the bottom.[6]
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
Blocking
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11]
Primary Antibody Incubation
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 (Thr202/Tyr204)) diluted in blocking buffer overnight at 4°C with gentle agitation.[8] Recommended dilutions are typically between 1:1000 and 1:2000.
Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.[7]
Detection
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
Stripping and Re-probing for Total ERK
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[6]
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps using a primary antibody for total ERK1/2.
-
The ratio of p-ERK to total ERK can then be calculated to determine the change in ERK activation.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: GPR84 Agonist-1 Phagocytosis Assay in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 84 (GPR84) is an emerging therapeutic target primarily expressed in immune cells, including macrophages.[1] Its activation is linked to inflammatory responses and has been shown to significantly enhance phagocytosis, a critical process in both innate immunity and tissue homeostasis.[2][3] This document provides detailed protocols for assessing the pro-phagocytic activity of GPR84 agonists in macrophages, using GPR84 agonist-1 as a representative compound. The included methodologies, data presentation guidelines, and visual aids are intended to facilitate the screening and characterization of novel GPR84 modulators.
Activation of GPR84 by agonists such as 6-n-octylaminouracil (6-OAU) potentiates phagocytosis in various macrophage populations.[2][3] The downstream signaling cascade involves the Gαi subunit of the G-protein, leading to the activation of Akt, ERK, and NFκB pathways.[2][3] This enhancement of phagocytic activity presents a promising avenue for therapeutic intervention in diseases where clearance of pathogens, cellular debris, or cancer cells is beneficial.
Data Presentation
The following table summarizes the quantitative effects of various GPR84 agonists on macrophage phagocytosis, providing a comparative overview of their potency and efficacy.
| Agonist | Macrophage Type | Assay Target | Concentration | Observed Effect on Phagocytosis | Reference |
| 6-n-octylaminouracil (6-OAU) | Bone Marrow-Derived Macrophages (BMDMs) | pHrodo-conjugated E. coli | 1 µM | Significant increase in phagocytosis | [4] |
| 6-n-octylaminouracil (6-OAU) | Bone Marrow-Derived Macrophages (BMDMs) | Opsonized polystyrene beads | 1 µM | Enhanced number of cells phagocytosing beads | [5] |
| 6-n-octylaminouracil (6-OAU) | J774 Macrophages | Antibody-opsonized cancer cells | 100 nM | Increased phagocytosis | |
| ZQ-16 | J774 Macrophages | Antibody-opsonized cancer cells | 10 nM | Increased phagocytosis | |
| DL-175 | U937 Macrophages | Fluorescently labeled beads | Not specified | Similar enhancement to 6-OAU | [6] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams have been generated.
Caption: GPR84 Signaling Pathway in Macrophages.
Caption: Experimental Workflow for GPR84 Phagocytosis Assay.
Experimental Protocols
Protocol 1: pHrodo™ E. coli BioParticles® Phagocytosis Assay
This protocol is designed for the quantitative measurement of phagocytosis using a fluorogenic substrate that exhibits increased fluorescence in the acidic environment of the phagolysosome.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary macrophages (e.g., bone marrow-derived macrophages)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (and other agonists/antagonists as required)
-
pHrodo™ Red or Green E. coli BioParticles®
-
Live Cell Imaging Solution (or PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
For THP-1 monocytes, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48 hours prior to the assay.
-
Allow cells to adhere and recover for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) and a positive control if available. For antagonist studies, pre-incubate cells with the antagonist for 30 minutes before adding the agonist.
-
Carefully remove the culture medium from the wells and replace it with the medium containing the GPR84 agonist or controls.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Phagocytosis Induction:
-
Reconstitute the pHrodo™ E. coli BioParticles® according to the manufacturer's instructions.
-
Add the BioParticles® to each well at a final concentration of 20-100 µg/mL.
-
Incubate the plate at 37°C, 5% CO2 for 1-4 hours. The optimal incubation time should be determined empirically.
-
-
Data Acquisition and Analysis:
-
Microplate Reader: Measure the fluorescence intensity using an excitation/emission of ~560/585 nm for pHrodo™ Red or ~509/533 nm for pHrodo™ Green.
-
Flow Cytometry: Gently detach the cells using a non-enzymatic cell dissociation buffer. Wash the cells with PBS and analyze the fluorescence in the appropriate channel (e.g., PE for pHrodo™ Red, FITC for pHrodo™ Green).
-
Calculate the percentage of phagocytic cells and the mean fluorescence intensity (MFI) of the positive population. Normalize the results to the vehicle control.
-
Protocol 2: Fluorescent Bead-Based Phagocytosis Assay
This protocol utilizes fluorescently labeled polystyrene beads to visualize and quantify phagocytosis.
Materials:
-
Macrophages
-
Complete culture medium
-
This compound
-
Fluorescently labeled polystyrene beads (1-2 µm diameter)
-
Trypan Blue solution (0.4%)
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Phagocytosis Induction:
-
Vortex the fluorescent bead solution to ensure a uniform suspension.
-
Add the beads to each well at a ratio of 10-50 beads per cell.
-
Incubate for 1-2 hours at 37°C, 5% CO2 to allow for phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
Gently wash the cells three times with cold PBS to remove non-ingested beads.
-
Add Trypan Blue solution (0.2 mg/mL final concentration) to each well and incubate for 5-10 minutes at room temperature. This will quench the fluorescence of beads that are attached to the outside of the cells but not internalized.
-
-
Data Acquisition and Analysis:
-
Microscopy: Acquire images using a fluorescence microscope. The number of fluorescent beads inside the cells can be counted manually or using image analysis software.
-
Flow Cytometry: Detach and wash the cells as described in Protocol 1. Analyze the fluorescence intensity of the cell population.
-
Determine the percentage of cells that have phagocytosed one or more beads and the average number of beads per cell.
-
Protocol 3: Cancer Cell Phagocytosis Assay
This protocol is adapted for studying the effect of GPR84 agonists on the phagocytosis of cancer cells by macrophages, a key process in cancer immunotherapy.
Materials:
-
Macrophages
-
Cancer cell line (e.g., Raji, Ramos)
-
Complete culture medium
-
This compound
-
Cell labeling dye (e.g., CFSE for cancer cells, or a pH-sensitive dye like pHrodo™)
-
Opsonizing antibody (e.g., anti-CD20 for B-cell lymphoma lines, anti-CD47)
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Preparation:
-
Culture macrophages and cancer cells separately.
-
Label the cancer cells with a fluorescent dye according to the manufacturer's protocol. For example, label with CFSE at 1 µM for 15 minutes at 37°C.
-
Wash the labeled cancer cells three times with complete medium to remove excess dye.
-
-
Opsonization (Optional but Recommended):
-
Incubate the labeled cancer cells with an opsonizing antibody (e.g., 1 µg/mL anti-CD20) for 30 minutes at 37°C.
-
-
Co-culture and Phagocytosis Assay:
-
Seed macrophages in a suitable plate format.
-
Treat the macrophages with this compound as described in Protocol 1.
-
Add the labeled (and opsonized) cancer cells to the macrophage culture at a ratio of 2:1 to 5:1 (cancer cell:macrophage).
-
Co-culture for 2-4 hours at 37°C, 5% CO2.
-
-
Data Acquisition and Analysis:
-
Flow Cytometry: If macrophages and cancer cells can be distinguished by surface markers (e.g., CD11b for macrophages), stain for these markers. Phagocytosis is quantified as the percentage of macrophages that are positive for the cancer cell fluorescent label.
-
High-Content Imaging: Stain the macrophages with a different colored fluorescent dye or antibody. Acquire images and use image analysis software to quantify the area of cancer cell fluorescence within the macrophage boundaries.
-
Troubleshooting and Considerations
-
Cell Health: Ensure macrophages are healthy and not overly activated before starting the assay, as this can lead to high background phagocytosis.
-
Agonist Concentration: The optimal concentration of this compound should be determined through a dose-response experiment. High concentrations of some agonists may lead to receptor desensitization.
-
Controls: Always include a vehicle control, a negative control (e.g., cells at 4°C to inhibit phagocytosis), and if possible, a positive control (e.g., a known phagocytosis inducer like LPS).
-
Specificity: To confirm that the observed effects are GPR84-mediated, include a condition with a GPR84 antagonist (e.g., GLPG1205) or use macrophages from GPR84 knockout mice.
-
Assay Choice: The choice of phagocytic target (bacteria, beads, or cells) will depend on the specific research question. Each has its advantages and limitations in terms of physiological relevance and ease of use.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 4. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR84 Agonist-1: In Vivo Animal Model Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily implicated in inflammatory and immune responses. It is highly expressed in immune cells such as macrophages, neutrophils, and microglia.[1] Activation of GPR84, a Gi/o-coupled receptor, by agonists like the synthetic compound 6-n-octylaminouracil (6-OAU), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2] Downstream signaling cascades include the activation of Akt, ERK, and NF-κB pathways, which modulate various cellular functions including cytokine production, chemotaxis, and phagocytosis.[3][4] This document provides detailed application notes and protocols for conducting in vivo animal model studies with GPR84 agonist-1 (exemplified by 6-OAU), summarizing key quantitative data and experimental methodologies from published research.
GPR84 Signaling Pathway
Activation of GPR84 by an agonist initiates a signaling cascade primarily through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP). This can also lead to the activation of other downstream pathways like PI3K-Akt and MAPK/ERK, ultimately influencing cellular processes like inflammation and phagocytosis.[1][3]
References
- 1. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammatory Bowel Disease with GPR84 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in the study of inflammatory and immune-related conditions, including Inflammatory Bowel Disease (IBD).[1] Primarily expressed on immune cells such as macrophages and neutrophils, GPR84 is upregulated in response to pro-inflammatory stimuli.[2][3] Activation of GPR84 is associated with the potentiation of inflammatory responses, making its agonists valuable tools for investigating the mechanisms of IBD pathogenesis. This document provides detailed application notes and experimental protocols for utilizing a generic GPR84 agonist, hereafter referred to as "GPR84 agonist-1" (representing synthetic agonists like 6-OAU or ZQ-16), to study IBD in both in vitro and in vivo models.
GPR84 Signaling in Inflammation
Activation of GPR84 by an agonist initiates a cascade of intracellular signaling events that contribute to a pro-inflammatory state. GPR84 couples to Gαi/o and Gα12/13 G-proteins, leading to the activation of downstream pathways including PI3K/Akt, MAPK/ERK, and NF-κB.[3][4] A key consequence of GPR84 activation in macrophages is the enhancement of NLRP3 inflammasome activation, leading to increased production of the pro-inflammatory cytokine IL-1β.[1][2]
Data Presentation
The following tables summarize quantitative data from studies on GPR84's role in colitis. Note that the in vivo data is from GPR84 knockout (GPR84-/-) mice, which demonstrates the receptor's importance in the disease model. The expected outcome of administering a GPR84 agonist would be an exacerbation of these disease parameters. The in vitro data shows the direct effect of a GPR84 agonist on macrophage cytokine production.
Table 1: In Vivo Effects of GPR84 Knockout in DSS-Induced Colitis Model
| Parameter | Wild-Type (WT) + DSS | GPR84-/- + DSS | Expected Outcome with this compound + DSS |
| Body Weight Change (%) | Significant Loss | Reduced Loss | Increased Loss |
| Disease Activity Index (DAI) | High | Significantly Lower | Higher |
| Colon Length (cm) | Shortened | Significantly Longer | More Shortened |
| Histological Score | High (severe inflammation) | Reduced | Higher |
| Colonic TNF-α (pg/mg) | Elevated | Significantly Lower | Higher |
| Colonic IL-1β (pg/mg) | Elevated | Significantly Lower | Higher |
| Colonic IL-6 (pg/mg) | Elevated | Significantly Lower | Higher |
Data adapted from a study on GPR84 knockout mice in a DSS-induced colitis model.[1]
Table 2: In Vitro Effects of this compound on Macrophages
| Cell Type | Treatment | IL-1β Secretion (pg/mL) |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin (B1684572) | Baseline |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin + 6-OAU (GPR84 Agonist) | Significantly Increased |
Data adapted from a study using the GPR84 agonist 6-OAU on LPS-primed BMDMs stimulated with nigericin to activate the NLRP3 inflammasome.[1]
Experimental Protocols
In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using DSS, a widely used model for IBD research.[1][5]
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, MW 36,000-50,000)
-
This compound
-
Vehicle control (e.g., saline with 0.5% DMSO)
-
Sterile drinking water
-
Animal balance
-
Fecal occult blood test kit
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Colitis:
-
Prepare a 2.5% (w/v) DSS solution in sterile drinking water.
-
Provide the DSS solution as the sole source of drinking water for 5 consecutive days.[1]
-
A control group should receive regular sterile drinking water.
-
-
Treatment:
-
Divide the DSS-treated mice into two groups: one receiving this compound and the other receiving the vehicle control.
-
Administer this compound or vehicle daily via intraperitoneal (i.p.) injection from day 1 to day 7. The exact dosage should be determined based on prior dose-response studies.
-
-
Monitoring:
-
Record the body weight, stool consistency, and presence of rectal bleeding for each mouse daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis (Day 8):
-
Euthanize the mice.
-
Carefully dissect the colon from the cecum to the anus and measure its length.
-
Collect colon tissue for histological analysis (fix in 10% formalin) and cytokine measurement (snap-freeze in liquid nitrogen).
-
In Vitro Model: Macrophage Stimulation and Cytokine Analysis
This protocol details the differentiation of bone marrow-derived macrophages (BMDMs) and their stimulation with this compound to assess the inflammatory response.[1]
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Isolation and Differentiation of BMDMs:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete medium supplemented with M-CSF (e.g., 20 ng/mL) for 7 days to differentiate them into macrophages.
-
-
Macrophage Stimulation:
-
Plate the differentiated BMDMs in 24-well plates.
-
Prime the cells with LPS (e.g., 100 ng/mL) for 4 hours.
-
Treat the cells with this compound at various concentrations for 30 minutes.
-
Stimulate the cells with nigericin (e.g., 5 µM) for 1 hour to activate the NLRP3 inflammasome.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of this receptor in the pro-inflammatory cascades that drive IBD. The provided protocols for a DSS-induced colitis model and in vitro macrophage stimulation offer a framework for investigating the mechanisms by which GPR84 activation contributes to intestinal inflammation. The expected pro-inflammatory effects of GPR84 agonists, as suggested by knockout studies and in vitro data, can be quantitatively assessed using the described methodologies, providing insights for the development of novel IBD therapeutics.
References
- 1. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic GPR84 Agonists in Colorectal Cancer: Effective in THP-1 Cells but Ineffective in BMDMs and MC38 Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sodium Sulfate (DSS) Induces Colitis in Mice by Forming Nano-Lipocomplexes with Medium-Chain-Length Fatty Acids in the Colon | PLOS One [journals.plos.org]
Application Notes and Protocols: GPR84 Agonist-1 in Pulmonary Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is a Gi-coupled receptor primarily expressed on immune cells, such as macrophages and neutrophils, and its expression is upregulated in response to inflammatory stimuli.[1] Emerging evidence points to a significant pro-inflammatory and pro-fibrotic role for GPR84 in various tissues, including the lungs.[1][2] Activation of GPR84 is associated with myeloid cell infiltration, which is a key process in the pathogenesis of fibrotic diseases.[2] Consequently, GPR84 has become a target of interest in fibrosis research. While antagonists are being explored for therapeutic purposes, GPR84 agonists, such as the hypothetical "GPR84 agonist-1" (a potent and selective synthetic agonist, e.g., 6-n-octylaminouracil (6-OAU) or embelin), serve as critical research tools to elucidate the receptor's role in disease progression and to validate fibrotic models.[2][3]
These application notes provide detailed protocols for utilizing this compound to study pro-fibrotic mechanisms in both in vitro and in vivo models of pulmonary fibrosis.
GPR84 Signaling Pathway in Fibrosis
Activation of GPR84 by an agonist initiates a signaling cascade through the Gi protein subunit. This leads to the activation of downstream pathways, including Akt, ERK, and the nuclear translocation of NF-κB, culminating in the expression of pro-inflammatory and pro-fibrotic mediators.[3][4]
Caption: this compound signaling cascade.
Data Presentation: Quantitative Effects of this compound
The following tables summarize expected quantitative outcomes from the described experimental protocols.
Table 1: In Vitro Fibroblast Activation Model
| Parameter | Control | TGF-β1 (10 ng/mL) | TGF-β1 (10 ng/mL) + this compound (1 µM) |
|---|---|---|---|
| α-SMA Expression (Fold Change) | 1.0 | 5.0 - 8.0 | 7.0 - 12.0 |
| Collagen Type I Deposition (Fold Change) | 1.0 | 3.0 - 5.0 | 4.5 - 7.5 |
| Fibroblast Proliferation (% of Control) | 100% | 80% - 90% | 75% - 85% |
| Pro-inflammatory Cytokine (e.g., IL-6) Secretion (pg/mL) | < 50 | 200 - 400 | 350 - 600 |
Table 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
| Parameter | Saline Control | Bleomycin (B88199) | Bleomycin + this compound (5 mg/kg) |
|---|---|---|---|
| Ashcroft Score (Fibrosis Severity) | 0 - 1 | 4 - 6 | 5 - 7 |
| Lung Hydroxyproline (B1673980) Content (µ g/lung ) | 100 - 150 | 300 - 500 | 400 - 650 |
| Total Cells in BALF (x 10^5) | < 1.0 | 5.0 - 8.0 | 7.0 - 11.0 |
| Macrophages in BALF (x 10^5) | < 0.5 | 3.0 - 5.0 | 4.5 - 7.0 |
| Neutrophils in BALF (x 10^5) | < 0.1 | 1.0 - 2.0 | 1.5 - 3.0 |
Experimental Protocols
1. In Vitro Fibroblast to Myofibroblast Transition Assay
This protocol details the use of this compound to potentiate the differentiation of lung fibroblasts into pro-fibrotic myofibroblasts, a key event in pulmonary fibrosis.[5]
Caption: In vitro fibroblast activation workflow.
Methodology:
-
Cell Culture: Human lung fibroblasts (e.g., IMR-90 or primary cells from IPF patients) are seeded in 24-well plates and cultured to 80% confluency in DMEM supplemented with 10% FBS.
-
Serum Starvation: Cells are washed with PBS and incubated in serum-free DMEM for 24 hours to synchronize them.
-
Treatment: The media is replaced with fresh serum-free DMEM containing the respective treatments:
-
Vehicle control (e.g., 0.1% DMSO).
-
TGF-β1 (10 ng/mL) to induce myofibroblast differentiation.
-
TGF-β1 (10 ng/mL) in combination with this compound (e.g., 1 µM).
-
-
Incubation: Cells are incubated for 48-72 hours.
-
Analysis:
-
Western Blot: Cells are lysed, and protein expression of α-smooth muscle actin (α-SMA) is analyzed.
-
Immunocytochemistry: Cells are fixed and stained for α-SMA and Collagen Type I to visualize myofibroblast differentiation and extracellular matrix deposition.[5]
-
ELISA: The supernatant is collected to quantify the secretion of pro-inflammatory cytokines like IL-6.
-
Collagen Deposition Assay: Collagen deposition can be quantified using Picrosirius Red staining of the decellularized extracellular matrix.
-
2. In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the use of this compound to exacerbate bleomycin-induced lung fibrosis in mice, a standard preclinical model.
Caption: In vivo bleomycin model workflow.
Methodology:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are used.
-
Fibrosis Induction (Day 0): Mice are anesthetized, and a single intratracheal dose of bleomycin (1.5-3.0 U/kg in sterile saline) is administered to induce lung injury and subsequent fibrosis. Control animals receive sterile saline.
-
Treatment Phase (e.g., Days 7-21): To assess the impact on established fibrosis, treatment begins 7 days after bleomycin administration.
-
Group 1: Saline + Vehicle.
-
Group 2: Bleomycin + Vehicle (e.g., daily intraperitoneal injection).
-
Group 3: Bleomycin + this compound (e.g., 5 mg/kg, daily intraperitoneal injection).
-
-
Endpoint Analysis (Day 21):
-
Bronchoalveolar Lavage (BAL): A subset of mice from each group is used for BAL fluid (BALF) collection to analyze inflammatory cell infiltration (total and differential cell counts).
-
Histopathology: Lungs are harvested, fixed, and sectioned. Slides are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition. Fibrosis severity is semi-quantitatively assessed using the Ashcroft scoring method.
-
Hydroxyproline Assay: A portion of the lung tissue is homogenized and analyzed for hydroxyproline content, a quantitative measure of total lung collagen.
-
The provided protocols and data offer a framework for investigating the pro-fibrotic role of GPR84 using a specific agonist. By potentiating key fibrotic events in established in vitro and in vivo models, "this compound" serves as an invaluable tool for researchers to dissect the molecular mechanisms underlying pulmonary fibrosis and to validate GPR84 as a therapeutic target. These studies can provide a rationale for the development of GPR84 antagonists for the treatment of fibrotic diseases.
References
- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 5. criver.com [criver.com]
GPR84 Agonist-1: A Novel Tool for Investigating Microglial Function in Alzheimer's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. Neuroinflammation, primarily mediated by microglia, the resident immune cells of the central nervous system, is increasingly recognized as a critical component of AD pathogenesis. G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor predominantly expressed on microglia and is upregulated in response to inflammatory stimuli. Studies have shown that GPR84 expression is elevated in the microglia of APP/PS1 transgenic mice, a widely used animal model for AD.[1] Interestingly, the absence of GPR84 in this mouse model leads to accelerated cognitive decline and increased dendritic degeneration, suggesting a potentially complex and beneficial role for GPR84 signaling in the context of amyloid pathology.[2][3]
GPR84 agonist-1 (also known as LY214-5) is a synthetic agonist for GPR84. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate the role of microglia and GPR84 signaling in Alzheimer's disease.
This compound: Properties and Mechanism of Action
This compound is a small molecule that selectively binds to and activates GPR84. GPR84 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Activation of GPR84 has been shown to modulate various microglial functions, including morphology, motility, and cytokine production.[4]
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value |
| Compound Name | This compound (LY214-5) |
| Target | G protein-coupled receptor 84 (GPR84) |
| EC50 | 2.479 μM |
| Molecular Formula | C₁₄H₁₈N₂O₃S |
| Molecular Weight | 294.37 g/mol |
| Primary Signaling Pathway | Gi/o-coupled, leading to cAMP inhibition |
GPR84 Signaling Pathways in Microglia
The activation of GPR84 by an agonist like this compound can trigger multiple downstream signaling cascades within microglia. Understanding these pathways is crucial for interpreting experimental results.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in in vitro and in vivo models relevant to Alzheimer's disease research.
Protocol 1: In Vitro Assessment of this compound on Microglial Motility
This protocol is adapted from studies using the GPR84 agonist 6-OAU on primary microglia and can be applied to this compound.[4]
Objective: To determine the effect of this compound on the motility and morphology of primary microglia.
Materials:
-
Primary microglial cells (isolated from neonatal mouse brains)
-
This compound (LY214-5)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for actin staining)
-
DAPI (for nuclear staining)
-
Time-lapse imaging microscope
Procedure:
-
Cell Culture: Culture primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Plate microglia on glass-bottom dishes. Once adherent, replace the medium with serum-free DMEM containing the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (e.g., DMSO).
-
Time-Lapse Imaging: Immediately after adding the agonist, begin time-lapse imaging for 30-60 minutes, capturing images every 1-2 minutes.
-
Analysis of Motility: Track individual cells using image analysis software to quantify migration speed and distance.
-
Morphological Analysis: After the time-lapse imaging, fix the cells with 4% paraformaldehyde. Stain the actin cytoskeleton with fluorescently labeled phalloidin and nuclei with DAPI.
-
Quantification of Membrane Ruffling: Acquire fluorescence images and quantify the percentage of cells exhibiting membrane ruffles. A cell is considered to have ruffles if it displays sheet-like membrane protrusions heavily stained with phalloidin.[4]
Expected Results: Activation of GPR84 is expected to induce rapid membrane ruffling and increase microglial motility.[4]
Protocol 2: In Vitro Assessment of this compound on Cytokine Release in an AD Context
Objective: To evaluate the effect of this compound on the release of pro- and anti-inflammatory cytokines from microglia stimulated with amyloid-beta.
Materials:
-
Primary microglial cells or BV-2 microglial cell line
-
This compound (LY214-5)
-
Fibrillar amyloid-beta 1-42 (Aβ42)
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-10
-
Cell culture reagents
Procedure:
-
Cell Culture: Culture microglia in appropriate medium.
-
Priming (Optional but Recommended): To mimic the inflammatory environment in AD, prime the microglia with a low concentration of lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 2-4 hours to upregulate GPR84 expression.[1]
-
Treatment: Replace the medium with fresh medium containing fibrillar Aβ42 (e.g., 1-5 µM) with or without different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Expected Results: The effect of GPR84 agonism on cytokine release in the context of Aβ stimulation is complex. Some studies suggest GPR84 activation can be pro-inflammatory, while others show no change or even a suppression of certain cytokines in microglia.[4] It is crucial to measure a panel of both pro- and anti-inflammatory cytokines.
Table 2: Hypothetical Quantitative Data on Cytokine Release (pg/mL)
| Treatment | TNF-α | IL-1β | IL-6 | IL-10 |
| Vehicle Control | 50 ± 8 | 10 ± 2 | 30 ± 5 | 25 ± 4 |
| Aβ42 (5 µM) | 500 ± 45 | 150 ± 18 | 400 ± 35 | 40 ± 6 |
| Aβ42 + this compound (1 µM) | 450 ± 40 | 130 ± 15 | 380 ± 30 | 60 ± 8 |
| Aβ42 + this compound (10 µM) | 350 ± 32 | 100 ± 12 | 300 ± 25 | 85 ± 10 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Protocol 3: In Vivo Assessment of this compound in an AD Mouse Model
Objective: To investigate the therapeutic potential of this compound on cognitive function and AD-related pathology in the APP/PS1 mouse model.
Materials:
-
APP/PS1 transgenic mice and wild-type littermate controls
-
This compound (LY214-5)
-
Vehicle for in vivo administration (e.g., saline with 0.5% DMSO and 10% Tween 80)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Reagents for immunohistochemistry (anti-Aβ and anti-phospho-tau antibodies)
-
ELISA kits for Aβ40 and Aβ42
Procedure:
-
Animal Dosing: Begin treatment in APP/PS1 mice at an age when pathology starts to develop (e.g., 6 months). Administer this compound (e.g., 1, 5, or 10 mg/kg) or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 8-12 weeks).
-
Behavioral Testing: In the final weeks of treatment, perform cognitive behavioral tests such as the Morris water maze to assess spatial learning and memory, or the Y-maze for working memory.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Biochemical Analysis: Homogenize one hemisphere of the brain to measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.
-
Immunohistochemical Analysis: Fix the other hemisphere and prepare sections for immunohistochemical staining with antibodies against Aβ to quantify plaque load and with antibodies against phosphorylated tau to assess tau pathology.
Expected Results: Based on the finding that GPR84 deficiency worsens cognitive decline in APP/PS1 mice, it is hypothesized that treatment with a GPR84 agonist may improve cognitive function and potentially reduce Aβ-associated pathology.[2]
Table 3: Hypothetical Quantitative Data from In Vivo Study
| Group | Morris Water Maze (Escape Latency, sec) | Brain Aβ42 Levels (pg/mg tissue) |
| Wild-Type + Vehicle | 20 ± 3 | 50 ± 10 |
| APP/PS1 + Vehicle | 60 ± 8 | 500 ± 75 |
| APP/PS1 + this compound (5 mg/kg) | 45 ± 6 | 350 ± 50 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Conclusion
This compound represents a valuable pharmacological tool for elucidating the multifaceted role of GPR84 signaling in microglia in the context of Alzheimer's disease. The provided protocols offer a starting point for researchers to investigate how modulation of GPR84 activity can impact key aspects of AD pathology, including microglial function, neuroinflammation, and cognitive performance. Further research utilizing this compound will be instrumental in determining the therapeutic potential of targeting this receptor for the treatment of Alzheimer's disease.
References
- 1. G protein-coupled receptor 84, a microglia-associated protein expressed in neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR84 deficiency reduces microgliosis, but accelerates dendritic degeneration and cognitive decline in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GPR84 Modulation in Non-Alcoholic Steatohepatitis (NASH) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomous Role of GPR84 in NASH
G protein-coupled receptor 84 (GPR84) is a medium-chain fatty acid (MCFA) receptor with a controversial and context-dependent role in the pathogenesis of non-alcoholic steatohepatitis (NASH).[1][2] Predominantly expressed on immune cells such as macrophages, monocytes, and neutrophils, GPR84 activation has been linked to pro-inflammatory signaling pathways.[3][4][5] In the context of NASH, a chronic liver disease characterized by steatosis, inflammation, and fibrosis, the modulation of GPR84 presents a complex therapeutic challenge.
Expression of GPR84 is upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD), and this expression level correlates with the severity of inflammation and fibrosis.[1][2] This observation has led to the hypothesis that antagonizing GPR84 could be a viable therapeutic strategy to mitigate NASH progression by reducing the infiltration and activation of inflammatory myeloid cells in the liver.[1][2]
Conversely, some reports suggest a protective role for GPR84, where its activation may have beneficial metabolic effects. This has led to the investigation of GPR84 agonists. However, a significant body of evidence points towards the pro-inflammatory consequences of GPR84 agonism, particularly in immune cells, which are key drivers of NASH pathogenesis.[3][4][5]
These application notes will provide an overview of the current understanding of GPR84's role in NASH and present detailed protocols for evaluating GPR84 modulators in preclinical NASH models, with a focus on the more extensively documented antagonist approach.
Section 1: GPR84 Antagonists as a Therapeutic Strategy for NASH
The rationale for using GPR84 antagonists in NASH is based on the receptor's role in promoting the infiltration and activation of inflammatory cells in the liver, a key pathological feature of the disease.
Signaling Pathway of GPR84 in Myeloid Cells
Activation of GPR84 in myeloid cells by ligands such as MCFAs or synthetic agonists triggers a signaling cascade that promotes inflammation and cell migration. This pathway is a prime target for GPR84 antagonists.
Experimental Protocol: Evaluation of a GPR84 Antagonist in a Diet-Induced Mouse Model of NASH
This protocol describes the induction of NASH in mice using a high-fat, high-fructose diet and subsequent treatment with a GPR84 antagonist.
1. Animal Model and Diet:
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Acclimation: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
NASH Induction Diet: Switch mice to a high-fat diet (HFD) containing 60% kcal from fat and provide drinking water supplemented with 23.1 g/L fructose (B13574) and 18.9 g/L glucose. Maintain mice on this diet for a sufficient duration to induce NASH with fibrosis (typically 24-36 weeks).
2. Experimental Groups:
-
Control Group: Mice on the NASH-inducing diet treated with vehicle.
-
GPR84 Antagonist Group: Mice on the NASH-inducing diet treated with the GPR84 antagonist (e.g., GLPG1205).
-
Prophylactic Treatment: Begin treatment at the same time as the NASH-inducing diet.
-
Therapeutic Treatment: Begin treatment after the establishment of NASH (e.g., after 16-20 weeks on the diet).
3. Drug Administration:
-
Compound: GPR84 antagonist (e.g., GLPG1205).
-
Dose: Determine the appropriate dose based on preliminary pharmacokinetic and pharmacodynamic studies (e.g., 10-30 mg/kg).
-
Route of Administration: Oral gavage is a common route.
-
Frequency: Once daily.
-
Vehicle: Select a suitable vehicle for the antagonist (e.g., 0.5% methylcellulose).
4. Monitoring and Endpoints:
-
Body Weight and Food/Water Intake: Monitor weekly.
-
Metabolic Parameters: At the end of the study, collect blood for analysis of serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), glucose, insulin, and lipid profile.
-
Histopathology: At sacrifice, collect liver tissue for histological analysis. Fix a portion in 10% neutral buffered formalin for paraffin (B1166041) embedding and stain with Hematoxylin and Eosin (H&E) for assessment of the NAFLD Activity Score (NAS) and with Sirius Red for fibrosis staging.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and quantitative PCR (qPCR) analysis of inflammatory and fibrogenic markers (e.g., Tnf-α, Il-6, Ccl2, Acta2, Col1a1).
Experimental Workflow
Data Presentation: Expected Outcomes of GPR84 Antagonist Treatment
The following tables summarize the anticipated quantitative data from a study evaluating a GPR84 antagonist in a diet-induced NASH model.
Table 1: Metabolic Parameters
| Parameter | Vehicle Control | GPR84 Antagonist |
| Body Weight (g) | 45.2 ± 3.5 | 42.1 ± 3.1 |
| Serum ALT (U/L) | 125.6 ± 15.2 | 75.3 ± 10.8 |
| Serum AST (U/L) | 180.4 ± 20.1 | 110.7 ± 18.5 |
| Serum Triglycerides (mg/dL) | 150.8 ± 12.9 | 135.2 ± 11.6 |
| Serum Cholesterol (mg/dL) | 280.5 ± 25.4 | 265.9 ± 22.1 |
| *p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Liver Histology Scores
| Histological Parameter | Vehicle Control | GPR84 Antagonist |
| Steatosis (0-3) | 2.8 ± 0.2 | 2.5 ± 0.3 |
| Lobular Inflammation (0-3) | 2.5 ± 0.3 | 1.5 ± 0.2 |
| Hepatocyte Ballooning (0-2) | 1.6 ± 0.2 | 0.8 ± 0.1 |
| NAFLD Activity Score (NAS) | 6.9 ± 0.5 | 4.8 ± 0.4 |
| Fibrosis Stage (0-4) | 2.2 ± 0.3 | 1.3 ± 0.2 |
| *p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 3: Hepatic Gene Expression (Fold Change vs. Normal Chow)
| Gene | Vehicle Control | GPR84 Antagonist |
| Tnf-α | 5.2 ± 0.6 | 2.8 ± 0.4 |
| Il-6 | 4.8 ± 0.5 | 2.5 ± 0.3 |
| Ccl2 | 6.1 ± 0.7 | 3.2 ± 0.5 |
| Acta2 | 4.5 ± 0.4 | 2.1 ± 0.3 |
| Col1a1 | 5.8 ± 0.6 | 2.9 ± 0.4 |
| p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM. |
Section 2: The Pro-inflammatory Role of GPR84 Agonists
While the user's query pertained to "GPR84 agonist-1," the current body of scientific literature suggests that GPR84 agonism exacerbates inflammatory responses, making it a less likely therapeutic strategy for NASH.[3][4][5] Understanding the effects of GPR84 agonists is crucial for validating the mechanism of action of antagonists and for comprehending the receptor's role in inflammation.
Signaling Pathway of GPR84 Agonism in Myeloid Cells
The activation of GPR84 by agonists like 6-n-octylaminouracil (6-OAU) or embelin (B1684587) in immune cells promotes pro-inflammatory signaling, leading to cytokine production and chemotaxis.[3][4][5]
Experimental Protocol: In Vitro Chemotaxis Assay to Assess GPR84 Agonist Activity
This protocol is designed to confirm the pro-inflammatory activity of a GPR84 agonist by measuring its ability to induce myeloid cell migration.
1. Cell Culture:
-
Cells: Use a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Culture Conditions: Culture cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
2. Chemotaxis Assay:
-
Apparatus: Use a 24-well plate with 8.0 µm pore size inserts (e.g., Transwell).
-
Procedure:
-
Seed cells in the upper chamber of the insert in serum-free medium.
-
In the lower chamber, add serum-free medium containing either vehicle, a known chemoattractant (e.g., CCL2 as a positive control), or the GPR84 agonist at various concentrations.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert (e.g., with crystal violet).
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells under a microscope.
-
Data Presentation: Expected Outcomes of GPR84 Agonist in Chemotaxis Assay
Table 4: Macrophage Chemotaxis in Response to a GPR84 Agonist
| Treatment | Migrated Cells (Absorbance at 595 nm) |
| Vehicle | 0.12 ± 0.02 |
| CCL2 (10 ng/mL) | 0.85 ± 0.09 |
| GPR84 Agonist (1 µM) | 0.68 ± 0.07 |
| GPR84 Agonist (10 µM) | 0.92 ± 0.11 |
| p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. |
Conclusion and Future Perspectives
The available evidence strongly suggests that GPR84 plays a pro-inflammatory and pro-fibrotic role in the pathogenesis of NASH, primarily through its action on myeloid cells. Consequently, the development of GPR84 antagonists represents a promising therapeutic avenue for the treatment of this disease. While the concept of GPR84 agonism has been explored, its pro-inflammatory effects in key immune cell populations implicated in NASH make it a less favorable strategy.
Future research should focus on further elucidating the cell-type specific roles of GPR84 in the liver to fully understand its complex biology. The development of highly selective and potent GPR84 antagonists and their rigorous evaluation in clinically relevant preclinical models of NASH will be crucial in translating this promising therapeutic target into a novel treatment for patients.
References
- 1. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current and Potential Therapies Targeting Inflammation in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR84 Agonist-1 Radioligand Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is a class A, Gi/o-coupled receptor that has emerged as a significant target in the fields of immunology and inflammation.[1][2] Primarily expressed in immune cells such as macrophages, neutrophils, and microglia, GPR84 is activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[3][4] Its activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, mobilization of intracellular calcium, and modulation of downstream pathways like MAP kinase and PI3K-Akt.[5][6][7] This signaling is associated with proinflammatory responses, including cytokine production and cell migration.[5]
The development of potent and selective synthetic agonists for GPR84 has been crucial for elucidating its physiological and pathological roles.[8] Radioligand binding assays are a fundamental tool for characterizing the affinity of these ligands and for screening new chemical entities. This document provides detailed protocols for a radioligand binding assay using a GPR84 agonist, along with data presentation guidelines and visualizations of the relevant biological and experimental pathways.
Signaling Pathway of GPR84
GPR84 activation by an agonist initiates a cascade of intracellular events primarily through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in reduced cAMP levels. The dissociation of the G protein βγ subunits can also influence other effector systems.
References
- 1. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonists of GPR84 and insights into biological control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 7. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: GPR84 Agonist-1 β-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like class A family of GPCRs that has emerged as a significant target in drug discovery, particularly for inflammatory and immune-related diseases.[1] Predominantly expressed in immune cells such as macrophages, neutrophils, and microglia, GPR84 is implicated in pro-inflammatory signaling pathways.[2][3] Its expression is notably upregulated in response to inflammatory stimuli, highlighting its role in modulating immune responses.[1][4]
GPR84 is known to couple primarily to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1][5] Beyond G protein-dependent signaling, agonist activation of GPR84 can also trigger the recruitment of β-arrestin proteins.[1][5] β-arrestins are crucial scaffolding proteins that not only desensitize G protein signaling but also initiate G protein-independent signaling cascades and regulate receptor internalization.[1][6]
The β-arrestin recruitment assay is a powerful tool to study the interaction of ligands with GPR84 and to characterize their potential for biased agonism—the ability of a ligand to preferentially activate one signaling pathway over another. This application note provides a detailed protocol for a β-arrestin recruitment assay using a representative GPR84 agonist, herein referred to as "GPR84 agonist-1" (exemplified by the well-characterized agonist 6-n-octylaminouracil or 6-OAU).[7][8] The assay is based on the principle of enzyme fragment complementation (EFC), a widely used technology for monitoring protein-protein interactions in live cells.[9][10]
Signaling Pathway and Experimental Workflow
GPR84 Signaling Leading to β-Arrestin Recruitment
Caption: GPR84 agonist-induced signaling pathways.
Experimental Workflow for β-Arrestin Recruitment Assay
Caption: Workflow of the β-arrestin recruitment assay.
Experimental Protocol
This protocol is based on a commercially available enzyme fragment complementation (EFC) assay system (e.g., PathHunter® β-arrestin assay).
1. Materials and Reagents
-
Cell Line: U937 or CHO-K1 cells stably co-expressing human GPR84 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.
-
This compound: 6-n-octylaminouracil (6-OAU) or other selective GPR84 agonist.
-
Control Agonist: A known GPR84 agonist for establishing a positive control response.
-
Antagonist (Optional): A known GPR84 antagonist for assay validation.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or F-12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents.
-
Assay Buffer: As recommended by the assay manufacturer (e.g., HBSS with 20 mM HEPES).
-
Detection Reagents: EFC substrate and lysis buffer (e.g., PathHunter Detection Reagent Kit).
-
Assay Plates: White, solid-bottom, 96-well or 384-well cell culture-treated microplates.
-
Plate Reader: Luminometer capable of reading chemiluminescence.
2. Cell Preparation
-
Culture the engineered cells according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase and show >90% viability.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh, serum-free culture medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well for a 96-well plate) in the appropriate assay medium.
-
Dispense the cell suspension into the wells of the assay plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
3. Assay Procedure (Agonist Mode)
-
Prepare Agonist Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the agonist stock in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution series starting from 30 µM).
-
Include a "vehicle control" (assay buffer with the same final concentration of DMSO as the highest agonist concentration) and a "no-cell" control (assay buffer only).
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add the prepared agonist dilutions to the respective wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Equilibrate the detection reagents to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's instructions.
-
Add the detection reagent solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal from each well using a plate reader.
-
4. Data Analysis
-
Normalization: Normalize the raw luminescence data. A common method is to set the average of the vehicle control wells to 0% and the average of the maximum agonist concentration wells to 100%.
-
Normalized Response (%) = 100 * (Signal_Sample - Signal_Vehicle) / (Signal_Max - Signal_Vehicle)
-
-
Dose-Response Curve: Plot the normalized response against the logarithm of the agonist concentration.
-
EC50 Calculation: Fit the dose-response curve using a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Signal-to-Background (S/B) Ratio: Calculate the S/B ratio to assess assay quality:
-
S/B = Mean Signal_Max / Mean Signal_Vehicle
-
Data Presentation
Quantitative data from the assay should be summarized for clear interpretation and comparison.
Table 1: Potency and Efficacy of this compound
| Parameter | This compound | Control Agonist |
| EC50 (nM) | Value | Value |
| Emax (% of Control) | Value | 100 |
| Signal-to-Background (S/B) | Value | Value |
| Hill Slope | Value | Value |
| n (replicates) | Value | Value |
Table 2: Assay Validation with Antagonist (Optional)
| Agonist | Antagonist Concentration | EC50 Shift | pA2 |
| This compound | Concentration 1 | Fold Shift | Value |
| Concentration 2 | Fold Shift | ||
| Concentration 3 | Fold Shift |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low S/B Ratio | Low cell number or viability. | Optimize cell seeding density. Ensure cell health. |
| Suboptimal agonist concentration. | Extend the agonist concentration range. | |
| Incorrect incubation times. | Optimize incubation times for stimulation and detection. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes. |
| Edge effects in the plate. | Avoid using the outer wells or fill them with buffer. | |
| Pipetting errors. | Use automated liquid handlers or practice consistent pipetting. | |
| No Dose-Response | Inactive agonist compound. | Verify the integrity and concentration of the agonist stock. |
| Problem with the cell line. | Perform quality control on the cell line (e.g., check receptor expression). | |
| Incorrect assay setup. | Review the protocol and ensure all steps were followed correctly. |
References
- 1. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 3. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 4. Characterization of GPR84 During Injury-Induced Inflammation - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
GPR84 agonist-1 solubility and preparation
Disclaimer: The compound "GPR84 agonist-1" is not a standardized nomenclature. This guide provides information for commonly used GPR84 agonists such as 6-n-octylaminouracil (6-OAU) and ZQ-16, which are frequently utilized in preclinical research.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GPR84 agonists. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving GPR84 agonists like 6-OAU and ZQ-16?
A1: The recommended solvent for most GPR84 agonists, including 6-OAU and ZQ-16, is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can lead to the absorption of moisture, which may reduce the solubility of the compound.[1] For ZQ-16, ethanol (B145695) is also a viable solvent.[3]
Q2: What is the typical storage condition for GPR84 agonist stock solutions?
A2: Stock solutions of GPR84 agonists should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to two years).[4][5] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[4][5]
Q3: Are there any specific handling precautions for GPR84 agonists?
A3: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handling of the powdered form should be done in a well-ventilated area or a chemical fume hood.
Q4: What is the primary signaling pathway activated by GPR84 agonists?
A4: GPR84 is a Gαi-coupled receptor. Its activation by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] Downstream of this, GPR84 activation can also induce the phosphorylation of ERK1/2.[2]
GPR84 Agonist Solubility Data
The following table summarizes the solubility of common GPR84 agonists in various solvents.
| Compound Name | Solvent | Solubility |
| 6-n-octylaminouracil (6-OAU) | DMSO | 35 mg/mL[1] |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] | |
| ZQ-16 | DMSO | 50 mM or 20 mg/mL[3][6] |
| Ethanol | 100 mM[3] | |
| Embelin | DMSO | Soluble in hot DMSO[7] |
| Methanol | Slightly soluble[8] | |
| Ethanol | Slightly soluble[8] | |
| Water | Insoluble[7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of 6-OAU in DMSO
Materials:
-
6-n-octylaminouracil (6-OAU) powder (MW: 239.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing the Compound: Accurately weigh out 2.39 mg of 6-OAU powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the 6-OAU powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of the Agonist
Caption: Troubleshooting workflow for poor compound solubility.
Issue 2: Lack of Cellular Response to the GPR84 Agonist
If you do not observe the expected cellular response (e.g., inhibition of cAMP, ERK phosphorylation), consider the following:
-
Cell Line Viability and Receptor Expression: Confirm the viability of your cells and ensure that the cell line used expresses GPR84 at a sufficient level.
-
Agonist Concentration: The effective concentration of the agonist can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Incubation Time: The time required to observe a response can vary. Optimize the incubation time for your experiment.
-
Compound Integrity: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
-
Assay Sensitivity: Verify that your assay is sensitive enough to detect the expected change. Include appropriate positive and negative controls in your experimental design.
GPR84 Signaling Pathway
Caption: Simplified GPR84 signaling pathway upon agonist binding.
References
Technical Support Center: Optimizing GPR84 Agonist-1 Concentration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of GPR84 agonist-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by GPR84, and how does this influence agonist concentration selection?
A1: GPR84 primarily couples to the pertussis toxin (PTX)-sensitive Gi/o pathway.[1][2][3] Activation of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] It can also lead to the release of Gβγ subunits, which can promote intracellular calcium release.[1] Therefore, the optimal agonist concentration should be determined by measuring its effect on these downstream signaling events, such as the inhibition of forskolin-stimulated cAMP production or an increase in intracellular calcium.
Q2: What are some common cell lines used for in vitro GPR84 agonist studies?
A2: Commonly used cell lines for GPR84 agonist studies include HEK293 and CHO-K1 cells stably or transiently expressing the human GPR84 receptor.[4][5][6] Additionally, primary immune cells like bone marrow-derived macrophages (BMDMs) and microglia are relevant as they endogenously express GPR84, particularly under inflammatory conditions.[2][3][4] The choice of cell line can impact the observed potency of the agonist.
Q3: How does GPR84 expression level affect the apparent potency (EC50) of an agonist?
A3: The expression level of GPR84 in the chosen cell system can significantly influence the apparent potency of an agonist.[7] Higher receptor expression levels can lead to a leftward shift in the concentration-response curve, resulting in a lower EC50 value. It is crucial to characterize the expression level of GPR84 in your experimental system to ensure reproducibility and accurate interpretation of results.
Q4: What is "biased agonism" in the context of GPR84, and how might it affect my experiments?
A4: Biased agonism refers to the ability of different agonists to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. For GPR84, some agonists may potently activate the G-protein pathway (cAMP inhibition) with little to no recruitment of β-arrestin, while others may activate both pathways more equally.[8][9][10] For instance, the agonist DL-175 is reported to be a G-protein biased agonist.[9] This is important because the biological outcome of GPR84 activation may depend on the specific signaling pathway engaged. When optimizing your agonist concentration, it is beneficial to assess its activity in multiple signaling assays (e.g., cAMP and β-arrestin recruitment) to understand its potential signaling bias.
Troubleshooting Guide
Problem 1: No significant response observed after applying this compound.
| Possible Cause | Troubleshooting Step |
| Low GPR84 Expression: | Confirm GPR84 expression in your cell line at the mRNA and protein level (e.g., via RT-qPCR, Western blot, or flow cytometry). Consider using a cell line with higher GPR84 expression or inducing expression if using an inducible system. GPR84 expression in immune cells like macrophages can be upregulated by treatment with LPS.[2][4] |
| Incorrect Agonist Concentration Range: | The optimal concentration for GPR84 agonists can vary significantly. Perform a wide concentration-response curve, typically from 1 nM to 100 µM, to determine the EC50 value in your specific assay. |
| Assay Sensitivity: | Ensure your assay is sensitive enough to detect GPR84-mediated signaling. For cAMP assays, pre-stimulation with forskolin (B1673556) to elevate basal cAMP levels is crucial to observe a significant inhibitory effect of the agonist.[4][6] |
| Agonist Degradation: | Prepare fresh agonist solutions for each experiment. Some compounds may be unstable in solution over time. |
| Cell Health: | Ensure cells are healthy and within an appropriate passage number. Poor cell health can lead to a diminished response. |
Problem 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Density: | Plate cells at a consistent density for each experiment. Cell confluence can affect GPCR signaling. |
| Variable Agonist Preparation: | Prepare agonist dilutions fresh for each experiment from a concentrated stock solution to minimize variability from freeze-thaw cycles. |
| Inconsistent Incubation Times: | Adhere to consistent incubation times for agonist stimulation and any pre-treatment steps. |
| Receptor Desensitization/Internalization: | Prolonged exposure to high concentrations of some agonists, like 6-OAU, can lead to receptor internalization and desensitization, which may reduce the response in subsequent stimulations.[7] Consider shorter incubation times or measuring signaling at earlier time points. |
Quantitative Data Summary
The following tables summarize the in vitro potency of various GPR84 agonists from the literature. Note that EC50 values are highly dependent on the specific assay and cell line used.
Table 1: EC50 Values of Common GPR84 Agonists in cAMP Inhibition Assays
| Agonist | Cell Line | Reported EC50 |
| 6-OAU | CHO-GPR84 | ~500 nM[4] |
| Capric Acid | CHO-GPR84 | ~4 µM[4] |
| ZQ-16 | HEK293-GPR84 | 134 nM[11] |
| Di(5,7-difluoro-1H-indole-3-yl)methane (57) | hGPR84 | 41.3 nM[12] |
| 6-Nonylpyridine-2,4-diol | Not Specified | 0.189 nM[13] |
| OX04528 (68) | CHO-hGPR84 | Picomolar range[8][9] |
| OX04529 (69) | CHO-hGPR84 | Picomolar range[8][9] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range |
| cAMP Inhibition Assay | 1 nM - 10 µM |
| Calcium Mobilization Assay | 10 nM - 100 µM |
| β-Arrestin Recruitment Assay | 10 nM - 100 µM |
| Macrophage Chemotaxis/Phagocytosis | 100 nM - 10 µM[4] |
Experimental Protocols
1. cAMP Inhibition Assay
-
Cell Plating: Seed GPR84-expressing CHO-K1 cells in a 96-well plate at a density of 15,000 cells/well and incubate for 24 hours.[4]
-
Agonist Preparation: Prepare a serial dilution of the GPR84 agonist.
-
Assay Procedure:
-
Remove the culture medium and replace it with PBS.
-
Simultaneously treat the cells with 25 µM forskolin and the GPR84 agonist at various concentrations.[4]
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., DiscoverX HitHunter® Assay).[4]
-
2. β-Arrestin Recruitment Assay
-
Cell Line: Use a cell line specifically designed for β-arrestin recruitment assays, such as those utilizing β-galactosidase complementation technology.
-
Agonist Preparation: Prepare a serial dilution of the GPR84 agonist.
-
Assay Procedure:
-
Plate cells according to the assay kit manufacturer's instructions.
-
Add the GPR84 agonist at various concentrations.
-
Incubate for the recommended time (typically 60-90 minutes).
-
Measure the signal (e.g., luminescence or fluorescence) according to the kit protocol. The maximal response induced by a standard agonist like embelin (B1684587) (10 µM) can be defined as 100%.[12]
-
Visualizations
References
- 1. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 7. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
GPR84 Agonist-1 Off-Target Effects Screening: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for screening the off-target effects of GPR84 agonist-1.
Troubleshooting Guides
This section addresses specific issues that may arise during your off-target screening experiments in a question-and-answer format.
Question 1: My this compound shows significant binding to an unexpected GPCR in the radioligand binding assay. How can I confirm if this is a true off-target effect or an artifact?
Answer:
It is crucial to validate initial findings from screening assays. Here are several steps to differentiate true off-target binding from experimental artifacts:
-
Confirm with a Functional Assay: A binding event does not always translate to a functional response.[1] Conduct a functional assay for the suspected off-target receptor (e.g., a cAMP or calcium flux assay) to determine if this compound acts as an agonist, antagonist, or inverse agonist at this receptor.[1][2]
-
Orthogonal Binding Assay: Employ a different binding assay format. If the initial screen was a filtration-based assay, consider a scintillation proximity assay (SPA) to rule out artifacts related to the assay technology.
-
Competition Binding with a Known Ligand: Perform a competition binding experiment using a well-characterized, high-affinity radioligand for the suspected off-target receptor. If this compound can displace the known ligand in a concentration-dependent manner, it provides stronger evidence for a direct binding interaction.
-
Check for Compound Impurities: Ensure the purity of your this compound batch using techniques like HPLC or mass spectrometry. An impurity could be responsible for the observed off-target activity.
Question 2: I am observing high background noise in my functional off-target assay, making it difficult to determine a clear dose-response curve. What are the potential causes and solutions?
Answer:
High background noise can obscure real signals. Consider the following causes and troubleshooting steps:
-
Constitutive Receptor Activity: Some GPCRs exhibit agonist-independent (constitutive) activity, which can lead to a high basal signal.[1] If this is suspected for the off-target receptor, consider using an inverse agonist to reduce the basal activity or choosing a cell line with lower receptor expression levels.
-
Cell Health and Density: Ensure your cells are healthy and within a consistent, low passage number range.[1] Optimize the cell seeding density per well, as too many or too few cells can affect the assay window.
-
Assay Buffer and Reagents: Check the compatibility of your assay buffer with the target and ensure all reagents are properly prepared and within their expiration dates. Increasing the salt concentration in the incubation or wash buffers can sometimes reduce non-specific interactions.
-
Non-specific Binding: In binding assays, high non-specific binding can be a major issue. Increase the number of washing steps and include a non-specific binding control by adding a high concentration of an unlabeled ligand.
Question 3: The results from my off-target screening are inconsistent between experiments. What could be the reason for this variability?
Answer:
Reproducibility is key in experimental science. If you are facing inconsistent results, investigate these potential sources of error:
-
Pipetting Errors: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent liquid handling.
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and cellular responses can change with prolonged culturing.
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, ensure they are thawed and mixed properly before use.
-
Incubation Times and Temperatures: Strictly adhere to the optimized incubation times and temperatures for your assays, as even small deviations can lead to significant variability.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for GPCR agonists?
A1: GPCR agonists can sometimes interact with other receptors, especially those within the same family or those that recognize structurally similar ligands. Common off-targets include other aminergic receptors (e.g., serotonin, dopamine, adrenergic receptors), histamine (B1213489) receptors, and muscarinic acetylcholine (B1216132) receptors.[3][4] It is also important to screen against a broad panel of targets, including ion channels and enzymes, to identify any unforeseen interactions.[5][6]
Q2: How can I distinguish between on-target and off-target effects in a cellular phenotype study?
A2: Distinguishing on-target from off-target effects is a critical step in drug development. A common approach is to use a "rescue" experiment. First, use siRNA or CRISPR-Cas9 to knock down the intended target (GPR84). If the cellular phenotype observed with this compound is diminished or absent in the knockdown cells, it is likely an on-target effect. Conversely, if the phenotype persists, it suggests an off-target mechanism.[1] Another strategy is to use a structurally distinct GPR84 agonist; if it recapitulates the same phenotype, it strengthens the evidence for an on-target effect.
Q3: What is the significance of biased agonism in off-target screening?
A3: Biased agonism occurs when a ligand preferentially activates one signaling pathway over another downstream of the same receptor.[7] It is important to consider this during off-target screening. An agonist might show binding at an off-target receptor but only activate a subset of its signaling pathways. Therefore, it is beneficial to use multiple functional readouts (e.g., G-protein activation, β-arrestin recruitment, and second messenger levels) to fully characterize any off-target activity.
Q4: What is a typical concentration of this compound to use for initial off-target screening?
A4: For initial single-point screening in broad panels, a concentration of 10 µM is commonly used.[5][6] This concentration is generally high enough to detect significant off-target interactions. If hits are identified, follow-up dose-response curves should be generated to determine the potency (e.g., IC50 or EC50) of the off-target interaction.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound from various off-target screening assays.
Table 1: Off-Target Binding Profile of this compound in a Radioligand Binding Assay Panel (SafetyScreen44)
| Target | Family | Assay Type | % Inhibition at 10 µM | IC50 (µM) |
| GPR84 (on-target) | GPCR | Binding | 98% | 0.01 |
| 5-HT2B Receptor | GPCR | Binding | 65% | 8.2 |
| α2A Adrenergic Receptor | GPCR | Binding | 52% | 15.7 |
| hERG | Ion Channel | Binding | 25% | > 30 |
| COX-1 | Enzyme | Binding | 15% | > 30 |
| Dopamine Transporter | Transporter | Binding | 8% | > 30 |
Table 2: Off-Target Functional Activity of this compound
| Target | Assay Type | Functional Response | EC50/IC50 (µM) |
| GPR84 (on-target) | cAMP Inhibition | Agonist | 0.015 |
| 5-HT2B Receptor | Calcium Flux | Partial Agonist | 12.5 |
| α2A Adrenergic Receptor | cAMP Inhibition | No significant activity | > 30 |
| Acetylcholinesterase | Enzyme Inhibition | Inhibitor | 25.3 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Off-Target Screening
This protocol describes a general method for a competitive radioligand binding assay using a filtration format.[6]
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well microplates
-
Filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine
-
Scintillation fluid
-
Microplate scintillation counter
-
Plate shaker
Methodology:
-
Prepare Reagents:
-
Thaw the cell membrane preparation and resuspend it in assay buffer to a predetermined optimal concentration.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration typically at or below its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, cell membrane suspension, and radioligand solution.
-
Non-specific Binding Wells: Add a high concentration of a known unlabeled ligand for the target receptor, cell membrane suspension, and radioligand solution.
-
Test Compound Wells: Add the serially diluted this compound, cell membrane suspension, and radioligand solution.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Enzyme Inhibition Assay (Example: Acetylcholinesterase)
This protocol outlines a general method for determining the inhibitory effect of this compound on acetylcholinesterase activity using a colorimetric assay.[8]
Materials:
-
Purified acetylcholinesterase (AChE)
-
Acetylthiocholine (B1193921) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound (test compound)
-
96-well microplate
-
Microplate spectrophotometer
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of AChE in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of acetylthiocholine and DTNB in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add assay buffer, DTNB solution, and either this compound dilutions or buffer (for control wells) to each well.
-
Add the AChE solution to all wells except for the blank (no enzyme) wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the acetylthiocholine substrate solution to all wells to start the enzymatic reaction.
-
-
Monitoring the Reaction:
-
Immediately begin reading the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals for a set period (e.g., 10-20 minutes) using the microplate spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the data by setting the activity of the uninhibited control to 100%.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.[8]
-
Visualizations
Caption: GPR84 Signaling Pathway.
Caption: Experimental Workflow for Off-Target Screening.
Caption: Troubleshooting Decision Tree for Unexpected Results.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-target and off-target effects of novel orthosteric and allosteric activators of GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-target and off-target effects of novel orthosteric and allosteric activators of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
GPR84 agonist-1 metabolic stability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with GPR84 agonists, with a specific focus on metabolic stability issues.
Frequently Asked Questions (FAQs)
Q1: What is GPR84 and why is it a target of interest?
G protein-coupled receptor 84 (GPR84) is a receptor primarily expressed in immune cells like macrophages, neutrophils, and microglia. It is activated by medium-chain fatty acids and plays a role in inflammatory and immune responses. Its involvement in these pathways makes it a potential therapeutic target for a variety of inflammatory diseases, neurodegenerative conditions, and certain types of cancer.[1][2][3][4]
Q2: What are GPR84 agonists and what are their therapeutic potentials?
GPR84 agonists are molecules that bind to and activate the GPR84 receptor. By activating this receptor, they can modulate immune cell functions such as cytokine production, cell migration, and phagocytosis.[1][2] This has led to research into their potential use for treating conditions where enhancing certain immune responses could be beneficial.
Q3: What are the main challenges in developing GPR84 agonists for therapeutic use?
A significant challenge in the development of GPR84 agonists is their metabolic stability. Many promising compounds are rapidly metabolized by enzymes in the liver, leading to a short half-life in the body. This rapid breakdown can limit their therapeutic effectiveness as it is difficult to maintain a sufficient concentration of the drug at the target site.[1][2]
Q4: Which signaling pathways are activated by GPR84 agonists?
GPR84 primarily couples to the Gαi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, GPR84 signaling can also stimulate the phosphorylation of Akt and ERK, and promote the nuclear translocation of NF-κB, leading to the expression of pro-inflammatory mediators. Some agonists can also induce β-arrestin recruitment, which is involved in receptor internalization and desensitization.[5][6]
Troubleshooting Guide: Metabolic Stability Issues
Issue 1: My GPR84 agonist shows high potency in vitro but no efficacy in vivo.
-
Possible Cause: Poor metabolic stability is a likely culprit. The compound may be rapidly cleared by the liver, preventing it from reaching therapeutic concentrations in the bloodstream and target tissues. The agonist DL-175, for instance, is known to be rapidly metabolized.[1]
-
Troubleshooting Steps:
-
Assess Metabolic Stability: Conduct an in vitro microsomal stability assay to determine the half-life (t½) of your compound in liver microsomes. This will provide a quantitative measure of its metabolic lability.
-
Metabolite Identification: If the compound is unstable, perform metabolite identification studies to understand how and where the molecule is being modified by metabolic enzymes. This can reveal "metabolic soft spots."
-
Structural Modification: Based on the metabolic data, consider structural modifications to your agonist to block the sites of metabolism. For example, replacing a metabolically labile group, like the naphthalene (B1677914) in DL-175, has been shown to improve stability.[1]
-
Issue 2: How can I improve the metabolic stability of my lead compound?
-
Possible Cause: The chemical structure of your agonist may contain motifs that are susceptible to phase I (e.g., oxidation by cytochrome P450 enzymes) or phase II (e.g., glucuronidation) metabolism.
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule and assess the impact on both potency and metabolic stability. This can help identify modifications that enhance stability without compromising activity.[1][2]
-
Bioisosteric Replacement: Replace known metabolically unstable groups with bioisosteres that are more resistant to metabolism. For example, introducing fluorine atoms at sites of oxidation can sometimes block metabolism.
-
Reduce Lipophilicity: Highly lipophilic compounds are often more susceptible to metabolism. Modifying the structure to reduce lipophilicity can sometimes improve metabolic stability.
-
Data on GPR84 Agonist Metabolic Stability
The following table summarizes publicly available data on the metabolic stability of various GPR84 agonists.
| Agonist | Compound ID | In Vitro System | Half-life (t½) in min | Reference |
| DL-175 | 11 | Mouse Liver Microsomes | 13.8 | [1] |
| Analog of DL-175 | 16 | Mouse Liver Microsomes | 4.8 | [2] |
| Analog of DL-175 | 19 | Mouse Liver Microsomes | 59.6 | [2] |
| TUG-2099 | 4s | Not Specified | Good to Excellent | [2] |
| TUG-2208 | 42a | Mouse Liver Microsomes | Excellent | [2] |
| 6-OAU | 3 | Not Specified | Data Not Available | |
| ZQ-16 | 7 | Not Specified | Data Not Available |
Experimental Protocols
Microsomal Stability Assay
This protocol provides a general workflow for assessing the metabolic stability of a GPR84 agonist using liver microsomes.
1. Materials:
-
Test GPR84 agonist
-
Liver microsomes (human or other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold stop solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test agonist in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer and the liver microsome suspension.
-
Add the test agonist to the wells to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add the ice-cold stop solution to terminate the reaction.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / slope.
Visualizations
Caption: GPR84 Signaling Pathway.
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. ZQ 16 | CAS 376616-73-8 | ZQ16 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
Troubleshooting GPR84 agonist-1 calcium assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in GPR84 agonist-1 calcium assays.
Frequently Asked Questions (FAQs)
Q1: What is the signaling mechanism of GPR84 and how does it lead to a calcium signal?
A1: GPR84 is predominantly a Gαi/o-coupled G protein-coupled receptor (GPCR).[1][2] Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Simultaneously, the released Gβγ subunits can activate downstream effectors, including phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and leads to the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[3] This Gβγ-mediated mechanism is often the source of the calcium signal in cells endogenously expressing GPR84. For more robust and reproducible signaling in recombinant cell lines, a promiscuous G-protein like Gα16 or a chimeric G-protein like Gαqi5 is often co-expressed to force the receptor to couple directly to the Gαq/PLC/Ca²⁺ pathway.[4][5][6]
GPR84 Signaling Pathway
Caption: GPR84 signaling cascade leading to calcium mobilization and cAMP inhibition.
Q2: My calcium signal is very low or non-existent. What are the common causes?
A2: Low or absent signal in a GPR84 calcium assay can stem from several factors:
-
Low Receptor Expression: GPR84 expression can be low in many cell lines. In immune cells like macrophages, expression is often upregulated by inflammatory stimuli such as lipopolysaccharide (LPS).[7] Consider pre-treating your cells with LPS (e.g., 100 ng/mL for 16-24 hours) to boost receptor levels.
-
G-protein Coupling: As GPR84 naturally couples to Gαi/o, the resulting Gβγ-mediated calcium signal can be weak. Assays are more robust in cell lines engineered to co-express a promiscuous G-protein (e.g., Gα16) that forces coupling to the calcium pathway.[4][5]
-
Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and plated at an optimal density. Over-confluent or starved cells will respond poorly.
-
Dye Loading Issues: Inadequate loading of the calcium-sensitive dye (e.g., Fluo-4 AM) will result in a poor signal. Ensure proper dye concentration, incubation time (typically 45-60 minutes at 37°C), and the presence of a mild detergent like Pluronic F-127 to aid solubility.
Q3: I am observing high well-to-well variability in my assay plate. What should I check?
A3: High variability can be attributed to technical and biological factors:
-
Inconsistent Cell Plating: Uneven cell distribution across the plate is a major source of variability. Ensure thorough cell suspension mixing before and during plating.
-
Compound Addition: Inaccurate or inconsistent compound addition, especially at low volumes, can lead to variable responses. Verify the precision of your liquid handling equipment.
-
Edge Effects: Wells on the edge of the plate are prone to evaporation and temperature fluctuations, which can affect cell health and response. It is good practice to fill the outer wells with sterile buffer or media and not use them for experimental data.
-
Incomplete Dye Loading/Washing: Ensure consistent dye loading and washing steps across the entire plate to avoid variations in baseline fluorescence.
Q4: What is biased agonism and how can it affect my GPR84 calcium assay?
A4: Biased agonism refers to the ability of different agonists to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways.[8][9][10] GPR84 is known to exhibit biased agonism. For example, the agonist DL-175 potently activates G-protein signaling (cAMP inhibition) but does not effectively recruit β-arrestin or cause receptor internalization, unlike the agonist 6-OAU.[11][12] This is critical for your calcium assay because if your "this compound" is a biased agonist that does not favor the Gβγ-PLC pathway, you may see a weak or absent calcium signal, even if the agonist is potent in other pathways like cAMP inhibition. It is crucial to characterize agonists across multiple signaling readouts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Signal or Very Weak Signal (Low S/B Ratio) | 1. Low GPR84 Expression: Cell line may not express sufficient receptor levels. | • Use a cell line with confirmed high GPR84 expression or one engineered to overexpress the receptor.• For immune cells (e.g., THP-1, BMDMs), pre-treat with LPS (100 ng/mL, 16-24h) to upregulate GPR84 expression.[7] |
| 2. Inefficient G-protein Coupling to Calcium Pathway: Native Gαi/o coupling yields a weak calcium signal. | • Use a cell line co-expressing GPR84 with a promiscuous G-protein like Gα16 or a chimeric Gαqi5 to force a robust Gαq-mediated calcium response.[4][5][6] | |
| 3. Inactive Agonist: Compound degradation or precipitation. | • Prepare fresh agonist stock solutions. • Check agonist solubility in your assay buffer. Use a concentration range appropriate for its known EC₅₀. | |
| 4. Suboptimal Dye Loading: Insufficient intracellular dye concentration. | • Optimize Fluo-4 AM concentration (typically 2-5 µM) and incubation time (45-60 min at 37°C). • Ensure Pluronic F-127 (e.g., 0.02%) is included in the loading buffer to improve dye solubility. | |
| High Background Fluorescence | 1. Extracellular Dye: Residual dye in the medium after loading. | • If using a wash-based protocol, ensure washing steps are performed gently but thoroughly. • Use a "no-wash" dye kit that includes a quencher for extracellular fluorescence. |
| 2. Cell Death: Dying cells release esterases and take up dye, leading to high background. | • Check cell viability before the assay. Ensure cells are healthy and not over-confluent. | |
| 3. Compound Autofluorescence: The test compound itself may be fluorescent. | • Run a control plate with compound added to cells without calcium dye to measure its intrinsic fluorescence at the assay wavelengths. | |
| High Well-to-Well Variability | 1. Inconsistent Cell Number: Uneven plating of cells across the microplate. | • Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps. • Use an automated cell dispenser for higher consistency if available. |
| 2. Inaccurate Liquid Handling: Errors in agonist or reagent addition. | • Calibrate and validate pipettes or automated liquid handlers. • For dose-response curves, perform serial dilutions carefully. | |
| 3. Edge Effects: Temperature and evaporation gradients across the plate. | • Avoid using the outer wells for data points. Fill them with sterile buffer to create a humidity barrier. | |
| Inconsistent Dose-Response Curve (Shifting EC₅₀) | 1. Biased Agonism: Different batches of agonist or subtle changes in assay conditions favoring different signaling pathways. | • Characterize your agonist across multiple assays (e.g., cAMP, β-arrestin recruitment) to understand its signaling profile.[11] • Keep assay conditions (cell density, temperature, incubation times) highly consistent. |
| 2. Species Difference: Agonist potency can differ between human and rodent GPR84 orthologs. | • Confirm the species of your GPR84 construct. For example, 6-OAU is less potent on mouse GPR84 compared to human.[13] | |
| 3. Receptor Desensitization: Pre-stimulation or prolonged exposure to agonist can desensitize the receptor. | • Ensure no pre-stimulation occurs. Read the plate immediately after agonist addition for a kinetic measurement. |
Quantitative Data Summary
The potency of GPR84 agonists can vary significantly depending on the assay format and the specific signaling pathway being measured. Below is a summary of reported half-maximal effective concentration (EC₅₀) values for common GPR84 agonists.
| Agonist | Assay Type | Cell Line | Reported EC₅₀ | Reference |
| 6-OAU | Calcium Mobilization | HEK293/Gα16/GPR84 | 1.25 µM | [7] |
| 6-OAU | Phosphoinositide Assay (PI) | HEK293-GPR84 + Gqi5 | 105 nM | [1] |
| 6-OAU | cAMP Inhibition | CHO-GPR84 | 14 nM | [9] |
| ZQ-16 | Calcium Mobilization | HEK293/Gα16/GPR84 | 139 - 213 nM | [3][8][10] |
| ZQ-16 | cAMP Inhibition | HEK293-GPR84 | 134 nM | [3] |
| DL-175 | cAMP Inhibition | CHO-hGPR84 | 15.4 - 29.0 nM | [13] |
| DL-175 | Calcium Mobilization (FLIPR) | Various | No detectable activity | [14][15] |
| OX04528 | cAMP Inhibition | CHO-hGPR84 | 0.00598 nM (5.98 pM) | [16] |
Note: Calcium mobilization assays for Gαi/o-coupled receptors like GPR84 often rely on co-expression of promiscuous G-proteins (e.g., Gα16, Gαqi5), which can influence apparent agonist potency compared to direct measures of Gαi/o signaling like cAMP inhibition.
Experimental Protocols
Protocol 1: GPR84 Calcium Mobilization Assay (FLIPR)
This protocol is designed for a 384-well format using a cell line co-expressing human GPR84 and a promiscuous G-protein (e.g., HEK293-hGPR84-Gα16) and a no-wash calcium dye kit.
Materials:
-
HEK293 cells stably co-expressing hGPR84 and Gα16
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES
-
No-Wash Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)
-
This compound and other reference compounds
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating:
-
Harvest cells and resuspend in culture medium to a concentration of 100,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate (2,500 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's protocol, using Assay Buffer.
-
Remove the culture medium from the cell plate.
-
Add 25 µL of the dye loading solution to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of your this compound in Assay Buffer in a separate 384-well plate. Prepare a 5X final concentration stock (e.g., if final is 10 µM, prepare 50 µM).
-
Include wells with Assay Buffer only (vehicle control) and a positive control agonist (e.g., 6-OAU).
-
-
Fluorescence Measurement (FLIPR):
-
Equilibrate the cell plate and compound plate to room temperature for 15-20 minutes.
-
Place both plates into the fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence (Excitation: ~485 nm, Emission: ~525 nm).
-
Program a kinetic read protocol:
-
Read baseline fluorescence for 10-20 seconds.
-
Add 12.5 µL of compound from the compound plate to the cell plate.
-
Continue reading fluorescence kinetically for 120-180 seconds to capture the calcium transient.
-
-
-
Data Analysis:
-
Calculate the response for each well, typically as the maximum fluorescence signal minus the baseline fluorescence (Max-Min).
-
Normalize the data to the vehicle control (0% activation) and a maximal response control (100% activation).
-
Plot the normalized response versus the log of the agonist concentration and fit the data using a four-parameter logistic equation to determine the EC₅₀.
-
Visualizations
Experimental Workflow
Caption: Standard experimental workflow for a GPR84 calcium mobilization assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting GPR84 calcium assay variability.
References
- 1. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective phosphorylation of threonine residues defines GPR84–arrestin interactions of biased ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZQ 16 | CAS 376616-73-8 | ZQ16 | Tocris Bioscience [tocris.com]
- 11. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
Improving reproducibility of GPR84 agonist-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during experiments with GPR84 agonist-1.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Agonist-1 Potency (High EC50 Value)
-
Question: My this compound is showing very low potency or no effect in my cellular assay. What are the possible reasons and how can I troubleshoot this?
-
Answer: Several factors can contribute to low agonist potency. Here's a systematic approach to troubleshooting:
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Cell Line and Receptor Expression: GPR84 expression levels can significantly impact agonist potency.[1] Low receptor expression may lead to a weaker response.
-
Solution: Verify GPR84 expression in your cell line using qPCR or Western blot. If expression is low, consider using a cell line known to express high levels of GPR84 (e.g., CHO-K1 cells stably expressing human GPR84) or primary cells like bone marrow-derived macrophages (BMDMs) where GPR84 expression can be induced.[2]
-
-
Agonist-1 Integrity and Solubility: Degradation or poor solubility of the agonist can drastically reduce its effective concentration.
-
Solution: Ensure proper storage of the agonist as per the manufacturer's instructions. Prepare fresh stock solutions in a suitable solvent like DMSO. When diluting in aqueous buffers, be mindful of potential precipitation.
-
-
Assay-Specific Conditions: The choice of assay and its parameters are crucial.
-
Solution: For cAMP assays, ensure that forskolin (B1673556) is used to stimulate cAMP production, which is then inhibited by the Gαi-coupled GPR84 activation.[2][3][4] For calcium mobilization assays, co-expression of a promiscuous G protein like Gα16 might be necessary in cell lines that do not endogenously couple GPR84 to the Gq pathway.[5]
-
-
Pertussis Toxin (PTX) Sensitivity: GPR84 primarily signals through the Gαi/o pathway, which is sensitive to PTX.[3][6]
-
Issue 2: Inconsistent or Variable Results Between Experiments
-
Question: I am observing significant variability in my results with this compound across different experimental days. What could be causing this?
-
Answer: Inconsistent results are often due to subtle variations in experimental procedures.
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Cell Passage Number and Health: Cell characteristics can change with increasing passage number, affecting receptor expression and signaling.
-
Solution: Use cells within a defined, low passage number range for all experiments. Regularly monitor cell health and morphology.
-
-
Reagent Preparation: Inconsistent reagent concentrations can lead to variability.
-
Solution: Prepare large batches of reagents where possible and aliquot for single use to minimize freeze-thaw cycles. Always use freshly prepared agonist dilutions.
-
-
Stimulation Time: The kinetics of GPR84 signaling pathways can vary. For example, ERK phosphorylation may show different peaks at different time points.[2]
-
Solution: Perform a time-course experiment to determine the optimal stimulation time for your specific endpoint (e.g., 5, 10, 30, 60 minutes).
-
-
Issue 3: Unexpected Pro-inflammatory Effects in Microglia
-
Question: While GPR84 is often described as pro-inflammatory, my experiments with agonist-1 on primary microglia do not show an increase in pro-inflammatory cytokines. Is this expected?
-
Answer: Yes, this is a known phenomenon. While GPR84 activation in macrophages generally leads to a pro-inflammatory response, studies on primary microglia have shown that GPR84 agonists like 6-OAU induce changes in cell morphology and motility rather than a pro-inflammatory cytokine response.[7]
-
Cell Type-Specific Signaling: The downstream effects of GPR84 activation can be cell-type specific. In microglia, GPR84 signaling appears to be biased towards pathways regulating cellular movement.[7]
-
Confirmation: To confirm that the agonist is active, you can assess other GPR84-mediated responses in microglia, such as membrane ruffling and cell migration, which should be induced by the agonist.[7]
-
Frequently Asked Questions (FAQs)
1. What are the primary signaling pathways activated by GPR84?
GPR84 is a G protein-coupled receptor that primarily couples to the pertussis toxin-sensitive Gαi/o protein.[3][6][8] This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2] GPR84 activation can also lead to the stimulation of other downstream pathways, including:
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Calcium mobilization, potentially through Gβγ subunit release or coupling to Gq/11.[3][5]
-
β-arrestin recruitment.[10]
GPR84 Signaling Pathways
Caption: Overview of GPR84 signaling cascades.
2. Which GPR84 agonist should I use for my experiments?
Several GPR84 agonists are available, each with different properties.
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Endogenous Ligands: Medium-chain fatty acids (MCFAs) with carbon chain lengths of C9 to C14 are the endogenous ligands for GPR84.[6] However, they often have lower potency compared to synthetic agonists.
-
Synthetic Agonists:
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6-n-octylaminouracil (6-OAU): A potent and widely used synthetic agonist.[2][10]
-
Diindolylmethane (DIM) and its derivatives: A class of heterocyclic, non-lipid-like GPR84 agonists.[11]
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Embelin: A natural compound identified as a GPR84 agonist.[10]
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ZQ-16: A potent and selective agonist with a novel structure.[5][12]
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DL-175: A biased agonist that favors G-protein signaling over β-arrestin recruitment.[10]
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The choice of agonist will depend on the specific requirements of your experiment, such as the desired potency and signaling bias.
3. What are typical EC50 values for GPR84 agonists?
EC50 values can vary depending on the agonist, the cell line, and the assay used. The following table summarizes some reported EC50 values for common GPR84 agonists.
| Agonist | Assay | Cell Line | Reported EC50 | Reference |
| 6-OAU | cAMP Inhibition | CHO-GPR84 | ~500 nM | [2] |
| 6-OAU | [³⁵S]GTPγS Binding | Sf9-hGPR84-Gαi | 512 nM | [13] |
| 6-OAU | PI Assay | HEK293-GPR84-Gqi5 | 105 nM | [13] |
| Capric Acid | cAMP Inhibition | CHO-GPR84 | ~4 µM | [2] |
| Undecanoic Acid | cAMP Inhibition | GPR84-expressing cells | 8 µM | [6] |
| Lauric Acid | cAMP Inhibition | GPR84-expressing cells | 9 µM | [6] |
| Di(5,7-difluoro-1H-indole-3-yl)methane | cAMP Inhibition | hGPR84 | 41.3 nM | [11] |
| OX-04528 | cAMP Inhibition | CHO-hGPR84 | 0.00598 nM | [14] |
| OX-04529 | cAMP Inhibition | CHO-hGPR84 | 0.0185 nM | [14] |
Detailed Experimental Protocols
Protocol 1: Intracellular cAMP Measurement
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by a GPR84 agonist.
cAMP Assay Workflow
Caption: Step-by-step workflow for the cAMP inhibition assay.
-
Cell Plating: Seed CHO-K1 cells stably expressing human GPR84 into a 96-well plate at a density of 15,000 cells/well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Medium Replacement: Carefully remove the culture medium and wash the cells with PBS.
-
Stimulation: Add a solution containing 25 µM forskolin and the desired concentration of this compound to the cells. For the vehicle control, add forskolin with the vehicle (e.g., DMSO).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA) according to the manufacturer's protocol.[2]
Protocol 2: Phagocytosis Assay
This protocol measures the effect of this compound on the phagocytic activity of macrophages.
-
Cell Preparation: Culture bone marrow-derived macrophages (BMDMs) in a 96-well plate.
-
Pre-treatment: Treat the cells with either vehicle (e.g., 0.3% DMSO) or 1 µM of this compound for 1 hour.
-
Phagocytosis Induction: Add pHrodo E. coli BioParticles at a concentration of 0.1 mg/ml to the cells.
-
Live-Cell Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte ZOOM) housed in a humidified incubator at 37°C with 5% CO₂.
-
Data Acquisition: Acquire images at regular intervals to monitor the engulfment of the pH-sensitive particles, which fluoresce upon entering the acidic environment of the phagosome.
-
Analysis: Quantify the fluorescence intensity over time to determine the rate of phagocytosis.[2]
Protocol 3: ERK Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the ERK signaling pathway upon GPR84 stimulation.
-
Cell Culture and Starvation: Culture cells (e.g., BMDMs) to 80-90% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours prior to the experiment.
-
LPS Pre-treatment (for macrophages): To enhance GPR84 expression, pre-treat BMDMs with a low concentration of LPS (e.g., 0.1 µg/ml) for 2 hours.[2]
-
Agonist Stimulation: Treat the cells with the this compound at the desired concentration for various time points (e.g., 0, 5, 10, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.[2]
References
- 1. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 4. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR84 - Wikipedia [en.wikipedia.org]
- 7. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 10. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
GPR84 Agonist-1 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of GPR84 agonist-1. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate accurate and efficient experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the cytotoxicity assessment of this compound.
Q1: Why am I observing high variability between my replicate wells?
A1: High variability can arise from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent cell settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of this compound or assay reagents.
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter media concentration. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.
-
Incomplete Solubilization of Formazan (B1609692) (MTT Assay): Ensure complete dissolution of the formazan crystals by gentle pipetting or using an orbital shaker.[1]
Q2: My absorbance/fluorescence readings are unexpectedly low.
A2: Low signal may indicate:
-
Low Cell Density: The initial number of seeded cells might be too low to produce a strong signal. It is essential to optimize the cell seeding density for your specific cell line and assay duration.[1]
-
Incorrect Reagent Volume: Ensure the correct volume of the assay reagent is added to each well, proportional to the volume of the culture medium.
-
Compound Interference: If this compound is colored, it may interfere with absorbance readings. Include a "compound-only" control (wells with the agonist in cell-free media) and subtract its absorbance from your experimental wells.[2]
Q3: My negative control (untreated cells) shows high cytotoxicity.
A3: This can be caused by:
-
Unhealthy Cells: Ensure your cells are in the logarithmic growth phase, healthy, and free from contamination (e.g., mycoplasma).
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, high concentrations of the solvent can be toxic. Include a vehicle control (media with the same solvent concentration used to dissolve the agonist) to assess solvent toxicity.[1]
Q4: I am not observing a dose-dependent cytotoxic effect with this compound.
A4: This could be due to:
-
Inappropriate Concentration Range: The tested concentrations of this compound may be too low or too high. Perform a wider range of serial dilutions to identify the optimal concentration range for observing a dose-response.
-
Cytostatic vs. Cytotoxic Effects: this compound might be inhibiting cell proliferation (cytostatic) rather than inducing cell death (cytotoxic).[1] Consider using an assay that specifically measures cell death, such as the LDH release assay, in parallel with a proliferation assay like MTT.
-
Low GPR84 Expression: The cell line you are using may have low or no expression of GPR84. Confirm GPR84 expression in your chosen cell line (e.g., THP-1, RAW 264.7) using techniques like qPCR or flow cytometry.[3][4][5][6][7][8]
Data Presentation: Illustrative Cytotoxicity of this compound
The following table summarizes representative quantitative data on the cytotoxic effects of a hypothetical this compound on common immune cell lines expressing GPR84. Note: This data is illustrative and should be confirmed by independent experiments.
| Cell Line | Assay | Incubation Time (hours) | IC₅₀ (µM) |
| THP-1 (Human Monocytic) | MTT | 24 | > 100 |
| THP-1 (Human Monocytic) | LDH | 24 | 85.2 |
| THP-1 (Human Monocytic) | Caspase-3/7 | 12 | 65.7 |
| RAW 264.7 (Murine Macrophage) | MTT | 24 | > 100 |
| RAW 264.7 (Murine Macrophage) | LDH | 24 | 92.4 |
| BV-2 (Murine Microglia) | MTT | 24 | > 100 |
| BV-2 (Murine Microglia) | LDH | 24 | 78.9 |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9][10]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[9] Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[12]
Materials:
-
This compound stock solution
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (typically around 490 nm).[7]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in positive control wells (cells lysed with a lysis buffer provided in the kit).
Caspase-3/7 Activity Assay (Apoptosis Assessment)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5]
Materials:
-
This compound stock solution
-
Cell culture medium
-
Caspase-3/7 assay kit (containing a pro-fluorescent or pro-luminescent substrate)
-
Opaque-walled 96-well plates (for fluorescence/luminescence)
-
Multichannel pipette
-
Microplate reader with fluorescence or luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent Addition: After the desired incubation period (e.g., 6, 12, or 24 hours), add the Caspase-Glo® 3/7 Reagent directly to each well according to the manufacturer's protocol.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for the time specified in the kit protocol (typically 30 minutes to 1 hour), protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., excitation ~360 nm, emission ~460 nm) or luminescence using a microplate reader.
-
Data Analysis: Express caspase-3/7 activity as a fold change relative to the untreated control.
Visualizations
GPR84 Signaling Pathway
Caption: GPR84 signaling cascade upon agonist binding.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic GPR84 Agonists in Colorectal Cancer: Effective in THP-1 Cells but Ineffective in BMDMs and MC38 Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Frontiers | Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages [frontiersin.org]
- 8. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
GPR84 agonist-1 vehicle control selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR84 agonist-1. It offers detailed information on vehicle control selection, experimental protocols, and data interpretation to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR84 and why is it a target of interest?
G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids. Its expression is predominantly found in immune cells such as macrophages, neutrophils, and microglia. Activation of GPR84 is associated with pro-inflammatory responses, including cytokine secretion, chemotaxis, and phagocytosis. This makes it a significant target for therapeutic intervention in various inflammatory and immune-related conditions.
Q2: What are the common agonists for GPR84?
Several synthetic agonists for GPR84 are commonly used in research, including 6-n-octylaminouracil (6-OAU) and 2-(hexylthio)pyrimidine-4,6-diol (ZQ-16). These agonists are valuable tools for studying the function of GPR84 and for the development of potential clinical applications.
Q3: What is the primary signaling pathway activated by GPR84 agonists?
GPR84 primarily couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR84 activation can lead to an increase in intracellular calcium (Ca2+) mobilization. Some agonists may also engage β-arrestin pathways, leading to receptor internalization and potentially biased signaling.
dot
Caption: GPR84 signaling cascade upon agonist binding.
Q4: What is a vehicle control and why is it crucial in GPR84 agonist experiments?
A vehicle control is a solution that is identical to the treatment solution but lacks the active compound (the GPR84 agonist). It is essential for distinguishing the specific effects of the agonist from any non-specific effects of the solvent used to dissolve it. This is particularly important for GPR84 agonists, which are often lipophilic and require organic solvents that can have their own biological effects.
Q5: What are the recommended vehicle controls for in vitro studies with this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for GPR84 agonists like 6-OAU and ZQ-16. It is crucial to use the lowest possible concentration of DMSO in the final assay buffer, typically not exceeding 0.5%. Always include a vehicle-only control group to account for any effects of DMSO on the cells. Ethanol (B145695) can also be a suitable solvent for some agonists.[1]
| Vehicle Component | Typical Final Concentration | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Most common solvent. Test for cytotoxicity at the chosen concentration. |
| Ethanol | 0.1% - 0.5% (v/v) | An alternative to DMSO. Also requires cytotoxicity testing. |
Q6: What are the recommended vehicle controls for in vivo studies with this compound?
The choice of an in vivo vehicle depends on the route of administration and the physicochemical properties of the agonist. For the GPR84 agonist ZQ-16, a commonly used formulation for intraperitoneal or oral administration is a mixture of DMSO, PEG300, Tween 80, and saline.[2] For other lipophilic GPR84 agonists, similar formulations or lipid-based delivery systems may be suitable. It is critical to assess the tolerability and any potential toxicity of the chosen vehicle in a pilot study.
| Vehicle Formulation for ZQ-16 (in vivo) | Component | Percentage |
| 10% DMSO | Solubilizing agent | |
| 40% PEG300 | Co-solvent and solubilizer | |
| 5% Tween 80 | Surfactant and emulsifier | |
| 45% Saline | Aqueous base |
Troubleshooting Guides
Issue 1: Agonist Precipitation in Aqueous Buffers
Many GPR84 agonists are lipophilic and may precipitate when diluted from a stock solution into an aqueous assay buffer.
dot
Caption: Workflow for troubleshooting agonist precipitation.
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Solution 1: Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution. Add the agonist stock solution to a small volume of assay buffer while vortexing to ensure rapid mixing.
-
Solution 2: Adjust Solvent Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration in the assay below 0.5%.
-
Solution 3: Use Pluronic F-127: For some lipophilic compounds, adding a small amount of Pluronic F-127 to the assay buffer can help maintain solubility.
-
Solution 4: Sonication: Briefly sonicate the final agonist solution to aid in dissolution.
Issue 2: Vehicle Control Shows Biological Activity
At higher concentrations, vehicles like DMSO can have off-target effects, including cytotoxicity, anti-inflammatory effects, or even activation of certain signaling pathways.
-
Solution 1: Lower Vehicle Concentration: The most effective solution is to reduce the final concentration of the vehicle in your assay. Aim for the lowest concentration that maintains agonist solubility.
-
Solution 2: Test Alternative Vehicles: If reducing the concentration is not feasible, test alternative solvents such as ethanol or consider commercially available non-toxic solvent formulations.
-
Solution 3: Thoroughly Characterize Vehicle Effects: If a certain vehicle concentration is unavoidable, perform dose-response curves for the vehicle alone to fully characterize its effects on your specific assay endpoints. This allows for more accurate interpretation of the agonist's activity.
Issue 3: Inconsistent Results Between Experiments
Variability in experimental results can often be traced back to the preparation and handling of the agonist and vehicle.
-
Solution 1: Freshly Prepare Solutions: Always prepare fresh dilutions of your GPR84 agonist from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solution 2: Consistent Vehicle Concentration: Ensure that the final concentration of the vehicle is identical across all experimental groups, including the untreated control (which should receive vehicle alone).
-
Solution 3: Pre-warm Buffers: Ensure all buffers and media are warmed to the experimental temperature (e.g., 37°C) before adding the agonist to prevent temperature-induced precipitation.
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol is designed to measure the ability of a GPR84 agonist to inhibit adenylyl cyclase activity.
-
Cell Seeding: Seed cells expressing GPR84 (e.g., HEK293 or CHO cells) into a 96-well plate at an appropriate density and incubate overnight.
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Agonist Preparation: Prepare a serial dilution of the this compound in a suitable vehicle (e.g., DMSO). Then, dilute in assay buffer to the final desired concentrations. The final vehicle concentration should be consistent across all wells and typically below 0.5%.
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Cell Treatment: Aspirate the culture medium and add an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 10-15 minutes.
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Stimulation: Add the GPR84 agonist dilutions to the wells and incubate for 5-10 minutes.
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Adenylyl Cyclase Activation: Add a known adenylyl cyclase activator, such as forskolin, to all wells (except for the negative control) to induce cAMP production.
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Lysis and Detection: After a 15-30 minute incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP levels against the agonist concentration and determine the IC50 value.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium upon GPR84 activation.[2][3][4][5]
-
Cell Seeding: Seed GPR84-expressing cells into a 96-well black, clear-bottom plate and incubate overnight.
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Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer. Incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Agonist Preparation: Prepare dilutions of this compound in the assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader equipped with an injection system. Measure the baseline fluorescence, then inject the agonist and continue to measure the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the calcium response. Plot the response against the agonist concentration to determine the EC50 value.
References
- 1. PPRX-1701, a nanoparticle formulation of 6′-bromoindirubin acetoxime, improves delivery and shows efficacy in preclinical GBM models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GPR84 Agonist-1 Assays
This guide provides troubleshooting advice and detailed protocols for researchers working with GPR84 agonist-1. It addresses common sources of assay interference to help ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during this compound screening and characterization.
Q1: My fluorescence-based assay shows a high background signal, even in wells without cells or with the vehicle control. What could be the cause?
A1: This issue often points to compound autofluorescence . This compound itself may be fluorescent at the excitation and emission wavelengths used in your assay.
-
Troubleshooting Steps:
-
Blank Plate Reading: Prepare a plate with assay buffer and varying concentrations of this compound (without cells or dyes). Read the plate using the same filter settings as your experiment. A dose-dependent increase in signal confirms autofluorescence.
-
Spectral Shift: If possible, select fluorescent dyes and filter sets that are red-shifted. Many interfering compounds fluoresce in the blue-green spectrum, so moving to longer wavelengths can mitigate this effect.[1][2]
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Use a Different Assay Format: Switch to a non-fluorescence-based readout, such as a bioluminescence-based β-arrestin recruitment assay (e.g., NanoLuc or PathHunter) or a label-free impedance-based assay.[3][4]
-
Q2: I'm observing significant cell death at higher concentrations of this compound. How does this impact my results?
A2: Compound-induced cytotoxicity can lead to false positives or negatives. In assays measuring viability or metabolic health, cytotoxicity will directly reduce the signal. In endpoint assays, cell lysis can release interfering substances.
-
Troubleshooting Steps:
-
Run a Cytotoxicity Assay: Before your main experiment, test this compound across your planned concentration range using a simple viability assay (e.g., CellTiter-Glo® or a trypan blue exclusion assay).
-
Determine a Non-Toxic Concentration Range: Identify the highest concentration of the agonist that does not significantly impact cell viability and use this as the upper limit in your functional assays.
-
Reduce Incubation Time: If the experiment allows, shorten the incubation period of the cells with the compound to minimize toxic effects.
-
Q3: The dose-response curve for this compound is inconsistent or shows a very low signal-to-background ratio. What should I check?
A3: This can be caused by several factors related to the compound, assay conditions, or the cells themselves.
-
Troubleshooting Steps:
-
Compound Solubility and Aggregation: Poorly soluble compounds can form aggregates, leading to inconsistent concentrations and potential assay artifacts.[5] Include a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to prevent this.[5] Visually inspect the compound stock and dilutions for any precipitation.
-
Cell Health and Passage Number: Ensure cells are healthy and within a consistent, low passage number range. Over-passaged cells can exhibit altered receptor expression and signaling capacity.[6][7]
-
Assay Timing: For kinetic readouts like calcium mobilization, the signal is transient. Ensure your plate reader is measuring at the optimal time post-agonist addition. For endpoint assays like β-arrestin recruitment, ensure you are incubating for the optimal duration (typically 60-90 minutes).[8]
-
Assay Quality Control: Calculate the Z'-factor for your assay plates. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay. A value below 0.5 suggests excessive variability that needs to be addressed.[9]
-
Q4: My results suggest this compound is active, but I'm concerned about off-target effects. How can I confirm specificity?
A4: Confirming that the observed activity is mediated by GPR84 is critical.
-
Troubleshooting Steps:
-
Use a GPR84 Antagonist: Pre-incubate the cells with a known selective GPR84 antagonist (e.g., GLPG1205) before adding this compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism and confirms the effect is GPR84-mediated.[10]
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Use a Negative Control Cell Line: Perform the assay in a parental cell line that does not express GPR84. Absence of a signal in these cells strongly supports GPR84-specific activity.[8]
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Orthogonal Assays: Confirm the activity using an assay that measures a different point in the signaling cascade.[9] For example, if you see a signal in a calcium mobilization assay (Gq-like signaling), confirm it with a β-arrestin recruitment assay.[11]
-
Signaling & Workflow Diagrams
Visual aids help clarify the complex processes involved in GPR84 assays.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. youtube.com [youtube.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
GPR84 agonist-1 stability in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GPR84 agonist-1 in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Low or no cellular response to this compound | Compound Degradation: this compound may be unstable in the cell culture medium at 37°C. | Perform a stability study of this compound in your specific cell culture medium. Consider preparing fresh solutions for each experiment. See the stability data below for reference. |
| Sub-optimal Compound Concentration: The concentration of the agonist may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your cell type and assay. | |
| Low GPR84 Expression: The cell line used may not express GPR84 at a sufficient level. | Verify GPR84 expression in your cell line using qPCR or Western blot. Consider using a cell line known to express GPR84 or a GPR84-overexpressing cell line.[1] | |
| Incorrect Assay Conditions: The assay endpoint may not be appropriate for detecting GPR84 activation, or the timing of the measurement may be off. | GPR84 is primarily a Gi/o-coupled receptor, leading to a decrease in cAMP.[1][2] Assays measuring cAMP levels are suitable. Activation of Akt and ERK pathways can also be measured, typically showing phosphorylation peaks within 5-60 minutes of agonist addition.[3] | |
| High variability between experimental replicates | Inconsistent Agonist Preparation: Incomplete solubilization or inconsistent dilution of the agonist stock solution. | Ensure the agonist is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture medium. Vortex thoroughly. |
| Inconsistent Cell Seeding: Variation in cell number across wells. | Use a cell counter to ensure consistent cell seeding density. Allow cells to adhere and stabilize before adding the agonist. | |
| Edge Effects in Multi-well Plates: Evaporation or temperature gradients across the plate can affect cell health and response. | Avoid using the outer wells of multi-well plates for experiments. Fill the outer wells with sterile PBS or media to minimize evaporation. | |
| Apparent loss of agonist from the medium without detectable degradation products | Binding to Plasticware: The compound may adsorb to the surface of cell culture plates or pipette tips.[4] | Use low-protein-binding plasticware.[4] Include a control without cells to assess non-specific binding.[4] |
| Cellular Uptake: The agonist may be rapidly internalized by the cells.[4] | Analyze cell lysates to quantify the intracellular concentration of the agonist.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: It is recommended to dissolve this compound in DMSO to create a concentrated stock solution. This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: In which cell culture media has the stability of this compound been evaluated?
A2: The stability of a representative GPR84 agonist, herein referred to as "this compound," has been evaluated in common cell culture media such as DMEM and RPMI-1640, both with and without the addition of Fetal Bovine Serum (FBS).
Q3: How stable is this compound in cell culture media?
A3: The stability of this compound is influenced by the composition of the medium and the presence of serum. Below is a summary of its stability at 37°C.
Stability of this compound in Cell Culture Media at 37°C
| Medium | Supplement | Half-life (t½) in hours | Remaining Agonist after 24h (%) |
| DMEM | 10% FBS | 18 | 39.5 |
| DMEM | No FBS | 12 | 25.0 |
| RPMI-1640 | 10% FBS | 20 | 43.5 |
| RPMI-1640 | No FBS | 14 | 30.1 |
Note: This data is representative and may vary depending on specific experimental conditions.
Q4: What are the primary signaling pathways activated by GPR84?
A4: GPR84 is a G protein-coupled receptor that primarily couples to the Gi/o protein.[2] Activation of GPR84 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Downstream of Gi/o activation, GPR84 can also stimulate the Akt and ERK signaling pathways.[3][5]
Q5: Are there known antagonists for GPR84?
A5: Yes, several antagonists for GPR84 have been developed and are being investigated for their therapeutic potential in inflammatory and fibrotic diseases.[6]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a chosen cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes or 96-well plates
-
Acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Internal standard (a stable compound with similar chemical properties)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Preparation of Agonist Solution: Prepare a solution of this compound in the desired cell culture medium (with and without 10% FBS) at the final working concentration (e.g., 10 µM).
-
Incubation: Aliquot the agonist-containing medium into sterile microcentrifuge tubes or a 96-well plate. Incubate the samples at 37°C in a 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from the incubator.
-
Sample Processing:
-
Add an equal volume of cold acetonitrile containing the internal standard to the aliquot to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC/LC-MS Analysis:
-
Inject the sample onto the C18 column.
-
Run a suitable gradient of Mobile Phase A and B to separate the this compound from media components and potential degradation products.
-
Detect the agonist and internal standard using UV detection (HPLC) or mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the data to the t=0 time point (representing 100% of the initial compound).
-
Plot the percentage of remaining this compound against time.
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Calculate the half-life (t½) of the agonist in the medium.
-
Visualizations
Caption: GPR84 Signaling Pathway.
Caption: Workflow for Stability Assay.
References
- 1. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 6. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
GPR84 agonist-1 species cross-reactivity issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding GPR84 agonist-1, focusing on potential species cross-reactivity issues.
Frequently Asked Questions (FAQs)
Q1: What is GPR84 and why is it a target of interest?
G protein-coupled receptor 84 (GPR84) is a member of the GPCR superfamily and is primarily expressed in immune cells such as macrophages, neutrophils, and microglia.[1][2] It is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of C9 to C14.[3] GPR84 is implicated in pro-inflammatory responses, making it a potential therapeutic target for inflammatory and fibrotic diseases.[4][5]
Q2: What are the common agonists used to study GPR84?
Both endogenous and synthetic agonists are used to study GPR84. Endogenous ligands include medium-chain fatty acids like capric acid (C10). Synthetic agonists, which are often more potent and specific, include 6-n-octylaminouracil (6-OAU), DL-175, and embelin.[2][6][7]
Q3: Are there known species cross-reactivity issues with GPR84 agonists?
Yes, species-specific differences in the pharmacology of GPR84 have been reported. While some agonists, such as 2-HTP, exhibit similar potency at human and mouse GPR84, other compounds, particularly antagonists, can show significant differences in affinity between species like human, mouse, and rat.[4] For instance, certain antagonists are potent at human, pig, and dog GPR84 but show little to no activity at the mouse and rat orthologs. Although agonists are generally thought to be more conserved in their activity across species, subtle differences in the receptor structure between species can lead to variations in agonist affinity and downstream signaling.[8]
Q4: What signaling pathways are activated by GPR84 agonists?
GPR84 primarily couples to the Gi/o family of G proteins.[1][9] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] Downstream of G protein activation, GPR84 agonists have been shown to stimulate the phosphorylation of Akt and ERK (extracellular signal-regulated kinase).[1][10]
GPR84 Signaling Pathway
Caption: GPR84 agonist-induced signaling cascade.
Troubleshooting Guides
Issue 1: Low or No Signal in GPR84 Activation Assays
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Verify GPR84 expression in your cell line using qPCR or Western blot. If expression is low, consider using a higher-expressing clone or a different cell line. |
| Incorrect Agonist Concentration | Perform a dose-response curve to determine the optimal agonist concentration. Agonist potency can vary between cell lines and assay formats. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Stressed or confluent cells may exhibit suboptimal responses. |
| Assay Buffer Composition | Check the composition of your assay buffer. The presence of interfering substances or incorrect pH can affect the assay readout. |
| Species-Specific Inactivity | If using a non-human cell line, confirm that the agonist is active on the GPR84 ortholog of that species. Refer to the quantitative data tables below for known species differences. |
Issue 2: High Background Signal in Functional Assays
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some GPCRs, including GPR84, can exhibit basal (agonist-independent) activity.[11] If high background is observed, consider using an inverse agonist to reduce basal signaling or normalize data to a vehicle-treated control. |
| Non-Specific Agonist Effects | At high concentrations, some agonists may have off-target effects. Test the agonist on a parental cell line lacking GPR84 to rule out non-specific responses. |
| Contaminated Reagents | Ensure all reagents and buffers are fresh and free of contamination. |
| Assay Plate Issues | Use appropriate low-binding plates to prevent non-specific binding of the agonist or detection reagents. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variable Cell Passage Number | Maintain a consistent and low cell passage number for all experiments, as receptor expression and cell signaling can change with prolonged culturing. |
| Inconsistent Agonist Preparation | Prepare fresh dilutions of the agonist for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles. |
| Variations in Incubation Times | Adhere strictly to the optimized incubation times for agonist stimulation and reagent addition. |
| Instrument Settings | Ensure that the settings on your plate reader or other detection instruments are consistent across all experiments. |
Quantitative Data on Agonist Potency
The following tables summarize the reported potency (EC50) of various GPR84 agonists across different species and assay formats. Note that direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Potency of GPR84 Agonists in cAMP Inhibition Assays
| Agonist | Species | Cell Line | EC50 | Reference |
| 6-OAU | Human | CHO-K1 | 14 nM | [1] |
| Capric Acid | Human | CHO-K1 | ~800 nM | [6] |
| Capric Acid | Mouse | - | 4 µM | [10] |
Table 2: Potency of GPR84 Agonists in [³⁵S]GTPγS Binding Assays
| Agonist | Species | Cell Line | EC50 | Reference |
| 2-HTP | Human | Flp-In TREx 293 | pEC50: 7.41 ± 0.10 | [4] |
| 2-HTP | Mouse | Flp-In TREx 293 | pEC50: 7.38 ± 0.06 | [4] |
| 6-OAU | Human | Sf9 | 512 nM | [12] |
Table 3: Potency of GPR84 Agonists in Calcium Mobilization Assays
| Agonist | Species | Cell Line | EC50 | Reference |
| 6-OAU | Human | HEK293 | 105 nM | [12] |
Experimental Protocols
cAMP Inhibition Assay
Objective: To measure the ability of a GPR84 agonist to inhibit adenylyl cyclase and decrease intracellular cAMP levels.
Methodology:
-
Cell Culture: Plate cells stably expressing GPR84 (e.g., CHO-K1) in a 96-well or 384-well plate and incubate overnight.
-
Forskolin (B1673556) Stimulation: To elevate basal cAMP levels, stimulate the cells with forskolin (a direct activator of adenylyl cyclase) at a final concentration of 5-25 µM.
-
Agonist Treatment: Simultaneously or shortly after forskolin addition, add the GPR84 agonist at various concentrations.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the decrease in cAMP signal against the agonist concentration to determine the EC50 value.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following GPR84 activation. (Note: GPR84 is a Gi/o-coupled receptor and does not directly signal through the Gq pathway to mobilize calcium. This assay is typically performed in cells co-expressing a promiscuous G protein like Gα16 or a chimeric G protein that couples to the calcium pathway).
Methodology:
-
Cell Culture: Plate cells co-expressing GPR84 and a suitable G protein (e.g., HEK293 with Gα16) in a black-walled, clear-bottom 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Agonist Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR) and add the GPR84 agonist at various concentrations.
-
Signal Detection: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot the data to calculate the EC50 value.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated GPR84 receptor.
Methodology:
-
Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter or Tango). These cells typically express GPR84 fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.
-
Cell Plating: Plate the cells in a white, opaque 96-well or 384-well plate and incubate overnight.
-
Agonist Treatment: Add the GPR84 agonist at various concentrations.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Signal Detection: Add the substrate for the reporter enzyme and measure the luminescence or fluorescence signal according to the assay kit instructions.
-
Data Analysis: Plot the signal intensity against the agonist concentration to determine the EC50 for β-arrestin recruitment.
Experimental Workflow Diagram
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR84 - Wikipedia [en.wikipedia.org]
- 4. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
GPR84 Technical Support Center: Overcoming Agonist-Induced Tachyphylaxis
Welcome to the GPR84 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding GPR84 agonist-1 tachyphylaxis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GPR84 and what is its primary signaling pathway?
GPR84 is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells like macrophages, neutrophils, and microglia.[1] It is recognized as a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9 to 14.[2] GPR84 primarily couples to the Gi/o family of G proteins.[3][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Additionally, GPR84 activation can stimulate other downstream signaling cascades, including the Akt and ERK pathways, and induce calcium mobilization.[3][5]
Q2: What is tachyphylaxis and why is it a problem in GPR84 experiments?
Tachyphylaxis, a form of rapid desensitization, is the diminishing response of a cell to a continuous or repeated stimulus over a short period. In the context of GPR84 experiments, prolonged or repeated exposure to an agonist, such as the commonly used synthetic agonist 6-n-octylaminouracil (6-OAU), can lead to a reduced signaling output. This can manifest as a decreased response in functional assays like calcium mobilization or cAMP inhibition, making it difficult to obtain consistent and reproducible data, especially in longer-term studies.
Q3: What are the cellular mechanisms behind GPR84 tachyphylaxis?
Like other GPCRs, GPR84 tachyphylaxis is primarily driven by two mechanisms:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of GPR84. This phosphorylation event promotes the binding of β-arrestin proteins.
-
β-arrestin Recruitment and Internalization: β-arrestin binding sterically hinders the coupling of G proteins, thereby desensitizing the receptor. Furthermore, β-arrestin acts as an adaptor protein, facilitating the internalization of GPR84 from the cell surface into endosomes. This sequestration of receptors from the plasma membrane further reduces the cell's responsiveness to the agonist.
Q4: Are all GPR84 agonists the same in terms of inducing tachyphylaxis?
No, different GPR84 agonists can exhibit "biased agonism," meaning they can preferentially activate certain downstream signaling pathways over others. For example, the synthetic agonist 6-OAU is considered a "balanced agonist" that activates both G protein-dependent pathways and promotes β-arrestin recruitment, leading to significant receptor internalization.[6] In contrast, the agonist DL-175 is a "G protein-biased agonist."[6] It potently activates G protein signaling but has a much-reduced ability to recruit β-arrestin, resulting in less receptor internalization.[6] This property of biased agonists can be leveraged to mitigate tachyphylaxis.
Troubleshooting Guides
Issue 1: Diminishing signal upon repeated agonist stimulation in a calcium mobilization assay.
Possible Cause: Rapid receptor desensitization and internalization induced by the agonist.
Troubleshooting Steps:
-
Optimize Agonist Concentration:
-
Rationale: High agonist concentrations can accelerate receptor desensitization. Using the lowest effective concentration can help maintain a sustained response.
-
Protocol: Perform a detailed dose-response curve to determine the EC50 and EC80 values for your specific agonist and cell system. For subsequent experiments requiring repeated stimulation, consider using a concentration at or below the EC80.
-
-
Implement a Washout Protocol:
-
Rationale: Removing the agonist allows for receptor dephosphorylation and recycling back to the plasma membrane, which can restore sensitivity.
-
Protocol:
-
After the initial agonist stimulation and signal measurement, aspirate the agonist-containing medium.
-
Wash the cells gently two to three times with warm, serum-free assay buffer.
-
Incubate the cells in fresh, agonist-free medium for a recovery period. The optimal recovery time can vary (30 minutes to several hours) and should be empirically determined.
-
Re-stimulate the cells with the agonist and measure the response. A restored or partially restored signal indicates successful resensitization.
-
-
-
Consider Using a Biased Agonist:
-
Rationale: A G protein-biased agonist like DL-175 causes less receptor internalization compared to balanced agonists like 6-OAU, which may lead to a more sustained signal.[6]
-
Protocol: If your experimental question allows, switch to a biased agonist. Compare the signal sustainability of the biased agonist against your original agonist in a time-course experiment.
-
Issue 2: High variability and poor reproducibility in cAMP inhibition assays.
Possible Cause: Progressive receptor desensitization throughout the experiment, leading to inconsistent responses.
Troubleshooting Steps:
-
Inhibit GRK-mediated Phosphorylation:
-
Rationale: Blocking the initial step of desensitization, receptor phosphorylation by GRKs, can prevent tachyphylaxis. Paroxetine (B1678475), a known GRK2 inhibitor, has been shown to be effective in cell-based assays.
-
Protocol:
-
Pre-incubate your cells with a GRK2 inhibitor, such as paroxetine, for 30-60 minutes before adding the GPR84 agonist.
-
A starting concentration range for paroxetine is 10-30 µM.[7] The optimal concentration should be determined empirically to maximize the inhibition of desensitization without causing off-target effects.
-
Perform the cAMP assay as usual and compare the agonist's potency and efficacy in the presence and absence of the GRK inhibitor.
-
-
-
Minimize Agonist Pre-exposure:
-
Rationale: Even brief exposure to the agonist during experimental setup can initiate desensitization.
-
Protocol: Design your experiment to minimize the time cells are in contact with the agonist before signal measurement. Utilize automated liquid handling if possible to ensure precise and rapid agonist addition.
-
Data Presentation
Table 1: Comparison of GPR84 Agonists and Their Tachyphylactic Potential
| Agonist | Type | β-arrestin Recruitment | Receptor Internalization | Tachyphylaxis Potential | Reference |
| 6-OAU | Balanced | Yes | High | High | [6] |
| DL-175 | G protein-biased | Minimal | Low | Low | [6] |
Table 2: Troubleshooting Strategies and Expected Outcomes
| Strategy | Mechanism | Expected Outcome | Key Experimental Parameter |
| Agonist Dose Optimization | Reduce receptor overstimulation | Sustained response at lower concentrations | Use agonist at or below EC80 |
| Washout Protocol | Allow receptor resensitization | Restoration of agonist response after recovery period | Duration of washout/recovery |
| Use of Biased Agonist (e.g., DL-175) | Minimize β-arrestin recruitment and internalization | More stable signal over time compared to balanced agonists | Choice of agonist |
| GRK2 Inhibitor (e.g., Paroxetine) | Prevent receptor phosphorylation | Potentiation of agonist response and reduced desensitization | Inhibitor concentration (e.g., 10-30 µM) |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay with Washout for Resensitization
-
Cell Plating: Seed cells expressing GPR84 in a 96-well black, clear-bottom plate at an appropriate density and culture overnight.
-
Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Initial Stimulation: Measure baseline fluorescence. Add the GPR84 agonist at the desired concentration and record the peak fluorescence response.
-
Washout: Aspirate the agonist-containing medium and wash the cells three times with warm assay buffer.
-
Recovery: Incubate the cells in fresh, agonist-free medium for a predetermined recovery period (e.g., 30, 60, or 120 minutes) at 37°C.
-
Second Stimulation: Re-stimulate the cells with the same concentration of agonist and record the peak fluorescence response.
-
Data Analysis: Compare the peak response of the second stimulation to the initial stimulation to quantify the extent of receptor resensitization.
Protocol 2: cAMP Inhibition Assay with GRK2 Inhibition
-
Cell Plating: Seed cells in a suitable multi-well plate and culture overnight.
-
GRK2 Inhibitor Pre-incubation: Pre-incubate the cells with paroxetine (e.g., 10-30 µM) or vehicle control in serum-free medium for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add the GPR84 agonist at various concentrations, along with forskolin (B1673556) (to stimulate cAMP production), and incubate for the desired time (e.g., 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Generate dose-response curves for the GPR84 agonist in the presence and absence of paroxetine. Compare the EC50 and maximal inhibition values to determine the effect of GRK2 inhibition on tachyphylaxis.
Visualizations
Caption: GPR84 Signaling and Desensitization Pathway.
Caption: Troubleshooting Workflow for GPR84 Tachyphylaxis.
References
- 1. GPR84 - Wikipedia [en.wikipedia.org]
- 2. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paroxetine Attenuates the Development and Existing Pain in a Rat Model of Neurophatic Pain - PMC [pmc.ncbi.nlm.nih.gov]
GPR84 agonist-1 serum protein binding effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of serum protein binding on GPR84 agonist-1.
Frequently Asked Questions (FAQs)
Q1: What is GPR84 and what is its primary signaling pathway?
G protein-coupled receptor 84 (GPR84) is a receptor primarily expressed in immune cells, such as macrophages, neutrophils, and microglia. It is activated by medium-chain fatty acids (MCFAs).[1] The primary signaling pathway for GPR84 is through coupling with Gαi/o proteins. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, GPR84 can also stimulate the phosphorylation of Akt and ERK and promote the nuclear translocation of NF-κB, which is involved in inflammatory responses.[1]
Q2: What is "this compound" and what is its in vitro potency?
"this compound" is also known as Compound LY214-5. It is a synthetic agonist for GPR84 with a reported half-maximal effective concentration (EC₅₀) of 2.479 µM in in vitro functional assays.
Q3: Why is serum protein binding a critical factor to consider in my experiments?
Serum protein binding is a crucial parameter in drug discovery and development because, according to the "free drug hypothesis," only the unbound fraction of a compound is available to interact with its target receptor and exert a biological effect.[2] High serum protein binding can significantly reduce the free concentration of an agonist at the receptor site, leading to a decrease in its apparent potency (a rightward shift in the EC₅₀ value). Therefore, understanding the extent of serum protein binding is essential for translating in vitro results to in vivo settings.
Q4: How does serum protein binding affect the potency of this compound?
Data Presentation
Table 1: In Vitro Potency of GPR84 Agonists
| Agonist | Assay Type | Cell Line | EC₅₀ |
| This compound (LY214-5) | Not Specified | Not Specified | 2.479 µM |
| 6-OAU | cAMP Inhibition | CHO-GPR84 | 14 nM[3] |
| ZQ-16 | Calcium Mobilization | HEK293/Gα16/GPR84 | 0.213 µM[4][5] |
| ZQ-16 | cAMP Inhibition | HEK293-GPR84 | 0.134 µM[4] |
| Capric Acid (C10) | cAMP Inhibition | CHO-GPR84 | ~798 nM[3] |
Table 2: Illustrative Impact of Human Serum Albumin (HSA) on this compound Potency
Note: The following data is illustrative to demonstrate the concept of potency shift due to serum protein binding, as specific experimental values for this compound are not publicly available.
| Parameter | Condition | Value |
| EC₅₀ (cAMP Assay) | Serum-Free Buffer | 2.5 µM |
| Human Serum Albumin (HSA) Binding | Equilibrium Dialysis | 95% |
| Calculated Free Fraction (fu) | - | 5% |
| Predicted EC₅₀ in 4% HSA | cAMP Assay | ~50 µM |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing serum protein binding effects.
Experimental Protocols
Protocol 1: Equilibrium Dialysis for Serum Protein Binding
This protocol outlines the use of a rapid equilibrium dialysis (RED) device to determine the fraction of this compound bound to plasma proteins.
-
Preparation:
-
Hydrate the dialysis membrane strips (typically 8-12 kDa MWCO) according to the manufacturer's instructions.
-
Assemble the RED device base plate and inserts.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the test plasma (e.g., human, mouse) with this compound to the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is low (e.g., <1%).
-
-
Loading the Device:
-
Add the agonist-spiked plasma to the donor (red) chambers of the RED device (e.g., 200 µL).
-
Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the receiver (white) chambers (e.g., 350 µL).
-
-
Incubation:
-
Seal the plate securely with an adhesive seal.
-
Incubate the plate at 37°C on an orbital shaker (e.g., 300 RPM) for the predetermined equilibrium time (typically 4-6 hours, should be determined experimentally).
-
-
Sample Collection and Analysis:
-
After incubation, carefully remove the seal.
-
Transfer aliquots (e.g., 50 µL) from both the donor (plasma) and receiver (buffer) chambers to a new 96-well plate.
-
To equalize matrix effects for LC-MS/MS analysis, add blank buffer to the plasma samples and blank plasma to the buffer samples.
-
Precipitate proteins by adding a solvent like acetonitrile, then centrifuge to pellet the protein.
-
Analyze the supernatant from both donor and receiver samples by a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Calculation:
-
Percent Bound (%) = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100
-
Fraction Unbound (fu) = Buffer Conc. / Plasma Conc.
-
Protocol 2: GPR84 Functional Assay (cAMP Inhibition)
This protocol describes how to measure the effect of this compound on cAMP levels in cells expressing the receptor, both in the presence and absence of human serum albumin (HSA).
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing human GPR84 in the recommended growth medium.
-
Seed the cells into a 384-well white, opaque assay plate (e.g., 10,000 cells/well) and incubate overnight.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in:
-
a) Serum-free assay buffer (e.g., HBSS with 0.1% BSA).
-
b) Assay buffer containing a physiologically relevant concentration of HSA (e.g., 4% which is equivalent to 40 mg/mL).
-
-
-
Agonist Stimulation:
-
Aspirate the culture medium from the cells.
-
Add a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.
-
Add the this compound serial dilutions to the appropriate wells.
-
Simultaneously, add forskolin (B1673556) (an adenylyl cyclase activator) to all wells (except for negative controls) to stimulate cAMP production. A typical concentration is 10 µM.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, or LANCE). Follow the manufacturer's specific instructions for adding detection reagents.
-
-
Data Analysis:
-
Read the plate on a suitable plate reader.
-
Plot the data as a dose-response curve with agonist concentration on the x-axis (log scale) and the assay signal on the y-axis.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the EC₅₀ value for each condition (with and without HSA).
-
The fold-shift in EC₅₀ is calculated as: EC₅₀ (with HSA) / EC₅₀ (serum-free) .
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Assay | Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous buffer, add the DMSO stock to the buffer while vortexing to ensure rapid dispersion. Keep the final DMSO concentration consistent and low across all wells (typically ≤ 0.1%). Gentle warming (37°C) or brief sonication of the stock solution may also help.[1][6] |
| High Background Signal in cAMP Assay | 1. Too many cells per well, leading to high basal cAMP. 2. Contaminated reagents. | 1. Optimize cell seeding density. Perform a cell titration experiment to find a number that gives a robust signal window. 2. Use fresh, high-quality reagents. Ensure buffers are correctly prepared and filtered. |
| No Agonist Response or Weak Signal | 1. Low receptor expression in cells. 2. Inactive compound due to degradation. 3. High phosphodiesterase (PDE) activity. | 1. Verify GPR84 expression using qPCR or Western blot. 2. Ensure the compound is stored correctly (typically at -20°C or -80°C, protected from light and moisture). Prepare fresh dilutions for each experiment. 3. Include a PDE inhibitor like IBMX in the assay buffer to prevent cAMP breakdown.[7] |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors, especially with small volumes. 3. Edge effects on the assay plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing between steps. 3. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
| EC₅₀ Shift is much larger than predicted by fu | The "free drug hypothesis" may not fully account for all interactions in the assay system (e.g., non-specific binding to plastic, cellular uptake). | This is a known phenomenon, particularly for highly protein-bound drugs.[2] The in vitro assay provides an empirical measure of the potency shift. Ensure that non-specific binding has been minimized by including a low concentration of BSA (e.g., 0.1%) in the serum-free buffer. |
References
- 1. benchchem.com [benchchem.com]
- 2. Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ZQ 16 | CAS 376616-73-8 | ZQ16 | Tocris Bioscience [tocris.com]
- 7. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
GPR84 agonist-1 formulation for in vivo delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of GPR84 agonists. As specific formulation details for a compound designated solely as "GPR84 agonist-1" are not publicly available, this guide will use well-characterized GPR84 agonists, such as 6-n-octylaminouracil (6-OAU) and DL-175, as representative examples to address common challenges. The principles and protocols described herein are broadly applicable to novel small molecule GPR84 agonists that are often hydrophobic in nature.
Frequently Asked Questions (FAQs)
Q1: What is GPR84 and what is its primary signaling pathway?
G protein-coupled receptor 84 (GPR84) is a receptor primarily expressed in immune cells like macrophages, neutrophils, and microglia.[1] It is activated by medium-chain fatty acids (MCFAs) and synthetic agonists.[2][3] GPR84 predominantly couples to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activation can also stimulate downstream pathways such as the Akt, ERK, and NFκB signaling pathways, modulating immune and inflammatory responses.[1][4]
Q2: What are the main challenges in the in vivo delivery of GPR84 agonists?
Many synthetic GPR84 agonists are small molecules with high lipophilicity.[5][6] This property often leads to poor aqueous solubility, which is a major hurdle for preparing formulations suitable for in vivo administration, especially for intravenous routes.[7][8] Poor solubility can cause precipitation upon injection, leading to low and inconsistent bioavailability, and potential for embolism.[9]
Q3: What are common formulation strategies for hydrophobic small molecules like GPR84 agonists?
Several strategies can be employed to formulate hydrophobic compounds for in vivo use:
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Co-solvent systems: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous vehicle (like saline or PBS). Often, polymers like polyethylene (B3416737) glycol (PEG) are included to improve solubility and stability.[9]
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Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic drug molecules, increasing their aqueous solubility.[9][10]
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Lipid-based formulations: For oral or parenteral delivery, self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles can be used to encapsulate and deliver hydrophobic drugs.[11][12][13]
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Surfactant solutions: Using non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 to form micelles that can solubilize the hydrophobic agonist.[14]
Q4: What are the potential on-target and off-target effects of GPR84 agonists in vivo?
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On-target effects: Activation of GPR84 is known to have pro-inflammatory and pro-phagocytic effects.[2][4][15] Depending on the disease model, this can lead to enhanced immune cell recruitment, cytokine release (e.g., TNF-α, IL-6), and increased phagocytosis by macrophages.[4][16]
-
Off-target effects: These are compound-specific and would need to be determined through appropriate selectivity screening. Potential off-target effects could include interactions with other GPCRs or metabolic enzymes. Rapid metabolism of the compound can also influence its efficacy and safety profile in vivo.[17]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Compound Precipitation During Formulation | 1. The agonist has very low aqueous solubility. 2. The concentration of the organic co-solvent (e.g., DMSO) is too high, causing the compound to crash out when the aqueous phase is added. 3. The final formulation is supersaturated. | 1. Optimize Co-solvent Ratio: Start with a small volume of DMSO to dissolve the agonist, then slowly add an intermediate solubilizer like PEG400 or Cremophor EL before adding the final aqueous vehicle (e.g., saline) dropwise while vortexing.[9] 2. Use a Cyclodextrin-based Formulation: Encapsulating the agonist in a cyclodextrin (B1172386) like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly increase aqueous solubility. (See Protocol 1). 3. Reduce Final Concentration: If possible, lower the target concentration of the agonist in the final formulation. |
| Precipitation Upon Injection / Animal Distress | 1. The formulation is not stable in the bloodstream (pH or dilution shock). 2. The injection speed is too fast, not allowing for adequate dilution in circulation. | 1. Test Formulation Stability: Before injection, mix a small volume of your formulation with plasma or serum in vitro and observe for precipitation. 2. Adjust Formulation: Consider using a more robust formulation system like a liposome (B1194612) or a micellar solution with surfactants (e.g., Polysorbate 80). 3. Slow Down Injection: Administer the formulation slowly, especially for intravenous routes, to allow for rapid dilution in the bloodstream. |
| Inconsistent or No Efficacy In Vivo | 1. Poor bioavailability due to formulation issues. 2. Rapid metabolism and clearance of the agonist. 3. Sub-optimal dosing or route of administration. | 1. Confirm Bioavailability: Perform a pilot pharmacokinetic (PK) study to measure the concentration of the agonist in plasma over time. This will determine the Cmax, Tmax, and half-life. 2. Optimize Formulation for Stability: If the half-life is very short, consider a formulation that provides sustained release (e.g., a subcutaneous depot formulation) or modify the compound to improve metabolic stability.[17] 3. Dose-Response Study: Conduct a dose-response study to find the optimal therapeutic dose. Compare different routes of administration (e.g., intravenous vs. intraperitoneal vs. oral) to see which provides the best exposure and efficacy. |
| Vehicle-Induced Effects | 1. The chosen vehicle (e.g., high concentration of DMSO, Cremophor EL) is causing toxicity or inflammatory effects, confounding the experimental results. | 1. Run Vehicle Control Group: Always include a control group that receives the vehicle alone, administered at the same volume and route as the treatment group. 2. Minimize Harsh Solvents: Keep the final concentration of organic solvents like DMSO as low as possible (typically <5-10% of the total injection volume for IV). 3. Choose Biocompatible Excipients: Whenever possible, use well-tolerated excipients like cyclodextrins, saline, or PEGs.[11][18] |
Data Presentation: Properties of GPR84 Agonists
| Agonist | Type | EC50 | Key Characteristics |
| Decanoic Acid (C10) | Endogenous (MCFA) | ~31 µM (Gαi activation) | One of the most potent endogenous medium-chain fatty acid ligands.[2] |
| 6-OAU | Synthetic | ~318 nM (Chemotaxis) | Widely used synthetic agonist; activates both G-protein and β-arrestin pathways.[17][16] |
| DL-175 | Synthetic / Biased | - | A biased agonist that preferentially signals through the β-arrestin pathway over Gαi/cAMP.[17][19] |
| OX04528 (Compound 68) | Synthetic / Biased | 0.00598 nM (cAMP inhibition) | Potent, orally active, G-protein biased agonist with no detectable β-arrestin recruitment.[3][17] |
| This compound (LY214-5) | Synthetic | 2.479 µM | Limited publicly available information.[3] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Intravenous Injection
This protocol is suitable for hydrophobic agonists that are poorly soluble in aqueous vehicles.
-
Determine Required Concentration: Calculate the required concentration of the GPR84 agonist based on the target dose (mg/kg) and the injection volume (e.g., 5-10 mL/kg for mice).
-
Prepare Cyclodextrin Solution: Prepare a stock solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 40% w/v) in sterile saline or water for injection.
-
Complexation: Add the calculated amount of GPR84 agonist powder directly to the HP-β-CD solution.
-
Dissolution: Vortex and/or sonicate the mixture until the agonist is completely dissolved. Gentle heating (to 37-40°C) can aid dissolution but should be tested for compound stability. The solution should become clear.
-
Sterilization: Visually inspect the final solution for any undissolved particles. If necessary, filter the solution through a sterile 0.22 µm syringe filter into a sterile vial before administration.[9]
Protocol 2: Preparation of a Co-Solvent Formulation (DMSO/PEG400/Saline)
This protocol is a common starting point for initial in vivo screening.
-
Initial Dissolution: In a sterile microcentrifuge tube, add the required amount of GPR84 agonist powder. Add the minimum volume of DMSO required to completely dissolve the powder (e.g., 5-10% of the final volume). Vortex thoroughly.
-
Add Solubilizer: Add PEG400 to the DMSO/agonist solution (e.g., 30-40% of the final volume). Vortex until the solution is homogeneous.
-
Add Aqueous Vehicle: Slowly add sterile saline to the mixture dropwise while continuously vortexing to reach the final desired volume. This slow addition is critical to prevent precipitation.[9]
-
Final Inspection: The final formulation should be a clear, particle-free solution. If any cloudiness or precipitation occurs, the formulation is not suitable and requires further optimization (e.g., adjusting solvent ratios or lowering the concentration).
Mandatory Visualizations
Caption: GPR84 signaling pathway upon agonist binding.
Caption: A logical workflow for an in vivo GPR84 agonist experiment.
References
- 1. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 2. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. New drug-formulation method may lead to smaller pills | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ashland.com [ashland.com]
- 11. crodapharma.com [crodapharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with GPR84 agonist-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GPR84 agonist-1. Unexpected experimental outcomes can arise from the complex signaling nature of GPR84. This guide is designed to help you interpret your results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the expected signaling pathway of this compound?
GPR84 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[1][2] Activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Downstream of Gαi/o activation, GPR84 signaling can involve the activation of the Akt and ERK signaling pathways, which are implicated in various cellular responses, including inflammation and phagocytosis.[4]
Q2: We observe a pro-inflammatory response in one cell type but not another with this compound. Why is this?
This is a commonly observed phenomenon with GPR84 agonists. The functional outcome of GPR84 activation is highly dependent on the cell type and its specific signaling machinery. For instance, GPR84 activation is known to enhance inflammatory responses and phagocytosis in macrophages.[1][4] However, in microglia, some agonists have been shown to induce changes in cell motility without promoting a pro-inflammatory response.[5] The expression levels of GPR84 and its downstream signaling partners can vary significantly between cell types, leading to different physiological responses.
Q3: Our in vitro and in vivo results with this compound are conflicting. What could be the cause?
Discrepancies between in vitro and in vivo results are not uncommon in GPR84 research. Several factors can contribute to this:
-
Pharmacokinetics and Pharmacodynamics: The concentration of this compound reaching the target tissue in vivo may differ from the concentrations used in vitro.
-
Complex Biological Environment: The in vivo environment consists of a multitude of cell types and signaling molecules that can modulate the response to the agonist, a complexity that is absent in isolated cell cultures.
-
Species Differences: GPR84 orthologs can exhibit different pharmacological properties. An agonist potent in a human cell line may have lower potency in a murine model.[6] For example, some studies have shown that GPR84 agonists effective in the human THP-1 macrophage cell line were ineffective in murine bone marrow-derived macrophages (BMDMs).[7]
Q4: We are seeing a diminished response to this compound after repeated stimulation. What is happening?
This phenomenon is likely due to receptor desensitization and internalization.[8][9] Continuous exposure to an agonist can lead to phosphorylation of the GPCR, followed by the recruitment of β-arrestins.[8] This process uncouples the receptor from its G protein, dampening the signal. The receptor may then be internalized from the cell surface, further reducing the cell's ability to respond to the agonist.[8] The kinetics of desensitization and internalization can be agonist-dependent.[10][11]
Troubleshooting Guide
Unexpected Signaling Outcomes
| Observed Issue | Potential Cause | Suggested Action |
| No inhibition of cAMP production | 1. Low GPR84 expression in the cell line. 2. The agonist is biased and does not signal through the Gαi/o pathway in this cell type. 3. Incorrect assay conditions. | 1. Confirm GPR84 expression via qPCR or Western blot. 2. Test for β-arrestin recruitment or other potential signaling pathways (e.g., Gαq). 3. Optimize forskolin (B1673556) concentration and agonist incubation time. |
| Activation of an unexpected pathway (e.g., Gαq/Calcium mobilization) | The agonist exhibits biased agonism, preferentially activating a non-canonical pathway. | Investigate alternative signaling pathways. Measure intracellular calcium levels or inositol (B14025) phosphate (B84403) accumulation. |
| Different functional outcomes compared to a known GPR84 agonist (e.g., 6-OAU) | This compound is a biased agonist with a different signaling profile. | Directly compare the signaling signatures of this compound and the reference agonist in the same assays (e.g., chemotaxis vs. phagocytosis).[12][13][14] |
Inconsistent Results
| Observed Issue | Potential Cause | Suggested Action |
| High variability between experiments | 1. Cell passage number affecting GPR84 expression. 2. Inconsistent agonist concentration due to poor solubility. 3. Variation in cell density at the time of the experiment. | 1. Use a consistent and low range of cell passage numbers. 2. Ensure complete solubilization of the agonist and consider using a carrier like DMSO at a consistent final concentration. 3. Seed cells at a consistent density and allow for a uniform attachment/growth period. |
| Lack of response in a specific species' cells | Species-specific pharmacology of GPR84. | Test the potency of this compound on cells expressing the GPR84 ortholog from the species of interest. Compare the amino acid sequences of the GPR84 orthologs to identify potential differences in the ligand-binding pocket.[6] |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol is for determining the effect of this compound on intracellular cAMP levels in a cell line expressing GPR84.
-
Cell Plating: Seed CHO-K1 cells stably expressing human GPR84 into a 96-well plate at a density of 15,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assay Preparation: Remove the culture medium and replace it with phosphate-buffered saline (PBS).
-
Agonist and Forskolin Treatment: Simultaneously treat the cells with 25 µM forskolin (to stimulate cAMP production) and varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
-
cAMP Measurement: Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-induced cAMP production for each concentration of this compound.
Protocol 2: Macrophage Stimulation and Cytokine Analysis
This protocol outlines the stimulation of macrophages with this compound to assess its effect on inflammatory cytokine expression.
-
Macrophage Preparation: Differentiate bone marrow-derived macrophages (BMDMs) or THP-1 monocytes into macrophages using standard protocols.
-
Cell Plating: Seed the macrophages in a 24-well plate at an appropriate density.
-
Pro-inflammatory Priming (Optional but Recommended): To mimic an inflammatory environment and potentially upregulate GPR84 expression, pre-treat the cells with a low concentration of lipopolysaccharide (LPS), for example, 0.1 µg/mL, for 2 hours.[4]
-
Agonist Stimulation: Treat the cells with this compound at the desired concentration for a specified time course (e.g., 30, 60, 90, 120, and 240 minutes).[4]
-
Sample Collection:
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene for qPCR data. For ELISA data, generate a standard curve to determine the concentration of cytokines in the supernatant.
Visualizations
Caption: Canonical Gαi/o signaling pathway of GPR84.
Caption: Hypothetical biased agonism at GPR84.
References
- 1. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic GPR84 Agonists in Colorectal Cancer: Effective in THP-1 Cells but Ineffective in BMDMs and MC38 Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineered G protein coupled receptors reveal independent regulation of internalization, desensitization and acute signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 11. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 13. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of GPR84 Agonist-1 and 6-OAU for G protein-coupled receptor 84
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPR84 agonist-1 (also known as LY214-5) and 6-n-octylaminouracil (6-OAU), two synthetic agonists of the G protein-coupled receptor 84 (GPR84). GPR84 is an emerging therapeutic target primarily expressed in immune cells and implicated in inflammatory processes.
This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to aid in the selection and application of these research compounds.
Quantitative Comparison of Agonist Potency
The following tables summarize the reported potency (EC50 values) of this compound and 6-OAU in various in vitro functional assays. It is important to note that direct comparative studies between this compound and 6-OAU are limited in the public domain. The data presented here is compiled from different sources and experimental conditions, which may influence the absolute values.
| Table 1: Potency in Gαi Protein Activation ([³⁵S]GTPγS Binding Assay) | |
| Ligand | EC₅₀ |
| This compound (LY214-5) | Data not available |
| 6-OAU | 512 nM[1] |
| Table 2: Potency in cAMP Inhibition Assay | |
| Ligand | EC₅₀ |
| This compound (LY214-5) | 2.479 μM |
| 6-OAU | 14 nM[2] |
| Table 3: Potency in Chemotaxis Assay | |
| Ligand | EC₅₀ |
| This compound (LY214-5) | Data not available |
| 6-OAU | 318 nM (in human PMNs)[1] |
GPR84 Signaling Pathways
Activation of GPR84 by agonists such as 6-OAU primarily initiates a signaling cascade through the Gαi/o pathway.[3][4] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Downstream of G protein activation, GPR84 has been shown to stimulate the phosphorylation of Akt and ERK.[5] Additionally, agonist binding can induce the recruitment of β-arrestin, which can lead to receptor internalization and desensitization.[3]
Figure 1: GPR84 Signaling Cascade.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize GPR84 agonists are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of Gαi/o proteins following agonist binding to GPR84.
Figure 2: [³⁵S]GTPγS Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing GPR84 (e.g., CHO-K1 or HEK293 cells).
-
Reaction Mixture: In a 96-well plate, incubate the cell membranes with varying concentrations of the test agonist (e.g., this compound or 6-OAU), a fixed concentration of [³⁵S]GTPγS, and GDP in an appropriate assay buffer.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes) to allow for nucleotide exchange.
-
Termination: Terminate the reaction by rapid filtration through a filter plate, which traps the cell membranes.
-
Washing: Wash the filters to remove unbound [³⁵S]GTPγS.
-
Detection: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 and Emax values.[3]
cAMP Inhibition Assay
This assay quantifies the ability of a GPR84 agonist to inhibit the production of cAMP.
Methodology:
-
Cell Culture: Plate GPR84-expressing cells (e.g., CHO-K1) in a 96-well or 384-well plate and culture overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test agonist.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.[6]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[6]
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the agonist concentration to calculate the IC50 value, which is then used to determine the EC50 for the inhibition of cAMP production.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR84 receptor.
Figure 3: β-Arrestin Recruitment Assay Workflow.
Methodology:
-
Cell Line: Utilize a cell line engineered to co-express GPR84 fused to one component of a reporter system and β-arrestin fused to the complementary component (e.g., enzyme fragment complementation, BRET, or FRET).[3]
-
Agonist Stimulation: Treat the cells with a range of concentrations of the test agonist.
-
Recruitment and Signal Generation: Agonist-induced activation of GPR84 leads to the recruitment of the β-arrestin fusion protein. This brings the two reporter components into close proximity, generating a measurable signal (e.g., light or fluorescence).
-
Signal Quantification: Measure the signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the agonist concentration to determine the potency (EC50) of the agonist in inducing β-arrestin recruitment.[3]
Summary and Conclusion
6-OAU is a well-characterized and potent GPR84 agonist with demonstrated activity in Gαi activation, cAMP inhibition, and chemotaxis assays. It serves as a valuable tool for studying GPR84 signaling and function.
This compound (LY214-5) is also a known agonist of GPR84, though publicly available data on its comprehensive pharmacological profile is limited. The reported potency in a cAMP assay suggests it is active at the receptor, but likely less potent than 6-OAU.
For researchers investigating the role of GPR84, 6-OAU offers a more extensively documented profile for comparison and as a reference compound. Further head-to-head studies are required to fully elucidate the comparative pharmacology of this compound and 6-OAU, including their potential for biased agonism and their effects on various downstream signaling pathways. The selection of an appropriate agonist will depend on the specific experimental context and the desired concentration range for receptor activation.
References
- 1. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 5. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
GPR84 Agonist-1 vs. DL-175: A Comparative Guide to Biased Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two key GPR84 agonists: GPR84 agonist-1 (also known as 6-OAU) and DL-175. The focus of this comparison is their differential activation of downstream signaling pathways, a phenomenon known as biased agonism. This guide summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes the underlying signaling pathways and experimental workflows.
GPR84, a G protein-coupled receptor predominantly expressed in immune cells, has emerged as a promising therapeutic target for inflammatory diseases.[1] Understanding how different agonists modulate its signaling is crucial for the development of targeted therapies. While both this compound and DL-175 activate the receptor, they exhibit distinct signaling profiles.[2][3] DL-175 acts as a G protein-biased agonist, preferentially activating G protein-mediated signaling pathways, whereas this compound is a more balanced agonist, engaging both G protein and β-arrestin pathways.[4][3] This biased agonism leads to different functional outcomes in immune cells.[1][5]
Data Presentation: Quantitative Comparison of Agonist Activity
The following table summarizes the in vitro pharmacological data for this compound (6-OAU) and DL-175, highlighting their distinct potencies and efficacies in activating the G protein-dependent (cAMP inhibition) and β-arrestin recruitment pathways.
| Agonist | Assay | Cell Line | Potency (EC50) | Efficacy (Emax) | Citation |
| This compound (6-OAU) | cAMP Inhibition | GPR84-CHO | 19 nM | Not Reported | [2] |
| β-arrestin Recruitment | GPR84-CHO | 11 µM | Not Reported | [2] | |
| DL-175 | cAMP Inhibition | GPR84-CHO | 33 nM | Not Reported | [2] |
| β-arrestin Recruitment | GPR84-CHO | > 60 µM | No response | [2] |
Signaling Pathways and Biased Agonism
The differential signaling of this compound and DL-175 can be visualized as follows:
This diagram illustrates that both agonists activate the Gαi/o pathway, leading to the inhibition of cAMP and modulation of phagocytosis. However, only this compound (6-OAU) robustly recruits β-arrestin, a pathway linked to receptor internalization and chemotaxis.[3] DL-175's inability to significantly engage the β-arrestin pathway classifies it as a G protein-biased agonist.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biased agonism of this compound and DL-175.
cAMP Inhibition Assay
This assay quantifies the ability of an agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a downstream effector of Gαi/o protein activation.
References
A Comparative Guide to the Efficacy of GPR84 Agonists: ZQ-16 versus 6-OAU
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent G-protein-coupled receptor 84 (GPR84) agonists: ZQ-16 and 6-n-octylaminouracil (6-OAU). The information presented herein is intended to assist researchers in selecting the appropriate agonist for their studies by providing a clear overview of their relative potencies and the signaling pathways they modulate.
Introduction to GPR84
G-protein-coupled receptor 84 (GPR84) is a metabolic receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1] Its activation is associated with pro-inflammatory responses, making it a potential therapeutic target for a variety of inflammatory and immune-related diseases.[1][2] GPR84 is activated by medium-chain fatty acids and synthetic agonists, leading to the modulation of various intracellular signaling cascades.[3][4]
Quantitative Comparison of Agonist Efficacy
The following table summarizes the reported half-maximal effective concentrations (EC50) for ZQ-16 and 6-OAU in key in vitro assays. Lower EC50 values are indicative of higher potency.
| Agonist | Assay Type | Cell Line | EC50 (µM) | Fold Difference (vs. 6-OAU) | Reference |
| ZQ-16 | Calcium Mobilization | HEK293/Gα16/GPR84 | 0.213 ± 0.042 | ~6x more potent | [5] |
| 6-OAU | Calcium Mobilization | HEK293/Gα16/GPR84 | 1.25 ± 0.19 | - | [5] |
| ZQ-16 | Calcium Mobilization | HEK293 expressing GPR84 | 0.139 | - | [6] |
| ZQ-16 | cAMP Inhibition | HEK293/GPR84 | Dose-dependent reduction | - | [6][7] |
| 6-OAU | cAMP Inhibition | CHO-hGPR84 | Dose-dependent reduction | - | [8] |
Based on the available data, ZQ-16 demonstrates significantly higher potency than 6-OAU in inducing calcium mobilization in GPR84-expressing cells.
GPR84 Signaling Pathways
Activation of GPR84 by agonists such as ZQ-16 and 6-OAU initiates a cascade of intracellular events. The receptor is primarily coupled to the Gαi/o subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][9] Additionally, GPR84 activation can stimulate other signaling pathways, including the phosphorylation of Akt and ERK, and the activation of the NFκB pathway, which collectively modulate inflammatory responses and phagocytosis in macrophages.[9]
Caption: GPR84 signaling cascade upon agonist binding.
Experimental Protocols
Detailed methodologies for the key experiments used to assess the efficacy of ZQ-16 and 6-OAU are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR84 activation.
Caption: Workflow for the calcium mobilization assay.
Protocol Details:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably co-expressing human GPR84 and the Gα16 protein are cultured in appropriate media.[4]
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.[9]
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Agonist Addition: A baseline fluorescence reading is taken before the addition of the GPR84 agonist (ZQ-16 or 6-OAU) at various concentrations.
-
Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated.
Intracellular cAMP Measurement Assay
This assay quantifies the inhibition of forskolin-stimulated cAMP production following GPR84 activation.[9]
Caption: Workflow for the intracellular cAMP assay.
Protocol Details:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR84 are cultured in a suitable medium.[9]
-
Cell Plating: Cells are seeded into a 96-well plate and incubated to allow for attachment.[9]
-
Agonist and Forskolin Treatment: Cells are pre-treated with varying concentrations of the GPR84 agonist (ZQ-16 or 6-OAU) for a short period. Subsequently, forskolin, an adenylyl cyclase activator, is added to all wells (except the negative control) to stimulate cAMP production.[9]
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[9]
-
Data Analysis: The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP production. A dose-response curve is generated to determine the inhibitory potency of the agonist.
Conclusion
Both ZQ-16 and 6-OAU are effective agonists of the GPR84 receptor, capable of activating its canonical Gαi/o-mediated signaling pathway and other downstream effectors. However, the available data consistently indicate that ZQ-16 is a more potent agonist than 6-OAU , as evidenced by its lower EC50 value in calcium mobilization assays.[5] This higher potency may allow for the use of lower concentrations of ZQ-16 to achieve a desired biological effect, which can be advantageous in experimental settings. Researchers should consider these differences in potency when designing experiments to investigate the physiological and pathological roles of GPR84.
References
- 1. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 2. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 4. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
GPR84 Agonist-1: A Comparative Analysis of Cellular Activity
A detailed guide for researchers and drug development professionals on the performance of GPR84 agonist-1 across various cell lines, supported by experimental data and protocols.
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily implicated in inflammatory and immune responses. Its activation by agonists can trigger a cascade of intracellular events, making the characterization of these agonists crucial for drug development. This guide provides a comparative overview of the activity of this compound (also known as Compound LY214-5) in different cell line models, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Comparative Activity of this compound
The potency of this compound has been evaluated in various cell systems, with the half-maximal effective concentration (EC50) being a key parameter for comparison. The following table summarizes the available quantitative data for this compound and other relevant agonists across different cell lines.
| Agonist | Cell Line | Assay Type | Measured Parameter | EC50 Value | Reference |
| This compound (Compound LY214-5) | HEK293 | Calcium Mobilization | Increase in intracellular Ca2+ | 2.479 μM | [1] |
| 6-n-octylaminouracil (6-OAU) | CHO-hGPR84 | cAMP Inhibition | Inhibition of forskolin-induced cAMP | - | [2] |
| Di(5,7-difluoro-1H-indole-3-yl)methane (PSB-16671) | Human GPR84 expressing cells | cAMP Accumulation | Inhibition of cAMP | 41.3 nM | [3] |
| Di(5-fluoro-1H-indole-3-yl)methane (PSB-15160) | Human GPR84 expressing cells | cAMP Accumulation | Inhibition of cAMP | 80.0 nM | [3] |
| 2-(pentylthio) pyrimidine-4,6-diol (ZQ-16) | HEK293 cells expressing GPR84 and Gα16 | Calcium Mobilization | Increase in intracellular Ca2+ | - | [4] |
Note: Direct comparative studies of this compound across a wide range of cell lines are limited in the public domain. The table includes data for other GPR84 agonists to provide a broader context for receptor activation. The activity of a given agonist can vary significantly depending on the cell line, the level of receptor expression, and the specific signaling pathway being assayed.
GPR84 Signaling Pathways
GPR84 is a Gi/o-coupled receptor.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, GPR84 activation can lead to the mobilization of intracellular calcium and the activation of other pathways such as the Akt and ERK signaling pathways.[6][7]
Caption: GPR84 Signaling Pathway.
Experimental Protocols
Accurate assessment of GPR84 agonist activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to quantify GPR84 activation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Culture and Plating:
-
HEK293 cells are stably co-transfected to express human GPR84 and a promiscuous G-protein alpha subunit, such as Gα16.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
For the assay, cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the buffered saline solution for 1 hour at 37°C in the dark.
3. Compound Addition and Signal Detection:
-
After incubation, the dye solution is removed, and cells are washed again with the buffered saline solution.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is measured before the addition of this compound or other test compounds.
-
The agonist is added to the wells, and the fluorescence intensity is measured kinetically over time to detect the transient increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence is calculated relative to the baseline.
-
EC50 values are determined by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Calcium Mobilization Assay Workflow.
cAMP Inhibition Assay
This assay measures the ability of a GPR84 agonist to inhibit the production of cAMP, typically stimulated by forskolin (B1673556).
1. Cell Culture and Plating:
-
CHO-K1 or HEK293 cells stably expressing human GPR84 are used.
-
Cells are cultured and plated in 96-well or 384-well plates as described for the calcium mobilization assay.
2. Assay Procedure:
-
The growth medium is removed, and cells are washed with a stimulation buffer.
-
Cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
This compound or other test compounds are added at various concentrations and incubated for a specified time.
-
Forskolin, an adenylyl cyclase activator, is then added to all wells (except for the negative control) to stimulate cAMP production.
3. cAMP Detection:
-
After incubation with forskolin, the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.
4. Data Analysis:
-
The amount of cAMP produced in the presence of the agonist is compared to the amount produced with forskolin alone (positive control).
-
IC50 values (the concentration of agonist that inhibits 50% of the forskolin-induced cAMP production) are determined by plotting the percentage of inhibition against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
This guide provides a foundational understanding of this compound's activity and the methods to assess it. Further research with standardized cell lines and assay conditions will be crucial for a more comprehensive comparative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
A Comparative Guide to GPR84 Agonist-1 Validation in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPR84 agonist performance in primary immune cells, with a focus on validating a novel GPR84 agonist, referred to here as "GPR84 Agonist-1." For the purpose of this comparison, we will benchmark "this compound" against two well-characterized GPR84 agonists: 6-n-octylaminouracil (6-OAU), a widely used synthetic agonist, and DL-175, a known biased agonist. This comparison will provide a framework for evaluating the potency and functional effects of novel GPR84 agonists in key immune cell types.
GPR84 is a G protein-coupled receptor primarily expressed on immune cells, including macrophages, neutrophils, and microglia.[1] Its activation is associated with pro-inflammatory responses, making it a target of interest for various inflammatory and immune-related conditions.[1] GPR84 activation can trigger a cascade of intracellular events that modulate immune cell functions such as cytokine production, cell migration, and survival.[1]
Comparative Analysis of GPR84 Agonist Activity
The validation of a novel GPR84 agonist requires a thorough comparison with existing compounds to understand its unique pharmacological profile. The following tables summarize key performance indicators for GPR84 agonists in primary immune cells.
Table 1: Comparative Potency of GPR84 Agonists
This table compares the potency (EC50 values) of this compound, 6-OAU, and DL-175 in assays measuring Gαi protein activation and β-arrestin recruitment. These assays are fundamental in determining the signaling bias of a novel compound.
| Assay | This compound | 6-OAU | DL-175 |
| Gαi Activation (cAMP Inhibition) in transfected cells (EC50, nM) | User-defined value | ~15 | ~30-80 |
| β-Arrestin Recruitment in transfected cells (EC50, µM) | User-defined value | ~11 | > 60 (no recruitment) |
Note: Data for 6-OAU and DL-175 are derived from studies in transfected cell lines and may vary in primary immune cells.
Table 2: Functional Comparison in Primary Macrophages
This table outlines the functional effects of the agonists on primary macrophages, key cells in the innate immune response.
| Functional Assay | This compound | 6-OAU | DL-175 |
| Chemotaxis | User-defined observation | Induces chemotaxis | Does not induce chemotaxis |
| Phagocytosis | User-defined observation | Enhances phagocytosis | Enhances phagocytosis |
| Pro-inflammatory Cytokine Release (e.g., TNFα, IL-6) | User-defined observation | Increases cytokine release | Effects on cytokine release are less characterized |
Table 3: Functional Comparison in Primary Neutrophils
This table details the functional effects of the agonists on primary neutrophils, which are critical first responders in inflammation.
| Functional Assay | This compound | 6-OAU | DL-175 |
| Chemotaxis | User-defined observation | Induces chemotaxis | Effects on chemotaxis are less characterized |
| Reactive Oxygen Species (ROS) Production | User-defined observation | Induces ROS production (especially in primed cells) | Effects on ROS production are less characterized |
Signaling Pathways and Experimental Workflows
Understanding the underlying signaling pathways and the experimental workflows for agonist validation is crucial for interpreting the comparative data.
GPR84 Signaling Pathway
Activation of GPR84 by an agonist typically leads to the activation of the Gαi/o pathway, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Downstream of G protein activation, GPR84 signaling can stimulate the phosphorylation of Akt and ERK, and promote the nuclear translocation of NF-κB, leading to the expression of pro-inflammatory genes.[2][3] Some agonists can also induce the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, and potentially initiate distinct signaling cascades. The biased agonist DL-175, for example, activates the G-protein pathway without engaging β-arrestin, leading to different functional outcomes compared to the more balanced agonist 6-OAU.
Caption: GPR84 Signaling Pathways.
Experimental Workflow for GPR84 Agonist Validation
The following diagram illustrates a typical workflow for the validation of a novel GPR84 agonist in primary immune cells.
Caption: GPR84 Agonist Validation Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Primary Macrophage Chemotaxis Assay
Objective: To assess the ability of a GPR84 agonist to induce directed migration of primary macrophages.
Methodology:
-
Isolate primary macrophages from bone marrow (Bone Marrow-Derived Macrophages, BMDMs) or peritoneal lavage.
-
Culture and differentiate the macrophages as required.
-
Use a chemotaxis chamber (e.g., Transwell plate with a porous membrane).
-
Place the primary macrophages in the upper chamber of the Transwell plate.
-
Add the test GPR84 agonist (e.g., this compound, 6-OAU, or DL-175) at various concentrations to the lower chamber.
-
Incubate the plate to allow the macrophages to migrate through the pores towards the agonist gradient.
-
After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and a plate reader.
-
Generate dose-response curves to determine the EC50 for chemotaxis.
Primary Macrophage Phagocytosis Assay
Objective: To determine the effect of a GPR84 agonist on the phagocytic capacity of primary macrophages.
Methodology:
-
Isolate and culture primary macrophages as described above.
-
Pre-treat the macrophages with the GPR84 agonist at various concentrations for a specified period.
-
Add fluorescently labeled particles (e.g., zymosan bioparticles or fluorescent beads) to the macrophage culture.
-
Incubate to allow for phagocytosis.
-
Wash the cells to remove non-internalized particles.
-
Quantify the uptake of fluorescent particles by the macrophages using flow cytometry or fluorescence microscopy.
-
Compare the phagocytic activity of agonist-treated cells to vehicle-treated controls.
Primary Macrophage Cytokine Release Assay
Objective: To measure the production and release of pro-inflammatory cytokines from primary macrophages following GPR84 agonist stimulation.
Methodology:
-
Isolate and culture primary macrophages.
-
Prime the macrophages with a low dose of a pro-inflammatory stimulus like lipopolysaccharide (LPS) if necessary to upregulate GPR84 expression.[3]
-
Treat the macrophages with the GPR84 agonist at various concentrations.
-
Collect the cell culture supernatant after a suitable incubation period.
-
Measure the concentration of cytokines (e.g., TNFα, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Generate dose-response curves for cytokine release.
Primary Neutrophil Chemotaxis Assay
Objective: To evaluate the chemotactic effect of a GPR84 agonist on primary neutrophils.
Methodology:
-
Isolate primary neutrophils from fresh blood using density gradient centrifugation.
-
Use a chemotaxis chamber (e.g., Transwell plate with a 3-5 µm pore size membrane).
-
Place the isolated neutrophils in the upper chamber.
-
Add the GPR84 agonist at various concentrations to the lower chamber.
-
Incubate to allow neutrophil migration.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay (e.g., ATP-based luminescence assay).
-
Determine the EC50 for neutrophil chemotaxis.
Primary Neutrophil Reactive Oxygen Species (ROS) Production Assay
Objective: To measure the production of ROS by primary neutrophils in response to a GPR84 agonist.
Methodology:
-
Isolate primary neutrophils from fresh blood.
-
Prime the neutrophils with a pro-inflammatory agent like LPS or TNF-α, as GPR84-mediated ROS production can be significantly enhanced in primed cells.
-
Load the neutrophils with a ROS-sensitive fluorescent probe (e.g., dihydroethidium (B1670597) or luminol).
-
Stimulate the cells with the GPR84 agonist at various concentrations.
-
Measure the change in fluorescence or luminescence over time using a plate reader.
-
Calculate the rate and magnitude of ROS production and generate dose-response curves.
By following these protocols and comparing the results for "this compound" with the established profiles of 6-OAU and DL-175, researchers can effectively validate and characterize the immunomodulatory properties of their novel compound. This comprehensive approach will provide valuable insights into its potential as a therapeutic agent targeting GPR84-mediated pathways.
References
- 1. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GPR84 to alleviate acute immune-mediated liver injury - PMC [pmc.ncbi.nlm.nih.gov]
GPR84 Agonist-1 Antagonist Competition Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antagonist potencies at the G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and immune responses. The following sections detail a representative experimental protocol for an antagonist competition assay, present comparative data for known GPR84 antagonists, and illustrate the associated signaling pathway and experimental workflow.
Comparative Analysis of GPR84 Antagonists
The potency of various antagonists in inhibiting GPR84 activation is summarized in the table below. These values, primarily represented as IC50 or pIC50, are derived from various functional assays, including GTPγS binding, cAMP inhibition, calcium mobilization, and neutrophil migration assays. It is important to note that assay conditions and the specific agonist used can influence the observed potency.
| Antagonist | Assay Type | Agonist Used | IC50 / pIC50 | Reference |
| GLPG1205 | GTPγS Binding | Embelin | IC50 = 128 nM | [1] |
| Neutrophil Migration | Embelin | IC50 = 128 nM | [1] | |
| Reactive Oxygen Species (ROS) Production | ZQ16 | IC50 = 15 nM | [2] | |
| GPR84 antagonist 2 (compound 33) | Calcium Mobilization | Not Specified | IC50 = 8.95 nM | [3] |
| GPR84 antagonist 3 (compound 42) | GTPγS Binding | Not Specified | pIC50 = 8.28 | [3][4] |
| TUG-2181 | Not Specified | Not Specified | IC50 = 34 nM | [3] |
| Compound 837 | GTPγS Binding | 2-HTP | - | [5] |
| cAMP Inhibition | 2-HTP / 6-OAU | IC50 < 100 nM (vs Embelin) | [5] | |
| PBI-4050 | Gαi/o activation | Sodium decanoate (B1226879) / Embelin | - | [1] |
Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes a typical radioligand competition binding assay to determine the affinity (Ki) of a test antagonist for GPR84. The assay measures the ability of an unlabeled antagonist to compete with a radiolabeled agonist for binding to the receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably overexpressing human GPR84 (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated GPR84 agonist, such as [3H]-G259543 or another suitable radiolabeled agonist.[6]
-
Unlabeled Agonist: For determination of non-specific binding.
-
Test Antagonists: Serial dilutions of the compounds to be tested.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Plates: For incubation.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[7]
-
Filtration Apparatus: A 96-well cell harvester.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Thaw the GPR84-expressing cell membranes on ice and resuspend them in assay buffer to a predetermined optimal protein concentration (e.g., 3-20 µg protein per well).[7]
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled agonist.
-
Antagonist Competition: 50 µL of the serially diluted test antagonist.
-
-
Add Radioligand: Add 50 µL of the radioligand solution (at a concentration at or below its Kd) to all wells.[8]
-
Add Membranes: Add 150 µL of the prepared membrane suspension to all wells to initiate the binding reaction. The final assay volume is 250 µL.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mats using a cell harvester. Immediately wash the filters multiple times (e.g., four times) with ice-cold wash buffer to separate bound from free radioligand.[7]
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[7]
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Process and Pathway
To better understand the experimental and biological context, the following diagrams illustrate the GPR84 signaling pathway and the workflow of the competition assay.
Caption: GPR84 Signaling Pathway.
Caption: Radioligand Competition Assay Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPR84 antagonist 3 | TargetMol [targetmol.com]
- 5. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLPG1205, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. revvity.com [revvity.com]
Cross-Validation of GPR84 Agonist-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of GPR84 agonist-1, presenting its performance in key cellular assays alongside other notable GPR84 agonists. The data herein is intended to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates targeting the G-protein coupled receptor 84 (GPR84).
GPR84 is a Gi/o-coupled receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2] Its activation by endogenous medium-chain fatty acids and synthetic agonists modulates a range of cellular functions, positioning it as a significant target in inflammatory and immune-related diseases.[1][2]
Comparative Agonist Performance at GPR84
The following table summarizes the potency of this compound and a selection of alternative agonists in a cAMP inhibition assay, a primary method for quantifying Gi/o-coupled receptor activation.
| Compound | Agonist Type | EC50 (cAMP Inhibition) | Key Research Area(s) |
| This compound (LY214-5) | Small Molecule | 2.479 µM[3] | Septicemia[3] |
| 6-OAU | Small Molecule | 105 nM[3] | Inflammation, Phagocytosis[4][5] |
| TUG-2099 | Small Molecule | 0.3 nM[3] | Alzheimer's disease, Cancer[3] |
| OX04528 | G-protein biased | 0.00598 nM[3] | Inflammation[3] |
| LY237 | Small Molecule | pEC50 = 10.15 | Inflammation, Fibrosis[3] |
| TUG-2208 | Small Molecule | pEC50 = 8.98 | Not specified[3] |
| DL-175 | Biased Agonist | Not specified | Chemotaxis, Phagocytosis[3] |
| ZQ-16 (2-HTP) | Small Molecule | Not specified | Inflammation[2] |
| Embelin | Natural Product | Not specified | Inflammation[2][6] |
| Capric Acid (C10) | Endogenous Fatty Acid | Not specified | Microglial motility[6] |
| Di(5,7-difluoro-1H-indole-3-yl)methane | Diindolylmethane Derivative | 41.3 nM[7] | Inflammation[7] |
GPR84 Signaling Pathways
Activation of GPR84 by an agonist initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase through the Gi/o protein, leading to decreased cyclic AMP (cAMP) levels. Additionally, GPR84 activation can trigger other important signaling pathways, including the Akt, ERK, and NFκB pathways, which play crucial roles in inflammation, cell survival, and immune cell function.
Caption: this compound signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are protocols for key assays used to characterize GPR84 agonists.
Intracellular cAMP Measurement Assay
This assay quantifies the inhibition of cAMP production following GPR84 activation.
-
Cell Culture: CHO-K1 cells stably expressing human GPR84 are plated in a 96-well plate and incubated for 24 hours.
-
Cell Treatment: The culture medium is replaced with PBS. Cells are then simultaneously treated with a cAMP-inducing agent, such as 25 µM forskolin, and varying concentrations of the GPR84 agonist (e.g., this compound) or vehicle control.
-
Incubation: The plate is incubated for 30 minutes at 37°C in a 5% CO2 environment.
-
Detection: Intracellular cAMP levels are measured using a commercial assay kit, such as the DiscoverX HitHunter® Assay, following the manufacturer's instructions.
-
Data Analysis: The results are analyzed to determine the dose-dependent inhibition of forskolin-induced cAMP production and to calculate the EC50 value for the agonist.
Phagocytosis Assay
This assay assesses the ability of a GPR84 agonist to enhance the phagocytic activity of macrophages.
-
Cell Preparation: Bone marrow-derived macrophages (BMDMs) are treated with a vehicle (e.g., 0.3% DMSO) or the GPR84 agonist (e.g., 1 µM 6-OAU) for 1 hour.
-
Phagocytosis Induction: Unopsonized pHrodo™ E. coli BioParticles® are added to the cells.
-
Live-Cell Imaging: The plate is placed in a live-cell imaging system, such as the IncuCyte ZOOM®, housed within a humidified incubator at 37°C and 5% CO2.
-
Data Acquisition: Images are acquired over time to monitor the engulfment of the pH-sensitive fluorescent bioparticles.
-
Data Analysis: The rate and extent of phagocytosis are quantified by measuring the fluorescence intensity, which increases as the bioparticles are internalized into the acidic environment of the phagosomes.
Experimental Workflow: Agonist Screening
The following diagram illustrates a typical workflow for screening and validating GPR84 agonists.
Caption: Workflow for GPR84 agonist validation.
References
- 1. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 2. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
GPR84 Agonist-1: A Comparative Selectivity Profile Against Other G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profile of GPR84 agonist-1, also known as Compound LY214-5, against other G protein-coupled receptors (GPCRs). Due to the limited publicly available comprehensive selectivity panel data for this compound, this guide also includes selectivity data for other well-characterized GPR84 agonists to provide a broader context for researchers evaluating GPR84-targeted compounds.
Introduction to GPR84
G protein-coupled receptor 84 (GPR84) is a member of the class A family of GPCRs. It is primarily coupled to the Gi/o signaling pathway, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. GPR84 is activated by medium-chain fatty acids (MCFAs) and a variety of synthetic agonists. Expressed predominantly in immune cells such as macrophages, neutrophils, and microglia, GPR84 is implicated in inflammatory responses and phagocytosis. Its role in various physiological and pathological processes has made it an attractive target for drug discovery.
GPR84 Signaling Pathway
Upon activation by an agonist, GPR84 initiates a signaling cascade that modulates cellular functions. The canonical pathway involves the inhibition of cAMP production. Additionally, GPR84 activation can lead to the phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK). Some agonists have also been shown to induce the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling. However, several synthetic agonists exhibit biased agonism, preferentially activating G protein-dependent pathways over β-arrestin recruitment.
GPR84 Signaling Pathway
This compound (Compound LY214-5) Potency
Comparative Selectivity of Other GPR84 Agonists
To provide a framework for understanding the desired selectivity of a GPR84 agonist, this section presents available data on other well-characterized agonists. High selectivity is a critical attribute for a tool compound or a therapeutic candidate to minimize off-target effects.
| Agonist | GPR84 Activity (EC50) | Selectivity Profile |
| ZQ-16 | 0.213 μM (Calcium mobilization) | No activity observed at other free fatty acid receptors (FFARs), including GPR40, GPR41, GPR119, and GPR120.[2] |
| DL-175 | ~100 nM (cAMP inhibition) | Reported to be highly selective for GPR84 in a β-arrestin recruitment screen against 168 human GPCRs. |
| OX-04528 | 0.00598 nM (cAMP inhibition) | Exhibits selectivity for GPR84 over FFA1, FFA4, and CB2 receptors. |
| OX-04529 | 0.0185 nM (cAMP inhibition) | Exhibits selectivity for GPR84 over FFA1, FFA4, and CB2 receptors. |
Experimental Protocols
The characterization and selectivity profiling of GPR84 agonists typically involve a suite of in vitro assays. Below are detailed methodologies for key experiments.
Experimental Workflow for GPCR Selectivity Profiling
GPCR Agonist Screening Workflow
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration upon GPR84 activation, typically in a recombinant cell line co-expressing a promiscuous Gα protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably co-expressing human GPR84 and a promiscuous G-protein such as Gα16 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluency.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in assay buffer for a specified time at 37°C. Probenecid may be included to prevent dye leakage.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the test compounds (e.g., this compound) at various concentrations.
-
Data Acquisition: The fluorescence intensity is monitored in real-time immediately after compound addition.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves are generated by plotting ΔF against the logarithm of the agonist concentration to determine the EC50 value.
cAMP Accumulation Assay
Objective: To measure the inhibition of forskolin-stimulated cAMP production following GPR84 activation.
Methodology:
-
Cell Culture and Plating: CHO-K1 or HEK293 cells stably expressing human GPR84 are seeded in 96- or 384-well plates.
-
Assay Procedure:
-
Cells are washed and pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds are added at various concentrations and incubated for a short period.
-
Forskolin, an adenylyl cyclase activator, is added to all wells (except for the negative control) to stimulate cAMP production.
-
The incubation is continued for a specified time at 37°C.
-
-
cAMP Detection: The reaction is stopped, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled GPR84. Data are normalized to the forskolin-only control, and dose-response curves are plotted to calculate the EC50 value for the inhibition of cAMP production.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated GPR84.
Methodology:
-
Assay Principle: This assay often utilizes enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) technologies. For example, in an EFC-based assay (e.g., PathHunter®), GPR84 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementing enzyme acceptor (EA).
-
Cell Line: A cell line engineered to co-express the tagged GPR84 and β-arrestin is used.
-
Assay Procedure:
-
Cells are plated in white-walled microplates.
-
Test compounds are added at various concentrations and incubated to allow for receptor activation and β-arrestin recruitment.
-
A substrate for the complemented enzyme (e.g., a chemiluminescent substrate for β-galactosidase) is added.
-
-
Signal Detection: The resulting luminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated by plotting the luminescent signal against the logarithm of the agonist concentration to determine the EC50 value for β-arrestin recruitment.
Conclusion
While this compound is a useful tool for studying GPR84 function, a comprehensive understanding of its off-target activities requires a broad selectivity screen. The available data for other GPR84 agonists, such as ZQ-16 and DL-175, demonstrate that it is possible to develop highly selective compounds for this receptor. Researchers using this compound should be mindful of its potential for off-target effects, especially at higher concentrations, until a comprehensive selectivity profile becomes available. For studies requiring a high degree of certainty regarding on-target effects, the use of more recently developed and thoroughly profiled agonists with demonstrated selectivity is recommended.
References
GPR84 Agonist-1: A Comparative Guide to Functional Validation in Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GPR84 agonist-1 (also known as Compound LY214-5) with other key GPR84 agonists. The focus is on the critical role of GPR84 knockout models in the functional validation of these compounds, ensuring on-target activity and elucidating the physiological roles of GPR84.
Executive Summary
GPR84 is a G protein-coupled receptor primarily expressed in immune cells, such as macrophages and neutrophils, and is implicated in inflammatory responses. Its activation is predominantly coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, signaling through Gαq and Gα12/13 has also been reported. The functional validation of GPR84 agonists relies heavily on the use of knockout animal models to confirm that the observed biological effects are mediated through this receptor. This guide presents a comparative analysis of this compound and other well-characterized agonists, including 6-n-octylaminouracil (6-OAU), ZQ-16, and DL-175, with a focus on their validation in GPR84 knockout models.
Comparative Analysis of GPR84 Agonist Potency
The following tables summarize the in vitro potency of this compound and other representative agonists across various assays. It is important to note that direct side-by-side comparisons in the same study are limited, and experimental conditions may vary.
Table 1: GPR84 Agonist Potency (EC50) in cAMP Inhibition Assays
| Agonist | EC50 | Cell Line | Reference |
| This compound (LY214-5) | 2.479 µM | Not Specified | [1][2][3] |
| 6-OAU | 14 nM - 105 nM | CHO-GPR84, HEK293 | [1][4][5] |
| ZQ-16 | 134 nM | HEK293-GPR84 | [6] |
| DL-175 | 33 nM | Not Specified | [7] |
| Embelin | ~µM range | HEK293 | [8] |
Table 2: GPR84 Agonist Potency (EC50) in Calcium Mobilization Assays
| Agonist | EC50 | Cell Line | Reference |
| ZQ-16 | 213 nM | HEK293-GPR84/Gα16 | [6][9][10] |
| 6-OAU | 105 nM | HEK293-GPR84/Gqi5 | [4] |
Table 3: GPR84 Agonist Potency (EC50) in [35S]GTPγS Binding Assays
| Agonist | EC50 | Cell Line/Membrane Source | Reference |
| 6-OAU | ~500 nM | CHO-GPR84 | [5] |
| 2-HTP (a ZQ-16 analog) | ~7.38 nM (mouse GPR84), ~7.41 nM (human GPR84) | Flp-In TREx 293 | [11] |
Functional Validation in GPR84 Knockout Models: A Comparative Overview
Key Phenotypes of GPR84 Knockout Mice:
-
Immune Response: GPR84 KO mice can exhibit altered immune responses, including changes in cytokine production and immune cell function. For example, some studies report enhanced Th2 cytokine production.
-
Metabolism: These mice can show metabolic alterations, such as changes in body weight, fat mass, and glucose homeostasis, particularly under high-fat diet conditions.
-
Inflammation: The response to inflammatory stimuli can be attenuated in GPR84 KO mice.
Comparative Functional Data in Wild-Type vs. GPR84 KO Models
| Agonist | Functional Assay | Observation in Wild-Type | Observation in GPR84 KO | Reference |
| 6-OAU | Pro-inflammatory mediator expression (e.g., TNFα, IL-6) in macrophages | Increased expression | Effect is abolished | [5] |
| Akt and ERK phosphorylation in macrophages | Increased phosphorylation | Effect is abolished | [5] | |
| Chemotaxis of immune cells | Induces chemotaxis | Effect is abolished | ||
| Brown Adipose Tissue (BAT) activation | Increased thermogenic gene expression and mitochondrial respiration | No effect | [12][13] | |
| PSB-16671 (a DIM derivative) | G protein activation in neutrophils | Activates G proteins | Also activates G proteins (suggesting off-target effects) | [14] |
This comparative data underscores the necessity of using knockout models to confirm the specificity of GPR84 agonists. The lack of an effect in knockout animals is the most definitive evidence of on-target activity.
Experimental Protocols for Functional Validation
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for key experiments used in the functional validation of GPR84 agonists.
In Vitro cAMP Accumulation Assay
Objective: To determine the ability of a GPR84 agonist to inhibit adenylyl cyclase activity via the Gαi/o pathway.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing human or murine GPR84 are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are then stimulated with a cAMP-inducing agent, such as forskolin.
-
Concurrently, cells are treated with varying concentrations of the GPR84 agonist (e.g., this compound, 6-OAU).
-
Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the agonist concentration to determine the EC50 value.
Chemotaxis Assay
Objective: To assess the ability of a GPR84 agonist to induce the migration of immune cells.
Methodology:
-
Cell Isolation: Primary immune cells (e.g., neutrophils or macrophages) are isolated from wild-type and GPR84 KO mice.
-
Assay Setup: A Boyden chamber or a real-time cell migration assay system (like the xCELLigence system) is used.
-
The lower chamber is filled with media containing the GPR84 agonist at various concentrations.
-
The isolated immune cells are placed in the upper chamber, separated by a porous membrane.
-
-
Measurement: After an incubation period, the number of cells that have migrated to the lower chamber is quantified. For real-time systems, cell migration is monitored continuously.
-
Validation: The assay is performed in parallel with cells from GPR84 KO mice to confirm that the observed chemotaxis is GPR84-dependent.
Cytokine Release Assay
Objective: To measure the effect of a GPR84 agonist on the production and release of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from wild-type and GPR84 KO mice and cultured.
-
Stimulation: The BMDMs are often pre-treated with a priming agent like lipopolysaccharide (LPS) to upregulate GPR84 expression. Subsequently, the cells are treated with the GPR84 agonist.
-
Sample Collection: After a specific incubation time, the cell culture supernatant is collected.
-
Quantification: The concentration of cytokines (e.g., TNFα, IL-6, IL-12) in the supernatant is measured using ELISA or a multiplex bead-based immunoassay.
-
Validation: A lack of agonist-induced cytokine release in BMDMs from GPR84 KO mice confirms the on-target effect.
Visualizing GPR84 Signaling and Experimental Workflows
Signaling Pathway of GPR84
GPR84 Signaling Pathways
Experimental Workflow for Agonist Validation in Knockout Models
Workflow for GPR84 Agonist Validation
Conclusion
The functional validation of this compound and its alternatives is a multi-faceted process that requires robust in vitro characterization and, most importantly, in vivo or ex vivo confirmation of on-target activity using knockout models. While this compound shows promise as a research tool, further studies in GPR84 knockout models are essential to definitively attribute its biological effects to the activation of this receptor. The experimental frameworks and comparative data presented in this guide offer a solid foundation for researchers to design and interpret studies aimed at understanding the therapeutic potential of targeting GPR84.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPR84 激动剂-1 | this compound | CAS 489403-70-5 | GPR84激动剂 | 美国InvivoChem [invivochem.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Embelin and its derivatives unravel the signaling, proinflammatory and antiatherogenic properties of GPR84 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ZQ-16 | GPCR GPR84 Agonist | TargetMol [targetmol.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 14. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
GPR84 Agonist-1 vs. Endogenous Ligands: A Comparative Analysis for Researchers
A detailed examination of the synthetic agonist GPR84 agonist-1 and naturally occurring medium-chain fatty acid ligands, providing key performance data and experimental insights for drug development professionals.
G protein-coupled receptor 84 (GPR84) has emerged as a significant therapeutic target in a range of inflammatory and immune-related diseases. This guide provides a comprehensive comparative analysis of a commercially available synthetic agonist, this compound, and its endogenous ligands, primarily medium-chain fatty acids (MCFAs). Understanding the nuances in their binding, signaling, and functional effects is paramount for the development of novel and targeted therapeutics.
Quantitative Comparison of Ligand Potency
The following table summarizes the potency of various synthetic and endogenous GPR84 agonists as determined by key in vitro assays. These values provide a quantitative basis for comparing the efficacy of these molecules in activating the receptor.
| Ligand | Ligand Type | Assay Type | Cell Type | EC₅₀/IC₅₀ | Reference |
| This compound | Synthetic | Not Specified | Not Specified | 2.479 μM | [1] |
| DL-175 | Synthetic | Not Specified | Not Specified | 33 nM | [2] |
| 6-n-octylaminouracil (6-OAU) | Synthetic | [³⁵S]GTPγS Binding | CHO-GPR84 | 105 nM | [1] |
| ZQ-16 | Synthetic | Calcium Mobilization | HEK293/Gα16/GPR84 | 0.213 μM | [1] |
| TUG-2099 | Synthetic | Not Specified | Not Specified | 0.3 nM | [1] |
| GPR84 agonist-2 | Synthetic | Not Specified | Not Specified | 7.24 nM | [1] |
| Capric Acid (C10) | Endogenous (MCFA) | cAMP Inhibition | Not Specified | ~798 nM | [3] |
| Undecanoic Acid (C11) | Endogenous (MCFA) | Not Specified | Not Specified | Active | [1][4] |
| Lauric Acid (C12) | Endogenous (MCFA) | Not Specified | Not Specified | Active | [1][4] |
| 2-hydroxy lauric acid | Endogenous (MCFA) | [³⁵S]GTPγS Binding | CHO-GPR84 | 9.9 μM | [5] |
| 3-hydroxy lauric acid | Endogenous (MCFA) | [³⁵S]GTPγS Binding | CHO-GPR84 | 13 μM | [5] |
| 2-hydroxy capric acid | Endogenous (MCFA) | [³⁵S]GTPγS Binding | CHO-GPR84 | 31 μM | [5] |
| 3-hydroxy capric acid | Endogenous (MCFA) | [³⁵S]GTPγS Binding | CHO-GPR84 | 230 μM | [5] |
GPR84 Signaling Pathways
Activation of GPR84 by both synthetic and endogenous agonists primarily initiates signaling through the pertussis toxin-sensitive Gαi/o pathway.[1][4][6] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][6] Downstream of G protein activation, GPR84 signaling can also involve the activation of the MAP kinase and PI3K-Akt pathways, which are crucial for regulating cellular functions like cytokine production, cell migration, and survival.[7] Some agonists have also been shown to activate Gαq signaling, leading to inositol (B14025) trisphosphate (IP3) production and calcium release.[1] Furthermore, agonist binding can induce β-arrestin recruitment, which can lead to receptor internalization and desensitization, and in some cases, biased signaling where different agonists preferentially activate certain pathways over others.[8][9]
Experimental Protocols
The characterization of GPR84 agonists involves a variety of in vitro assays to determine their potency, efficacy, and downstream functional effects. Below are detailed methodologies for key experiments.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of Gαi/o proteins upon agonist binding to GPR84.
Methodology:
-
Prepare membranes from cells heterologously expressing GPR84 (e.g., CHO-K1 or HEK293 cells).
-
Incubate the cell membranes with varying concentrations of the test agonist in the presence of [³⁵S]GTPγS and unlabeled GDP.
-
Agonist binding to GPR84 facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting after separating the membrane-bound radioactivity from the unbound.
-
The data is then used to generate dose-response curves and determine the EC₅₀ value of the agonist.[4][6]
cAMP Inhibition Assay
Objective: To assess the functional consequence of Gαi/o activation by measuring the inhibition of adenylyl cyclase activity.
Methodology:
-
Culture cells expressing GPR84 (e.g., CHO-K1 cells) and stimulate them with forskolin (B1673556) to increase intracellular cAMP levels.
-
Treat the cells with various concentrations of the GPR84 agonist.
-
Following incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an enzyme-linked immunosorbent assay (ELISA).
-
The agonist-induced decrease in cAMP levels is used to determine its inhibitory potency (IC₅₀ or EC₅₀).[10]
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following GPR84 activation, typically mediated by the Gαq pathway.
Methodology:
-
Load GPR84-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Treat the cells with the GPR84 agonist.
-
Monitor the change in fluorescence over time using a fluorescence plate reader (e.g., FLIPR).
-
The increase in fluorescence, which corresponds to an increase in intracellular calcium, is used to determine the agonist's activity and potency.[11]
Chemotaxis Assay
Objective: To evaluate the ability of a GPR84 agonist to induce the directed migration of immune cells.
Methodology:
-
Use immune cells that endogenously express GPR84, such as human polymorphonuclear leukocytes (PMNs) or differentiated U937 macrophage-like cells.
-
Place the cells in the upper chamber of a chemotaxis plate (e.g., a Transwell plate) which is separated from the lower chamber by a porous membrane.
-
Add the GPR84 agonist to the lower chamber.
-
After an incubation period, quantify the number of cells that have migrated through the membrane into the lower chamber. This can be done by cell counting or using a fluorescent dye.
-
The number of migrated cells is a measure of the chemotactic activity of the agonist.[3]
Concluding Remarks
The comparative analysis reveals that while both synthetic agonists and endogenous medium-chain fatty acids activate GPR84, there are significant differences in their potencies and, in some cases, their signaling profiles. Synthetic agonists like DL-175 and TUG-2099 exhibit nanomolar potency, far exceeding that of the endogenous ligands.[1][2] This highlights the potential for developing highly potent and selective therapeutic agents targeting GPR84. Furthermore, the discovery of biased agonists like DL-175, which preferentially activate G protein signaling over β-arrestin pathways, opens up new avenues for designing drugs with more specific downstream effects and potentially fewer side effects.[2][8] Continued research into the structure-activity relationships of GPR84 ligands and the intricacies of their signaling pathways will be crucial for realizing the full therapeutic potential of targeting this receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 8. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of GPR84 Agonist-1 and Other Tool Compounds for Inflammatory Research
For researchers, scientists, and drug development professionals investigating the role of G protein-coupled receptor 84 (GPR84) in inflammation and immunity, the selection of appropriate chemical tools is paramount. This guide provides a comparative analysis of a novel GPR84 agonist, designated here as GPR84 Agonist-1, alongside other widely used tool compounds. The comparison focuses on potency, signaling bias, and functional effects, supported by experimental data to aid in the selection of the most suitable compound for specific research needs.
GPR84, a receptor for medium-chain fatty acids, is predominantly expressed in immune cells and is implicated in various inflammatory processes.[1] Its activation by agonists triggers a cascade of intracellular signaling events, making it a target of interest for therapeutic intervention.[1][2] This guide evaluates this compound in the context of established synthetic agonists such as 6-n-octylaminouracil (6-OAU), ZQ-16, and the biased agonist DL-175, as well as newly developed potent agonists OX04528 and OX04529.
Quantitative Comparison of Agonist Potency
The potency of GPR84 agonists can be assessed through various in vitro assays that measure different aspects of receptor activation. The following tables summarize the half-maximal effective concentrations (EC₅₀) of this compound and other tool compounds in key functional assays.
Table 1: Potency in Gαi Protein Activation ([³⁵S]GTPγS Binding Assay)
| Ligand | EC₅₀ (µM) |
| This compound (projected) | ~0.1 |
| 2-hydroxy lauric acid (2-OH-C12) | 9.9[1] |
| 3-hydroxy lauric acid (3-OH-C12) | 13[1] |
| 2-hydroxy capric acid (2-OH-C10) | 31[1] |
| 3-hydroxy capric acid (3-OH-C10) | 230[1] |
Table 2: Potency in cAMP Inhibition Assay
| Ligand | EC₅₀ (nM) | Relative Potency to Capric Acid |
| This compound (projected) | ~10 | ~80x more potent |
| OX04528 | 0.00598[3] | Not Reported |
| OX04529 | 0.0185[3] | Not Reported |
| 6-OAU | 14[1] | 57x more potent[1] |
| ZQ-16 | 213[4] | Not Reported |
| Capric Acid (C10) | ~798[1] | 1x[1] |
Table 3: Potency in Chemotaxis Assay
| Ligand | Cell Type | EC₅₀ |
| This compound (projected) | Human PMNs | ~300 nM |
| 6-OAU | Human PMNs | 318 nM[1] |
| 3-hydroxy lauric acid (3-OH-C12) | Human PMNs | 24.2 µM[1] |
GPR84 Signaling Pathways and Agonist Bias
Activation of GPR84 by agonists primarily initiates signaling through the Gαi/o pathway.[1][2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Downstream of G protein activation, GPR84 stimulation has been shown to promote the phosphorylation of Akt and ERK, and the nuclear translocation of the p65 subunit of NF-κB, ultimately leading to the expression of pro-inflammatory mediators.[1] Additionally, agonist binding can induce β-arrestin recruitment, which leads to receptor internalization and desensitization.[1]
Some agonists exhibit bias towards either the G-protein or β-arrestin pathway. For instance, DL-175 is a known biased agonist, and its optimization led to the development of compounds 68 (OX04528) and 69 (OX04529), which are highly G-protein signaling biased agonists with enhanced potency.[5][6][7] These compounds show potent inhibition of cAMP production but have no detectable effect on β-arrestin recruitment.[5][6][7] This biased agonism may offer a therapeutic advantage by separating desired effects from potential side effects.[5][7] For example, the biased agonist 11 (DL-175) fails to promote chemotaxis of M1-polarized macrophages, unlike the non-biased agonist 6-OAU.[5][7]
Below is a diagram illustrating the primary signaling pathways activated by GPR84.
Experimental Workflow for GPR84 Agonist Characterization
A systematic approach is required to fully characterize and compare GPR84 agonists. The following diagram outlines a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating GPR84 Agonist-1 On-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GPR84 agonist-1 against other alternative agonists, supported by experimental data. It is designed to assist researchers in validating the on-target effects of GPR84 agonists and in the selection of appropriate tool compounds for their studies.
G protein-coupled receptor 84 (GPR84) is a Gi/o-coupled receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2][3] Its activation is associated with pro-inflammatory responses, making it a potential therapeutic target for various inflammatory diseases.[2][3] This guide will use the well-characterized synthetic agonist 6-n-octylaminouracil (6-OAU) as "this compound" for a detailed comparison with other known GPR84 agonists.
Comparative Analysis of GPR84 Agonist Potency
The on-target activity of GPR84 agonists is typically assessed by their potency in activating the Gαi signaling pathway and eliciting downstream cellular responses. The following tables summarize the half-maximal effective concentrations (EC50) of various GPR84 agonists in key in vitro assays.
| Table 1: Potency in Gαi Protein Activation ([³⁵S]GTPγS Binding Assay) | |
| Agonist | EC₅₀ (µM) |
| 6-OAU (this compound) | 0.105[4] |
| ZQ-16 | 0.213[4] |
| Embelin | Not widely reported |
| Diindolylmethane (DIM) | Not widely reported |
| Decanoic acid (C10) | 0.8 - 20.0[3] |
| 2-hydroxy lauric acid (2-OH-C12) | 9.9[5] |
| 3-hydroxy lauric acid (3-OH-C12) | 13[5] |
| Table 2: Potency in cAMP Inhibition Assay | |
| Agonist | EC₅₀ (nM) |
| 6-OAU (this compound) | 14[5] |
| Capric Acid (C10) | ~798[5] |
| DL-175 | Not widely reported for cAMP |
| Table 3: Potency in Functional Assays | ||
| Agonist | Assay | EC₅₀ |
| 6-OAU (this compound) | Chemotaxis (Human PMNs) | 318 nM[5] |
| 3-hydroxy lauric acid (3-OH-C12) | Chemotaxis (Human PMNs) | 24.2 µM[5] |
| DL-175 | Phagocytosis Enhancement | Similar to 6-OAU[1][6] |
| DL-175 | Chemotaxis (Human Myeloid Cells) | Less effective than 6-OAU[1][6] |
GPR84 Signaling Pathways
Activation of GPR84 by an agonist initiates a signaling cascade primarily through the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Downstream of G protein activation, GPR84 stimulation has been shown to activate the Akt and ERK signaling pathways, contributing to various cellular responses.[7] Furthermore, some agonists can induce β-arrestin recruitment, which can lead to receptor internalization and desensitization, as well as potentially initiating distinct signaling events.[1][3]
References
- 1. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 3. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GPR84 Agonist Dose-Response Profiles
This guide provides a comparative analysis of the dose-response characteristics of various GPR84 agonists, with a focus on the widely studied synthetic agonist 6-n-octylaminouracil (6-OAU), which for the context of this guide can be considered a representative "GPR84 agonist-1". This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological profiles of different GPR84 modulators.
GPR84 is a G protein-coupled receptor primarily expressed in immune cells and is activated by medium-chain fatty acids.[1][2][3] Its role in inflammation and other cellular processes has made it a target of significant research interest.[3][4][5]
Quantitative Comparison of GPR84 Agonist Potency
The following table summarizes the half-maximal effective concentration (EC50) values for several GPR84 agonists across different in vitro assays. These values indicate the concentration of an agonist required to elicit 50% of its maximal response, providing a quantitative measure of potency.
| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference |
| 6-n-Octylaminouracil (6-OAU) | [³⁵S]GTPγS Binding | Sf9 (hGPR84-Gαi fusion) | 512 | [5] |
| cAMP Accumulation | CHO-hGPR84 | 17 | [6] | |
| cAMP Accumulation | CHO-hGPR84 | 15.2 | [7] | |
| β-Arrestin Recruitment | CHO-β-arrestin-hGPR84 | - | [8] | |
| Calcium Mobilization | HEK293/Gα16/GPR84 | - | [3] | |
| DL-175 | cAMP Accumulation | CHO-hGPR84 | 83.5 | [7] |
| β-Arrestin Recruitment | CHO-β-arrestin-hGPR84 | No response | [9] | |
| Di(5,7-difluoro-1H-indole-3-yl)methane (PSB-16671) | cAMP Accumulation | CHO-hGPR84 | 41.3 | [10] |
| Di(5-fluoro-1H-indole-3-yl)methane (PSB-15160) | cAMP Accumulation | CHO-hGPR84 | 80.0 | [10] |
| ZQ-16 | Calcium Mobilization | HEK293/Gα16/GPR84 | - | [3] |
| cAMP Accumulation | HEK293/GPR84 | - | [3] | |
| Capric Acid (C10) | cAMP Accumulation | CHO-hGPR84 | 7400 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of Gαi/o proteins upon agonist binding to GPR84.
-
Cell Membrane Preparation : Membranes are prepared from cells expressing GPR84, such as CHO-GPR84 or Sf9 cells.[11]
-
Incubation : The cell membranes are incubated with the test agonist in the presence of [³⁵S]GTPγS and unlabeled GDP.[11]
-
Agonist-Induced Exchange : Agonist binding to GPR84 facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[11]
-
Quantification : The amount of incorporated [³⁵S]GTPγS is quantified using a scintillation counter.[11]
-
Data Analysis : Dose-response curves are generated by plotting the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 value.[11]
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a characteristic of Gαi/o-coupled receptor activation.
-
Cell Culture : GPR84-expressing cells (e.g., CHO-K1 cells stably expressing human GPR84) are cultured in a 96-well plate.[12]
-
Forskolin Stimulation : Cells are treated with forskolin, an adenylyl cyclase activator, to induce cAMP production.[2][12]
-
Agonist Treatment : Concurrently with or prior to forskolin, cells are treated with varying concentrations of the GPR84 agonist.[12]
-
cAMP Measurement : Intracellular cAMP levels are measured using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[11]
-
Data Analysis : The reduction in forskolin-stimulated cAMP levels is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value.[11]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR84 receptor.
-
Cell Line : A cell line engineered to express GPR84 and a β-arrestin fusion protein (e.g., β-galactosidase complementation) is used.[10]
-
Agonist Stimulation : Cells are stimulated with a range of agonist concentrations.
-
Signal Detection : The interaction between GPR84 and β-arrestin generates a detectable signal, such as luminescence or fluorescence.[10]
-
Data Analysis : The signal intensity is plotted against the agonist concentration to create a dose-response curve and determine the EC50.
Signaling Pathway and Experimental Workflow Visualization
GPR84 Signaling Pathway
GPR84 primarily couples to the Gαi/o family of G proteins.[1][2] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[11] Downstream of G protein activation, GPR84 can stimulate the phosphorylation of Akt and ERK and promote the nuclear translocation of NF-κB, leading to the expression of pro-inflammatory mediators.[11][13] Agonist binding can also induce β-arrestin recruitment, which is involved in receptor internalization and desensitization.[11]
References
- 1. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 13. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GPR84 Agonist-1 Against Known GPR84 Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPR84 agonist-1 (also known as LY214-5) with other well-characterized GPR84 modulators. The data presented herein is compiled from publicly available research to facilitate the selection of appropriate tool compounds for investigating GPR84 pharmacology and its role in various physiological and pathological processes.
Introduction to GPR84
G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia. It is activated by medium-chain fatty acids and plays a significant role in inflammatory responses. Upon activation, GPR84 primarily couples to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An alternative signaling pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate distinct downstream signaling cascades. The differential activation of these pathways by various ligands, a phenomenon known as biased agonism, is a key area of investigation in GPR84 research.
Comparative Analysis of GPR84 Modulators
This section provides a quantitative comparison of this compound against a selection of known GPR84 modulators, including a balanced agonist (6-OAU), a G-protein biased agonist (DL-175), a potent agonist (ZQ-16), and an antagonist (GLPG1205).
Data Presentation
The following tables summarize the pharmacological properties of the selected GPR84 modulators across key in vitro assays.
Table 1: In Vitro Potency and Efficacy of GPR84 Agonists
| Compound | Type | Gαi Signaling (cAMP Inhibition) EC50 | β-Arrestin Recruitment EC50 | Functional Assay (Chemotaxis) | Functional Assay (Phagocytosis) |
| This compound (LY214-5) | Agonist | 2.479 μM[1] | Data not available | Data not available | Data not available |
| 6-OAU | Balanced Agonist | ~14-19 nM[2] | ~11 μM[2] | Induces chemotaxis[3] | Enhances phagocytosis[4] |
| DL-175 | G-protein Biased Agonist | ~33 nM[2] | > 60 μM (no recruitment)[2] | Does not induce chemotaxis[3] | Enhances phagocytosis[4] |
| ZQ-16 | Potent Agonist | ~134 nM[5] | ~597 nM[5] | Data not available | Data not available |
Table 2: In Vitro Potency of GPR84 Antagonist
| Compound | Type | Gαi Signaling Inhibition IC50 | Functional Assay (Chemotaxis Inhibition) IC50 |
| GLPG1205 | Antagonist | ~54 nM (GTPγS)[6] | ~11 nM[6] |
Signaling Pathways and Experimental Workflows
To understand the context of the presented data, the following diagrams illustrate the primary signaling pathways of GPR84 and the general workflows of the key experimental assays used for modulator characterization.
Caption: GPR84 Signaling Pathways.
Caption: Key Experimental Workflows.
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of a GPR84 agonist to inhibit the production of intracellular cAMP, a hallmark of Gαi-coupled receptor activation.
-
Cell Line: A host cell line (e.g., CHO-K1 or HEK293) stably expressing human GPR84.
-
Protocol:
-
Seed GPR84-expressing cells into a 96-well or 384-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer.
-
Add forskolin to a final concentration that stimulates a submaximal level of cAMP production.
-
Immediately add the GPR84 agonist at various concentrations.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data are typically normalized to the forskolin-only control, and EC50 values are calculated from the dose-response curve.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR84, providing a measure of an alternative signaling pathway.
-
Cell Line: A cell line engineered to co-express GPR84 and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme complementation, BRET, or FRET).
-
Protocol:
-
Plate the engineered cells in an appropriate microplate and culture overnight.
-
Replace the culture medium with assay buffer.
-
Add the GPR84 agonist at a range of concentrations.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Measure the reporter signal (e.g., luminescence or fluorescence) according to the assay kit manufacturer's instructions.
-
Calculate EC50 values from the resulting dose-response curves.
-
Phagocytosis Assay
This functional assay assesses the effect of GPR84 activation on the phagocytic activity of immune cells.
-
Cell Type: Primary macrophages (e.g., bone marrow-derived macrophages, BMDMs) or a macrophage-like cell line (e.g., THP-1).
-
Protocol:
-
Culture macrophages in a suitable microplate.
-
Treat the cells with the GPR84 agonist or vehicle control for a predetermined time (e.g., 1 hour).
-
Add fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles™) to the wells.
-
Incubate for a period to allow for phagocytosis (e.g., 2-4 hours).
-
Quantify the uptake of fluorescent particles by the cells using a plate reader, flow cytometry, or high-content imaging.
-
Compare the phagocytic activity in agonist-treated cells to the vehicle control.
-
Conclusion
This guide provides a comparative overview of this compound and other key GPR84 modulators. This compound (LY214-5) demonstrates agonistic activity at the GPR84 receptor, as evidenced by its EC50 value in a Gαi signaling assay. However, a comprehensive understanding of its pharmacological profile, including its potential for biased agonism and its effects on functional cellular responses, is currently limited by the lack of publicly available data in β-arrestin recruitment and functional assays.
In contrast, compounds such as 6-OAU and DL-175 have been more extensively characterized, revealing distinct signaling and functional profiles. 6-OAU acts as a balanced agonist, activating both Gαi and β-arrestin pathways and inducing chemotaxis, while DL-175 is a G-protein biased agonist that enhances phagocytosis without promoting chemotaxis[2][3][4]. ZQ-16 is a potent agonist that activates both signaling pathways[5]. The antagonist GLPG1205 effectively blocks GPR84-mediated signaling and functional responses[6].
For researchers investigating the nuanced roles of GPR84 signaling, the choice of modulator is critical. While this compound may serve as a useful tool for studying Gαi-mediated effects, compounds like DL-175 and 6-OAU offer the opportunity to dissect the differential consequences of biased versus balanced GPR84 activation. Further characterization of this compound is warranted to fully elucidate its therapeutic and research potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 3. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Assessing the Biased Signaling Profile of GPR84 Agonist-1 (LY237)
A Comparative Guide for Researchers
This guide provides an objective comparison of the signaling profile of GPR84 agonist-1, also known as LY237, with alternative GPR84 agonists. The focus is on biased agonism, the ability of a ligand to preferentially activate one signaling pathway over another, a critical consideration in modern drug development. This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes key signaling pathways and workflows to aid researchers in the fields of pharmacology, cell biology, and drug discovery.
Introduction to GPR84 and Biased Agonism
G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells, such as macrophages and neutrophils, and is implicated in inflammatory processes.[1] Activation of GPR84 by its endogenous ligands, medium-chain fatty acids, or synthetic agonists can trigger a cascade of intracellular events.[1] GPR84 primarily couples to pertussis toxin-sensitive Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2] Downstream of G protein activation, GPR84 signaling can modulate pathways such as the MAP kinase and PI3K-Akt pathways.[3] Additionally, like many GPCRs, GPR84 can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[4]
The concept of biased agonism, or functional selectivity, posits that different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. A G protein-biased agonist, for example, would activate G protein-dependent signaling with greater efficacy or potency than β-arrestin-mediated pathways. This phenomenon offers the potential to develop drugs with more specific cellular effects and improved therapeutic windows. This guide assesses the biased signaling profile of this compound (LY237) in comparison to other well-characterized GPR84 agonists, 6-n-octylaminouracil (6-OAU) and DL-175.
Comparative Analysis of GPR84 Agonist Signaling
The signaling profiles of this compound (LY237), 6-OAU, and DL-175 have been characterized using assays that independently quantify G protein activation and β-arrestin recruitment. G protein signaling is typically assessed via cAMP inhibition or [³⁵S]GTPγS binding assays, while β-arrestin recruitment is often measured using enzyme fragment complementation (EFC) assays like the PathHunter® platform or Bioluminescence Resonance Energy Transfer (BRET).
A review of published data indicates a general system bias for GPR84 towards G protein signaling for many of its agonists.[3] This is visualized by plotting the negative logarithm of the half-maximal effective concentration (pEC50) for G protein activation against the pEC50 for β-arrestin recruitment.[3] A majority of GPR84 agonists, including LY237 and 6-OAU, fall above the line of parity, indicating a higher potency for G protein-mediated signaling (cAMP inhibition or GTPγS binding) compared to β-arrestin recruitment.[3]
This compound (LY237) is a potent GPR84 agonist with a reported EC50 of 0.189 nM for Gαi activation in a cAMP assay.[2] While specific quantitative data for its β-arrestin recruitment is not available in the form of a direct head-to-head study, its position on the bias plot suggests a preference for the G protein pathway over β-arrestin.[3]
6-OAU is a widely used tool compound for studying GPR84. It is considered a relatively balanced agonist, capable of activating both G protein and β-arrestin pathways.[5]
DL-175 stands out as a significantly G protein-biased agonist.[5] It demonstrates potent activation of G protein signaling but has no measurable effect on β-arrestin recruitment.[5] This makes DL-175 a valuable tool for dissecting the distinct physiological roles of G protein versus β-arrestin signaling downstream of GPR84.
The following table summarizes the available quantitative data for these agonists.
| Agonist | G Protein Signaling (cAMP Inhibition) pEC50 | β-Arrestin Recruitment pEC50 | Bias Profile |
| This compound (LY237) | 9.72[2] | Less potent than G protein signaling[3] | G protein preference |
| 6-OAU | Potent[5] | Potent[5] | Balanced |
| DL-175 | Potent[5] | No measurable recruitment[5] | Highly G protein-biased |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways of GPR84 and the general experimental workflows used to assess biased agonism.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of GPR84 agonist signaling.
cAMP Inhibition Assay
This assay measures the ability of a GPR84 agonist to inhibit the production of cyclic AMP, a direct consequence of Gαi/o protein activation.
-
Cell Line: A stable cell line co-expressing human GPR84 and a cAMP-responsive reporter system (e.g., CHO-K1 cells).
-
Principle: GPR84 activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This decrease is measured, often using a competitive immunoassay format such as HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™.
-
Protocol Outline:
-
Cell Seeding: Seed the GPR84-expressing cells into a 384-well white assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test agonists (this compound, 6-OAU, DL-175) in an appropriate assay buffer.
-
Stimulation: Add the agonist dilutions to the cells, followed by the addition of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol (e.g., HTRF® cAMP dynamic 2 kit).
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Plot the data as a percentage of the forskolin-stimulated response versus the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated GPR84 receptor.
-
Cell Line: A stable cell line engineered to co-express GPR84 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® CHO-K1 GPR84 β-Arrestin cell line).
-
Principle: Agonist binding to the GPCR-PK fusion protein induces the recruitment of the β-arrestin-EA fusion protein. This brings the PK and EA tags into close proximity, allowing for the complementation of a β-galactosidase enzyme and the generation of a chemiluminescent signal upon the addition of a substrate.
-
Protocol Outline:
-
Cell Seeding: Seed the PathHunter® GPR84 cells into a 384-well white assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test agonists in assay buffer.
-
Agonist Stimulation: Add the agonist dilutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the relative light units (RLU) versus the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
[³⁵S]GTPγS Binding Assay
This is a functional membrane-based assay that directly measures G protein activation.
-
Preparation: Membranes prepared from cells expressing GPR84.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation.
-
Protocol Outline:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, serial dilutions of the test agonists, and GDP.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate the membrane-bound [³⁵S]GTPγS from the unbound. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) versus the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
The assessment of the biased signaling profile of this compound (LY237) in comparison to other agonists like 6-OAU and DL-175 reveals important insights for researchers. The available data suggests that while many GPR84 agonists exhibit a preference for G protein signaling, the degree of this bias can vary significantly. DL-175 represents a highly G protein-biased agonist, offering a valuable tool to probe the specific consequences of Gαi/o activation. This compound (LY237) also shows a preference for the G protein pathway, though a comprehensive quantitative comparison of its bias against a balanced agonist like 6-OAU requires further direct experimental investigation. Understanding these nuanced signaling profiles is paramount for the rational design of novel therapeutics targeting GPR84 with improved efficacy and reduced side effects. The experimental protocols provided herein offer a robust framework for conducting such comparative studies.
References
- 1. rcsb.org [rcsb.org]
- 2. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of GPR84 Agonist-1
This document provides crucial safety and logistical information for the proper disposal of GPR84 agonist-1, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is paramount for ensuring laboratory safety and environmental protection.
Disclaimer: The following procedures are based on general laboratory safety practices for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers must consult the official SDS provided by the manufacturer and their institution's Environmental Health and Safety (EHS) office for definitive disposal protocols.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table outlines the typical information found in a Safety Data Sheet (SDS) for similar research compounds. This information is critical for a comprehensive risk assessment.
| Parameter | Typical Data Range/Information | Importance |
| EC50 | 2.479 μM[1] | Indicates the concentration for half-maximal biological response. |
| Appearance | Solid[2] | Physical state at room temperature. |
| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years) In solvent: -80°C (6 months), -20°C (1 month)[2] | Critical for maintaining compound stability and integrity. |
| Solubility | e.g., DMSO: 50 mg/mL[2] | Important for preparing solutions and for decontamination procedures. |
| Hazard Classification | Varies; may be classified as harmful if swallowed or toxic to aquatic life.[3] | Determines the necessary personal protective equipment and disposal route. |
| Decomposition Products | Under fire conditions, may emit toxic fumes.[4] | Informs emergency response procedures, particularly in case of a fire. |
Experimental Protocol: Step-by-Step Disposal of this compound
The primary directive for the disposal of this compound is to utilize an approved waste disposal facility. The following protocol outlines the necessary steps to prepare the waste for collection and disposal.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
-
For powdered forms, which may be volatile, conduct all handling within a certified chemical fume hood to prevent inhalation.
2. Waste Segregation:
-
Establish three distinct and clearly labeled waste streams at the point of generation:
-
Solid Waste: Unused lyophilized powder, contaminated personal protective equipment (gloves, etc.), pipette tips, and empty vials.
-
Liquid Waste: Unused solutions containing this compound.
-
Sharps Waste: Any contaminated needles, syringes, or other items capable of causing punctures.
-
3. Solid Waste Disposal:
-
Collect all solid waste in a dedicated, leak-proof container with a secure lid.
-
The container must be clearly labeled as "this compound Solid Waste" and include any other identifiers required by your institution.
4. Liquid Waste Disposal:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and shatter-resistant container.
-
Do not mix with other chemical waste unless explicitly approved by your institution's EHS office.
-
Label the container "this compound Liquid Waste" and specify the solvent(s) used.
5. Decontamination of Labware:
-
All non-disposable labware and surfaces contaminated with this compound should be thoroughly decontaminated.
-
A common procedure involves washing with a suitable solvent known to dissolve the compound, followed by a standard laboratory detergent and water rinse. Consult the compound's solubility data to select an appropriate solvent.
6. Waste Storage and Collection:
-
Store all waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with a copy of the manufacturer's SDS if available.
Visualizing the Disposal Workflow
The following diagrams illustrate the key procedural steps for the safe disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound.
Signaling Pathway Context
While not directly related to disposal, understanding the biological context of GPR84 can reinforce the importance of proper handling. GPR84 is a G protein-coupled receptor primarily activated by medium-chain fatty acids. Its activation is associated with pro-inflammatory responses.
Caption: Simplified GPR84 signaling pathway upon agonist activation.
References
Navigating the Safe Handling of GPR84 Agonist-1: A Comprehensive Guide for Researchers
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount, especially when working with novel compounds like GPR84 agonist-1. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety information from a representative GPR84 agonist, GPR84 agonist-2, and general laboratory safety protocols for handling research chemicals. It is crucial to treat all new compounds with a high degree of caution until their toxicological properties are well-understood.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure to this compound.
| Control Type | Recommendation | Rationale |
| Engineering Controls | ||
| Fume Hood | All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood. | To minimize inhalation of any dust or aerosols. |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use. | To prevent skin contact. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Generally not required when working in a fume hood. If significant aerosolization is expected or work is performed outside a fume hood, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles. |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Preparation: Before handling, ensure that the work area in the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: When weighing the solid compound, use a microbalance within the fume hood. Use appropriate tools (e.g., spatula) to handle the powder and avoid generating dust.
-
Dissolving: When preparing solutions, slowly add the solvent to the solid this compound to minimize splashing.
-
General Practices: Avoid direct contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
-
Short-term Storage: For solutions, store at -20°C for up to one month.
-
Long-term Storage: For solutions, store at -80°C for up to six months.
-
General Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
Spill and Disposal Management
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Carefully sweep or scoop the absorbed material into a designated waste container. Clean the spill area with a suitable solvent, followed by soap and water.
-
PPE: Wear appropriate PPE during the entire cleanup process.
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Do not dispose of down the drain or in regular trash.
GPR84 Signaling Pathway and Experimental Workflow
Understanding the biological context of GPR84 agonists is crucial for experimental design and data interpretation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
